molecular formula C2H6FNO B8558958 O-(2-fluoroethyl)hydroxylamine CAS No. 91592-21-1

O-(2-fluoroethyl)hydroxylamine

Cat. No.: B8558958
CAS No.: 91592-21-1
M. Wt: 79.07 g/mol
InChI Key: RODRJIHHHOKCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2-fluoroethyl)hydroxylamine, frequently used in its hydrochloride salt form (CAS 95068-26-1), is a valuable chemical building block in scientific research, particularly in the field of radiopharmaceutical development . Its primary research value lies in its role as a precursor for the synthesis of positron emission tomography (PET) tracers. Most notably, it is a key intermediate in the production of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a vital radiopharmaceutical used in neuro-oncology for diagnosing, planning treatment, and monitoring brain tumors such as gliomas . The mechanism by which this compound class functions in research settings is through its incorporation into amino acid analogs. These analogs, like [18F]FET, are transported into rapidly proliferating cells, including tumor cells, via upregulated amino acid transporters (specifically system L transporters) . Once inside the cells, the tracer accumulates, allowing for high-contrast metabolic imaging of tumors and enabling researchers and clinicians to differentiate between malignant tissue and treatment-related changes . This makes O-(2-fluoroethyl)hydroxylamine a critical reagent for advancing diagnostic imaging research. The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91592-21-1

Molecular Formula

C2H6FNO

Molecular Weight

79.07 g/mol

IUPAC Name

O-(2-fluoroethyl)hydroxylamine

InChI

InChI=1S/C2H6FNO/c3-1-2-5-4/h1-2,4H2

InChI Key

RODRJIHHHOKCLH-UHFFFAOYSA-N

Canonical SMILES

C(CF)ON

Origin of Product

United States

Foundational & Exploratory

O-(2-Fluoroethyl)hydroxylamine (C2H6FNO): A Bifunctional Reagent for Oxime Ligation and PET Radiotracer Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of novel molecular entities into clinical imaging agents requires highly efficient, chemoselective conjugation strategies. O-(2-fluoroethyl)hydroxylamine (molecular formula: C2H6FNO) has emerged as a critical bifunctional building block in both drug development and positron emission tomography (PET) radiochemistry. By exploiting the inherent super-nucleophilicity of the hydroxylamine group, this reagent enables the mild, late-stage introduction of a fluoroethyl moiety onto complex biomolecules. This whitepaper details the mechanistic grounding, physicochemical profile, and self-validating experimental protocols for utilizing C2H6FNO in advanced bioconjugation and radiopharmaceutical workflows.

Molecular Architecture and Physicochemical Profile

O-(2-fluoroethyl)hydroxylamine is typically handled as a hydrochloride salt to prevent degradation and auto-oxidation. The molecule features a terminal hydroxylamine bonded to a short, fluorinated aliphatic chain. This minimalistic architecture minimizes steric hindrance during conjugation while providing optimal lipophilicity for blood-brain barrier (BBB) penetration in neuro-PET tracers [1].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Molecular Formula C2H6FNO (Free base)Minimal structural footprint; preserves target affinity.
Molecular Weight 79.04 Da (Free base) / 115.53 Da (HCl salt)Low molecular weight prevents steric bulk in the final conjugate.
CAS Number 95068-26-1 (HCl salt)Standardized identifier for the stable, bench-ready salt form [2].
LogP (Predicted) 0.268Hydrophilic enough for aqueous reactions, lipophilic enough for BBB transit.
pKa (Conjugate Acid) ~4.5 - 5.5Dictates the optimal pH window (pH 4-6) for chemoselective oxime ligation.

Mechanistic Grounding: The Alpha-Effect and Oxime Ligation

The fundamental advantage of O-(2-fluoroethyl)hydroxylamine over standard aliphatic amines (e.g., 2-fluoroethylamine) lies in the alpha-effect .

The Causality of Superior Nucleophilicity: The adjacent oxygen atom possesses lone pairs that repel the electron density on the nitrogen atom, raising the energy of the highest occupied molecular orbital (HOMO). This makes the nitrogen atom significantly more nucleophilic than a standard primary amine. Because of this lowered pKa, the reaction can be buffered at an acidic pH (4.0–6.0). At this pH, competing primary amines (such as the ε-amino groups of lysine residues in proteins) are fully protonated (NH3+) and rendered non-nucleophilic. This thermodynamic reality guarantees absolute chemoselectivity, allowing C2H6FNO to react exclusively with aldehydes or ketones to form a stable oxime ether without the need for protecting groups.

OximeMechanism A Target Molecule (Aldehyde/Ketone) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack (pH 4.0 - 6.0) B O-(2-fluoroethyl)hydroxylamine (C2H6FNO) B->C Alpha-effect Enhanced D Stable Oxime Ether (Fluoroethyl Conjugate) C->D Dehydration (Aniline Catalysis)

Fig 1: Chemoselective oxime ligation mechanism utilizing the alpha-effect of C2H6FNO.

Application in PET Radiochemistry: The Cold Reference Standard

In the development of 18F-labeled PET radiotracers, direct fluorination of complex molecules (like peptides or highly functionalized small molecules) is often impossible due to the harsh conditions required (high temperatures, basic pH) [3].

To circumvent this, radiochemists use O-(2-[18F]fluoroethyl)hydroxylamine as a prosthetic group for late-stage, mild radiolabeling. However, regulatory and scientific integrity mandates that every radiotracer must be structurally validated. This is where the non-radioactive 19F variant (C2H6FNO) becomes indispensable. It is synthesized to serve as the cold reference standard .

For example, in the synthesis of [18F]-FESAHA, a PET radiotracer designed to delineate histone deacetylase (HDAC) expression in tumors, the 19F-FESAHA cold standard was synthesized using C2H6FNO to validate the radio-HPLC retention time of the hot product [4].

PETWorkflow P Aldehyde Precursor F19 Cold Reference Synthesis (19F-C2H6FNO) P->F19 Standard Conditions F18 Radiosynthesis (18F-Prosthetic Group) P->F18 Hot Cell Automated Val Self-Validating System: HPLC Co-elution F19->Val UV Trace (Reference) F18->Val Radio Trace (Product)

Fig 2: Workflow for PET radiotracer validation using 19F cold reference co-elution.

Self-Validating Experimental Protocol: Oxime Ligation

The following protocol outlines the synthesis of a fluoroethyl-oxime conjugate using O-(2-fluoroethyl)hydroxylamine hydrochloride. This protocol is designed as a self-validating system , incorporating in-process analytical controls to ensure causality and reproducibility.

Phase 1: Reagent Preparation & pH Control
  • Precursor Solubilization: Dissolve the aldehyde-bearing target molecule (0.1 mmol) in 1.0 mL of a co-solvent mixture (e.g., Methanol/Aqueous Buffer 1:1).

  • Buffer Selection (Causality): Utilize a 100 mM Sodium Acetate buffer adjusted strictly to pH 4.5 .

    • Why? At pH > 6.0, the dehydration of the hemiaminal intermediate becomes the rate-limiting step, stalling the reaction. At pH < 3.0, the hydroxylamine becomes fully protonated, killing its nucleophilicity. pH 4.5 represents the thermodynamic sweet spot for oxime formation.

  • Reagent Addition: Add O-(2-fluoroethyl)hydroxylamine hydrochloride (0.15 mmol, 1.5 equivalents) [5] to the solution.

Phase 2: Catalysis & Reaction Execution
  • Nucleophilic Catalysis (Causality): Add 10 mol% of Aniline to the reaction mixture.

    • Why? Aniline rapidly reacts with the aldehyde to form an intermediate Schiff base. Because the Schiff base is highly susceptible to attack by the super-nucleophilic hydroxylamine, this transimination pathway accelerates the overall reaction rate by up to 400-fold compared to the uncatalyzed route.

  • Incubation: Stir the reaction at room temperature (20–25 °C) for 2 hours.

Phase 3: In-Process Validation & Purification
  • LC-MS Monitoring (Self-Validation): At t = 60 min, withdraw a 5 µL aliquot and inject it into the LC-MS.

    • Validation Criteria: The disappearance of the aldehyde precursor mass

      
       and the appearance of the oxime product mass 
      
      
      
      must be confirmed. If the hemiaminal intermediate is observed, the pH has drifted too high; adjust with dilute acetic acid.
  • Quenching and Purification: Neutralize the reaction with dilute NaHCO3. Purify the stable oxime ether via reverse-phase semi-preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

Table 2: Analytical Validation Metrics for C2H6FNO Conjugates
Analytical TechniqueExpected ObservationDiagnostic Value
1H NMR (400 MHz) Triplet at ~4.6 ppm (2H, -CH2-F)Confirms the presence of the fluoroethyl chain.
19F NMR (376 MHz) Multiplet at ~ -220 ppmValidates the intact C-F bond, ruling out defluorination.
High-Resolution MS Exact mass match (± 5 ppm)Confirms the empirical formula of the final conjugate.
Radio-HPLC Exact retention time matchValidates the identity of the 18F-radiotracer against the 19F standard.

References

  • Sigma-Aldrich Product Specification: O-(2-fluoroethyl)hydroxylamine hydrochloride (CAS 95068-26-1). Sigma-Aldrich / MilliporeSigma. 1

  • PubChemLite Database: O-(2-fluoroethyl)hydroxylamine hydrochloride (C2H6FNO) Structural Information. Université du Luxembourg. 2

  • MDPI Pharmaceuticals: Advances in the Development of PET Ligands Targeting Histone Deacetylases for the Assessment of Neurodegenerative Diseases. 3

  • National Institutes of Health (PMC): The Synthesis and Evaluation of N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide ([18F]-FESAHA), A PET Radiotracer Designed for the Delineation of Histone Deacetylase Expression in Cancer.4

  • Cymit Química: Hydroxylamine, O-(2-fluoroethyl)- Reactivity and Safety Protocols. 5

Sources

O-(2-Fluoroethyl)hydroxylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

O-(2-fluoroethyl)hydroxylamine is a synthetic building block of significant interest in medicinal chemistry and drug development. Its unique combination of a reactive hydroxylamine moiety and a fluoroethyl group imparts valuable physicochemical and pharmacological properties to parent molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, making this compound a valuable tool for lead optimization and the design of novel therapeutics and diagnostic agents.[1]

This technical guide provides an in-depth overview of the physical and chemical characteristics of O-(2-fluoroethyl)hydroxylamine, its synthesis, and its applications, with a particular focus on its role as a precursor for Positron Emission Tomography (PET) imaging agents.

Physicochemical Characteristics

Experimentally determined physicochemical data for O-(2-fluoroethyl)hydroxylamine are not extensively reported in the public domain. Therefore, a combination of data for the hydrochloride salt, predicted values, and data from structurally similar compounds is presented to provide a comprehensive profile.

Table 1: Physicochemical Properties of O-(2-fluoroethyl)hydroxylamine and its Hydrochloride Salt

PropertyValueSource/Comment
Chemical Structure O-(2-fluoroethyl)hydroxylamine structure
Molecular Formula C₂H₆FNO (free base) C₂H₇ClFNO (HCl salt)[2]
Molecular Weight 79.08 g/mol (free base) 115.53 g/mol (HCl salt)[3]
CAS Number 91592-21-1 (free base) 95068-26-1 (HCl salt)[2]
Appearance Colorless to pale yellow liquid (free base, predicted) Powder (HCl salt)[2][4]
Boiling Point Not availableData not found in searched literature.
Melting Point Not availableData not found in searched literature for the free base. The HCl salt is a solid.
pKa ~5.8 (predicted for the protonated amine)Estimated based on the pKa of O-ethylhydroxylamine (5.80).[5] The pKa of the parent hydroxylamine is 6.03.[5]
Solubility Expected to be soluble in polar organic solvents and water. The HCl salt is soluble in water.General property of small polar molecules and their salts.
LogP (predicted) 0.268 (for the HCl salt)[6]
Topological Polar Surface Area (TPSA) 35.25 Ų (for the HCl salt)[6]
Hydrogen Bond Donors 1 (for the HCl salt)[6]
Hydrogen Bond Acceptors 2 (for the HCl salt)[6]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of O-(2-fluoroethyl)hydroxylamine is primarily dictated by the nucleophilic nature of the nitrogen atom in the hydroxylamine group. This reactivity is central to its utility in synthetic chemistry, particularly in the formation of oximes through reaction with aldehydes and ketones.

Oxime Formation: A Cornerstone Reaction

The reaction of O-alkylhydroxylamines with carbonyl compounds is a robust and widely utilized transformation in organic synthesis. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon. This initial nucleophilic addition is the rate-determining step and is influenced by both electronic and steric factors.[7]

The electron-withdrawing effect of the adjacent oxygen atom in O-alkylhydroxylamines reduces the nucleophilicity of the nitrogen compared to a primary amine. However, they remain sufficiently reactive to readily form oxime ethers under mild conditions. The presence of the 2-fluoroethyl group is not expected to significantly hinder this reactivity sterically and may have a subtle electronic influence.

Figure 1: General mechanism of oxime ether formation.

Role as a Nucleophile in Substitution Reactions

Beyond carbonyl chemistry, the nucleophilic nitrogen of O-(2-fluoroethyl)hydroxylamine can participate in various nucleophilic substitution reactions, allowing for its incorporation into a wide range of molecular scaffolds.

Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

Recent research has highlighted O-alkylhydroxylamines as a promising class of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[8] IDO1 is a significant therapeutic target in oncology due to its role in mediating immune suppression within the tumor microenvironment.[8] The O-alkylhydroxylamine moiety is proposed to mimic a key intermediate in the enzymatic cycle, leading to potent inhibition.[8] While O-(2-fluoroethyl)hydroxylamine itself has not been explicitly reported as an IDO1 inhibitor, its structural features suggest it could be a valuable building block for the synthesis of novel IDO1 inhibitors.

Synthesis of O-(2-Fluoroethyl)hydroxylamine

A common and adaptable method for the synthesis of O-alkylhydroxylamines involves a two-step process starting from the corresponding alcohol. This approach provides a reliable route to O-(2-fluoroethyl)hydroxylamine from 2-fluoroethanol.[1][8]

Figure 2: Synthetic workflow for O-(2-fluoroethyl)hydroxylamine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(2-Fluoroethoxy)phthalimide

  • Reaction Setup: To a solution of 2-fluoroethanol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 1.2 eq).

  • Mitsunobu Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-(2-fluoroethoxy)phthalimide.

Step 2: Synthesis of O-(2-Fluoroethyl)hydroxylamine

  • Deprotection: Dissolve the N-(2-fluoroethoxy)phthalimide (1.0 eq) from Step 1 in a suitable solvent such as ethanol or dichloromethane.

  • Hydrazinolysis: Add hydrazine monohydrate (1.5 eq) to the solution and stir at room temperature for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Isolation: Filter the reaction mixture to remove the precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude O-(2-fluoroethyl)hydroxylamine can be further purified by distillation or by forming the hydrochloride salt for improved stability and handling.

Spectroscopic Characterization (Predicted)

Table 2: Predicted NMR Data for O-(2-fluoroethyl)hydroxylamine

NucleusPredicted Chemical Shift (ppm)MultiplicityJ (Hz)
¹H NMR
-NH₂~5.5-6.5br s
-OCH₂-~3.9dtJ(H,F) ≈ 28, J(H,H) ≈ 4
-CH₂F~4.5dtJ(H,F) ≈ 48, J(H,H) ≈ 4
¹³C NMR
-OCH₂-~75dJ(C,F) ≈ 20
-CH₂F~83dJ(C,F) ≈ 170

Note: Predicted shifts are based on computational models and may vary from experimental values. Solvent effects can also influence chemical shifts.[9][10][11]

Applications in Drug Development and PET Imaging

The primary and most well-documented application of O-(2-fluoroethyl)hydroxylamine is as a key precursor in the synthesis of the Positron Emission Tomography (PET) tracer O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET).[12][13][14]

Precursor for [¹⁸F]FET Synthesis

[¹⁸F]FET is a widely used amino acid analog for PET imaging of brain tumors and other cancers.[12] Its uptake is mediated by amino acid transporters that are overexpressed in many cancer cells. The synthesis of [¹⁸F]FET involves the nucleophilic [¹⁸F]fluorination of a suitable precursor, which is prepared using O-(2-fluoroethyl)hydroxylamine. The non-radioactive "cold" standard of FET is also synthesized from this precursor for analytical and quality control purposes.

The development of efficient and automated radiosynthesis methods for [¹⁸F]FET is crucial for its clinical application, and a reliable source of high-purity O-(2-fluoroethyl)hydroxylamine is essential for this process.

Safety and Handling

O-(2-fluoroethyl)hydroxylamine and its salts should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

The parent compound, hydroxylamine, is known to be unstable and can decompose, sometimes violently. While O-alkylation generally improves stability, caution should still be exercised, especially when heating. The hydrochloride salt is typically more stable and easier to handle.[15] It is recommended to store the compound in a cool, dry place, protected from light.[15]

Conclusion

O-(2-fluoroethyl)hydroxylamine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its key role as a precursor to the important PET imaging agent [¹⁸F]FET underscores its significance in modern diagnostics. Furthermore, the broader potential of the O-alkylhydroxylamine scaffold as a pharmacophore, particularly in the context of IDO1 inhibition, suggests that O-(2-fluoroethyl)hydroxylamine will continue to be a compound of interest for the discovery and development of new therapeutic agents. This guide provides a foundational understanding of its properties and synthesis to support its effective utilization in research and development.

References

  • Exner, O., & Simon, W. (1963). On the basicity of hydroxylamine and its derivatives.
  • Lookchem. Cas 95068-26-1,O-(2-Fluoroethyl)hydroxylamine hydrochloride. ([Link])

  • PubChemLite. O-(2-fluoroethyl)hydroxylamine hydrochloride (C2H6FNO). ([Link])

  • Wikipedia. Hydroxylamine. ([Link])

  • Lab Alley. SAFETY DATA SHEET. ([Link])

  • Oreate AI Blog. Understanding Hydroxylamine: Properties, Uses, and pKa Significance. ([Link])

  • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. ([Link])

  • ResearchGate. SCHEME 2. Synthesis of O-Alkyl Hydroxylamine 9 from 5 a. ([Link])

  • ResearchGate. (PDF) Simple Preparation of O-Substituted Hydroxylamines from Alcohols. ([Link])

  • Google Patents. CN104496825A - Preparation method of 2-fluoroethylamine hydrochloride. ()
  • PROSPRE. 1H NMR Predictor. ([Link])

  • NMRDB.org. Predict 1H proton NMR spectra. ([Link])

  • ResearchGate. Fluorine-18 containing FDA-approved PET tracers as of August 2021. ([Link])

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 20297.
  • arXiv.org. Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality. ([Link])

  • New Journal of Chemistry. A convenient and accurate method for predicting 13C chemical shifts in organic molecules. ([Link])

  • Cheminfo.org. Predict 1H NMR spectra. ([Link])

  • Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). ([Link])

  • Coenen, H. H., et al. (2010). Fluorine-18 radiopharmaceuticals beyond [18F]FDG for use in oncology and neurosciences. Nuclear medicine and biology, 37(7), 777-790.
  • ResearchGate. Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. ([Link])

  • PubMed. Synthesis, Radiolabeling, and Biological Evaluation of 5-Hydroxy-2-[(18)F]fluoroalkyl-tryptophan Analogues as Potential PET Radiotracers for Tumor Imaging. ([Link])

  • ResearchGate. Use of 2-[18F]fluoroethyl bromide in synthesis of O -(2′-[18F]fluoroethyl)- L -tyrosine, a radiotracer for PET diagnostics of brain tumors. ([Link])

  • PubMed Central. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ([Link])

  • Hilaris Publisher. Short Note on Physicochemical Properties. ([Link])

  • Ataman Kimya. HYDROXYLAMINE. ([Link])

Sources

O-(2-fluoroethyl)hydroxylamine reactivity and stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity and Stability of O-(2-fluoroethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-fluoroethyl)hydroxylamine is a specialized hydroxylamine derivative that has garnered significant interest in medicinal chemistry and bioconjugation. Its defining feature is the 2-fluoroethyl group attached to the hydroxylamine oxygen, which imparts unique electronic properties that influence its reactivity and the stability of its products. This guide offers a detailed exploration of the core chemical principles governing its use, focusing on its stability, its primary role in the formation of fluoroethoximes, and the practical considerations for its application in research and development. The strategic incorporation of the fluorine atom can modulate a molecule's pKa, metabolic stability, and pharmacokinetic profile, making this reagent a valuable tool for the synthesis of novel therapeutics and chemical probes.[1][2]

Physicochemical Properties, Stability, and Handling

The stability and proper handling of O-(2-fluoroethyl)hydroxylamine are paramount for its effective and safe use. As with many hydroxylamine derivatives, it can be sensitive to environmental conditions.[3] It is commonly supplied as a hydrochloride salt to improve its shelf-life and handling characteristics.[4]

Core Properties
PropertyValueSource
Molecular Formula C₂H₆FNO[1][5]
Molecular Weight 79.07 g/mol (free base)[5]
CAS Number 91592-21-1 (free base), 95068-26-1 (HCl salt)[1][4]
Appearance Typically a colorless to pale yellow liquid (free base)[1]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.[6]
Stability and Storage

Proper storage is crucial to prevent the degradation of O-(2-fluoroethyl)hydroxylamine. For its hydrochloride salt, the recommended storage condition is sealed in a dry environment at 2-8°C.[3][4] Several factors can contribute to its degradation:

  • Moisture and Air: Hydroxylamine derivatives can be hygroscopic and susceptible to oxidation.[7][8] Containers should be tightly sealed to protect the compound from moisture and air.[3][9]

  • Light: Some hydroxylamine derivatives are light-sensitive. It is advisable to store the compound in the dark or in an amber vial.[3]

  • Temperature: Elevated temperatures can accelerate decomposition.[3] Refrigeration at 2-8°C is recommended to minimize the rate of degradation.[3][4]

Signs of degradation may include discoloration (e.g., developing a yellowish tint) or a change in physical consistency.[3] A definitive sign of degradation is a decrease in purity as determined by analytical methods like HPLC or GC.[3]

Incompatibilities

O-(2-fluoroethyl)hydroxylamine should be stored away from strong oxidizing agents, as they can react with the hydroxylamine functional group.[1][3] It is also recommended to avoid storage near strong acids.[3][8]

Core Reactivity: The Formation of Fluoroethoximes

The primary utility of O-(2-fluoroethyl)hydroxylamine lies in its reaction with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages.[10][11] This reaction, known as oxime ligation, is a cornerstone of bioconjugation and synthetic chemistry due to its high chemoselectivity and efficiency under mild conditions.[12][13]

The Reaction Mechanism

The formation of an oxime proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of O-(2-fluoroethyl)hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a tetrahedral carbinolamine intermediate.[14][15] The nitrogen atom is the nucleophilic center due to it being less electronegative than the adjacent oxygen, making its lone pair more available for attack.[16]

  • Dehydration: The carbinolamine intermediate then undergoes dehydration (the elimination of a water molecule) to form the stable C=N-O oxime bond.[14][15] This dehydration step is often rate-determining.[14]

Synthesis Workflow Start N-Hydroxyphthalimide + 1-Bromo-2-fluoroethane Step1 N-Alkylation (Base, e.g., K₂CO₃) Start->Step1 Intermediate N-(2-Fluoroethoxy)phthalimide Step1->Intermediate Step2 Deprotection (Hydrazine) Intermediate->Step2 Product O-(2-fluoroethyl)hydroxylamine Step2->Product

Sources

O-(2-Fluoroethyl)hydroxylamine: A Technical Guide for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of O-(2-fluoroethyl)hydroxylamine, a key building block in modern medicinal chemistry and drug development. We will move beyond simple structural representation to dissect its synthesis, core reactivity, and the strategic rationale for its application. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this reagent's unique properties. We will detail validated experimental protocols, explore the mechanistic impact of the 2-fluoroethyl moiety, and provide a framework for its safe and effective use in the laboratory.

Introduction: The Strategic Value of Fluorinated Oxime Ethers

In the landscape of drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design. The 2-fluoroethyl group, in particular, serves as a valuable bioisostere of ethyl or ethoxy groups, capable of profoundly modulating a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and receptor binding affinity. When this motif is coupled with the versatile reactivity of a hydroxylamine, the resulting reagent, O-(2-fluoroethyl)hydroxylamine, becomes a powerful tool for creating novel chemical entities.

Its primary utility lies in the formation of O-alkyloximes through reaction with aldehydes and ketones. Oxime linkages are present in numerous FDA-approved drugs, valued for their chemical stability and ability to form key hydrogen bonds.[1][2] The addition of the 2-fluoroethyl group imparts specific, desirable pharmacokinetic characteristics, making this reagent a superior choice for lead optimization campaigns. This guide provides the technical foundation necessary to fully exploit its potential.

Core Physicochemical & Structural Properties

O-(2-fluoroethyl)hydroxylamine is most commonly handled and stored as its hydrochloride salt to improve stability.[3] The free base is a colorless to pale yellow liquid.[4] Key identifying information and computed properties are summarized below.

PropertyValueSource(s)
Chemical Name O-(2-fluoroethyl)hydroxylamine[4]
Synonym(s) 2-(aminooxy)ethyl fluoride[4]
CAS Number 91592-21-1 (Free Base)[4]
95068-26-1 (HCl Salt)[3]
Molecular Formula C₂H₆FNO (Free Base)[4]
C₂H₇ClFNO (HCl Salt)[3]
Molecular Weight 79.07 g/mol (Free Base)[5]
115.53 g/mol (HCl Salt)[3]
SMILES C(CF)ON[4]
InChIKey RODRJIHHHOKCLH-UHFFFAOYSA-N[4]
Predicted XlogP -0.3[5]
Topological Polar Surface Area (TPSA) 35.25 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Storage Temperature 2-8°C, Sealed in dry conditions[3]

Synthesis of O-(2-Fluoroethyl)hydroxylamine Hydrochloride

The most reliable and widely applicable synthesis follows a two-step procedure involving a Mitsunobu reaction for C-O bond formation followed by a hydrazinolysis deprotection. This method avoids harsh conditions and provides good yields of the target compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-(2-Fluoroethoxy)isoindoline-1,3-dione via Mitsunobu Reaction

  • Causality: The Mitsunobu reaction is the method of choice for this transformation due to its reliability in coupling primary alcohols with acidic N-H pronucleophiles like N-hydroxyphthalimide.[6][7] It proceeds under mild conditions with a predictable inversion of stereochemistry (though not relevant for this achiral alcohol), activating the alcohol's hydroxyl group for nucleophilic attack.[6]

  • Methodology:

    • To a stirred solution of 2-fluoroethanol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (PPh₃, 1.3 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M), cool the mixture to 0°C using an ice bath under an inert atmosphere (N₂ or Ar).

    • Slowly add diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of starting materials and the formation of a new, less polar spot corresponding to the product.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold diethyl ether.

    • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) to yield the pure N-alkoxyphthalimide intermediate as a white solid.

Step 2: Hydrazinolysis to Yield O-(2-Fluoroethyl)hydroxylamine Hydrochloride

  • Causality: Hydrazine is a potent nucleophile that efficiently cleaves the robust phthalimide protecting group, liberating the desired hydroxylamine.[8][9] The reaction is typically performed in an alcoholic solvent to facilitate solubility. The final product is converted to its hydrochloride salt for enhanced stability and ease of handling.

  • Methodology:

    • Dissolve the 2-(2-fluoroethoxy)isoindoline-1,3-dione (1.0 eq) from Step 1 in ethanol or methanol (~0.3 M) in a round-bottom flask.

    • Add hydrazine monohydrate (1.5 eq) to the solution at room temperature. A white precipitate (phthalhydrazide) will begin to form.

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

    • Filter the reaction mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of ethanol.

    • Cool the filtrate to 0°C and slowly add a 2 M solution of HCl in diethyl ether until the solution becomes acidic (test with pH paper).

    • The hydrochloride salt of the product will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield O-(2-fluoroethyl)hydroxylamine hydrochloride as a white powder.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Hydrazinolysis A 2-Fluoroethanol + N-Hydroxyphthalimide B Add PPh3, DIAD in THF, 0°C to RT A->B Reactants C N-Alkoxyphthalimide Intermediate B->C Product D N-Alkoxyphthalimide Intermediate E Add Hydrazine Monohydrate in EtOH, RT D->E Reactant F Free Hydroxylamine E->F Deprotection G Add HCl in Et2O F->G Salt Formation H O-(2-Fluoroethyl)hydroxylamine HCl G->H Final Product Oxime_Formation carbonyl R-C(=O)-R' protonated_carbonyl R-C(⁺OH)-R' carbonyl->protonated_carbonyl + H⁺ hydroxylamine H₂N-O-CH₂CH₂F intermediate R-C(OH)(NH-O-CH₂CH₂F)-R' protonated_carbonyl->intermediate + H₂N-O-CH₂CH₂F protonated_intermediate R-C(⁺OH₂)(NH-O-CH₂CH₂F)-R' intermediate->protonated_intermediate + H⁺ oxime R-C(=N-O-CH₂CH₂F)-R' protonated_intermediate->oxime - H₂O, -H⁺ water H₂O h_plus H⁺ neg_h_plus -H⁺

Sources

O-(2-Fluoroethyl)hydroxylamine: Chemical Mechanism of Action and Applications in Advanced Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unlike traditional small-molecule therapeutics that exert a biological mechanism of action by binding to protein receptors, O-(2-fluoroethyl)hydroxylamine (often utilized as its hydrochloride salt, CAS 95068-26-1) functions as a highly specialized chemical building block. Its "mechanism of action" lies in its unique physical chemistry—specifically, its ability to act as a hyper-reactive nucleophile in oxime ligation chemistries.

This in-depth technical guide explores the kinetic drivers behind O-(2-fluoroethyl)hydroxylamine, its critical role in synthesizing next-generation, resistance-breaking tetracycline antibiotics (such as 7-substituted sancycline derivatives), and the self-validating protocols required to utilize it effectively in drug development workflows.

Chemical Mechanism of Action: The Alpha-Effect and Oxime Ligation

The defining mechanistic feature of O-(2-fluoroethyl)hydroxylamine is the alpha-effect . In standard amines, the lone pair of electrons on the nitrogen atom dictates nucleophilicity. However, in an alkoxyamine like O-(2-fluoroethyl)hydroxylamine, the adjacent oxygen atom possesses its own lone pairs. The repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO).

This phenomenon makes the nitrogen atom significantly more nucleophilic than a standard primary amine of similar basicity. Consequently, O-(2-fluoroethyl)hydroxylamine can rapidly attack electrophilic carbonyls (aldehydes and ketones) even in mildly acidic environments (pH 4.0–6.0) where standard amines would be fully protonated and unreactive.

The resulting product is an oxime bond . Unlike standard imines (Schiff bases), which are prone to rapid aqueous hydrolysis, oximes are thermodynamically locked. The resonance contribution from the oxygen atom stabilizes the C=N double bond, making the fluoroethyl oxime conjugate highly resistant to enzymatic and hydrolytic degradation—a critical requirement for stable pharmaceutical active pharmaceutical ingredients (APIs). Furthermore, the incorporation of the electronegative fluorine atom enhances the lipophilicity and metabolic stability of the final conjugate[1].

OximeLigation A Carbonyl Compound (Aldehyde/Ketone) C Tetrahedral Hemiaminal A->C Nucleophilic Attack B O-(2-fluoroethyl) hydroxylamine B->C Alpha-Effect D Fluoroethyl Oxime Conjugate C->D Dehydration (-H2O)

Caption: Chemical mechanism of oxime ligation driven by the alpha-effect and subsequent dehydration.

Application in Pharmaceutical Synthesis: Next-Generation Tetracyclines

The primary industrial application of O-(2-fluoroethyl)hydroxylamine is in the synthesis of advanced substituted tetracycline compounds designed to bypass bacterial resistance mechanisms (such as TetA efflux pumps and TetM ribosomal protection proteins).

According to patent literature detailing the synthesis of [2], modifying the C7 and C9 positions of the tetracycline D-ring is essential for restoring broad-spectrum antibacterial activity against resistant strains like S. aureus and P. acnes.

O-(2-fluoroethyl)hydroxylamine is reacted with a 7-formylsancycline intermediate. The resulting oxime, 7-(2'-fluoro-ethoxyimino-methyl)-sancycline, acts either as a final active compound or as a stable intermediate that is subsequently reduced to a fluoroethyl-amine derivative. The fluoroethyl moiety specifically increases the drug's ability to penetrate lipid-rich bacterial membranes while resisting oxidative metabolism[3].

Experimental Methodology: Self-Validating Synthesis Protocol

The following protocol outlines the synthesis of 7-(2'-fluoro-ethoxyimino-methyl)-sancycline and its subsequent reduction. This workflow is designed as a self-validating system , utilizing strategic checkpoints to prevent the propagation of side reactions.

Phase 1: Oxime Ligation
  • Preparation: Dissolve 4.0 mmol of 7-formylsancycline in 50 mL of anhydrous methanol.

    • Causality: Methanol acts as a polar protic solvent that solubilizes the complex tetracycline scaffold while stabilizing the transition state of the oxime dehydration step.

  • Reagent Addition: Add 10.0 mmol of O-(2-fluoroethyl)hydroxylamine hydrochloride to the solution.

    • Causality: A 2.5x molar excess drives the equilibrium toward complete oxime formation. The hydrochloride salt provides the mildly acidic microenvironment necessary to protonate the carbonyl oxygen, increasing its electrophilicity without requiring additional acid catalysts.

  • Incubation: Stir the reaction mixture overnight at room temperature under an argon atmosphere to prevent oxidative degradation of the tetracycline core.

  • Validation (Critical Checkpoint): Analyze a 10 µL aliquot via LC-MS.

    • Self-Validation: Do not proceed until the mass peak corresponding to 7-formylsancycline has completely disappeared. The dominant mass must correspond to the oxime intermediate. If unreacted aldehyde remains, the subsequent reduction step will generate unwanted alcohol byproducts.

  • Solvent Reduction: Concentrate the methanol under reduced pressure. The crude oxime is used directly in Phase 2 to maximize yield.

Phase 2: Selective Reductive Amination
  • Reduction: To a cooled solution of the crude oxime (approx. 2.0 mmol) in methanol saturated with HCl, add sodium cyanoborohydride (NaCNBH₃, 8.0 mmol) portion-wise over 8 hours.

    • Causality: NaCNBH₃ is specifically chosen over stronger reducing agents like NaBH₄. In the HCl-saturated environment, the oxime nitrogen is protonated, making it highly susceptible to hydride attack. NaCNBH₃ is stable at this lower pH and will selectively reduce the protonated oxime without reducing the inherent ketone groups present on the tetracycline A and C rings.

Workflow S1 1. 7-formylsancycline in Methanol S2 2. Add O-(2-fluoroethyl)hydroxylamine HCl S1->S2 S3 3. LC-MS Validation (Checkpoint) S2->S3 Stir overnight S4 4. 7-(2'-fluoro-ethoxyimino-methyl)-sancycline S3->S4 Confirm formyl consumption S5 5. NaCNBH3 Reduction in HCl/MeOH S4->S5 S6 6. Fluoroethyl-amine Sancycline Derivative S5->S6 Selective reduction

Caption: Step-by-step self-validating workflow for synthesizing 7-substituted sancyclines.

Quantitative Data Presentation

To facilitate experimental planning, the physicochemical properties of the reagent and the kinetic profiles of competing ligation chemistries are summarized below.

Table 1: Physicochemical Properties of O-(2-Fluoroethyl)hydroxylamine HCl

Data sourced from computational chemistry profiling[4].

PropertyValueImplication for Synthesis
Molecular Weight 115.53 g/mol Requires precise stoichiometric calculation due to low mass.
LogP 0.268Highly hydrophilic; highly soluble in polar protic solvents (MeOH, EtOH).
Topological Polar Surface Area (TPSA) 35.25 ŲExcellent membrane permeability profile when conjugated to scaffolds.
H-Bond Donors / Acceptors 1 / 2Capable of forming stable transition-state hydrogen bonds during ligation.
Rotatable Bonds 2Low steric hindrance, allowing rapid attack on bulky tetracycline scaffolds.
Table 2: Comparison of Carbonyl Ligation Chemistries

Understanding why oxime ligation is chosen over traditional imine formation.

Ligation TypeReagentsOptimal pH RangeHydrolytic StabilityReaction Kinetics
Imine Formation Primary Amine + Aldehyde4.0 - 6.0Low (Highly Reversible)Fast
Reductive Amination Amine + Aldehyde + NaCNBH₃5.0 - 7.0High (Irreversible)Moderate
Oxime Ligation Alkoxyamine + Aldehyde 3.0 - 6.0 Very High (Locked) Very Fast (Alpha-effect)

References

  • Source: Google Patents (US8318706B2)
  • Source: Google Patents (US8513223B2)

Sources

key synonyms for O-(2-fluoroethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Technical Guide to O-(2-fluoroethyl)hydroxylamine: Synonyms, Mechanistic Applications, and Experimental Workflows

Executive Summary

O-(2-fluoroethyl)hydroxylamine is a highly specialized, bifunctional alkoxyamine that has become a cornerstone reagent in both synthetic bioconjugation and molecular imaging. Characterized by its exceptional nucleophilicity, this compound is primarily utilized to form stable oxime linkages with aldehydes and ketones. Beyond standard click chemistry, its fluorinated structure makes it an indispensable precursor and cold reference standard for synthesizing


-radiolabeled tracers used in Positron Emission Tomography (PET) to quantify DNA damage in oncology.

This whitepaper dissects the chemical identity, mechanistic utility, and field-proven protocols for deploying O-(2-fluoroethyl)hydroxylamine in advanced research settings.

Chemical Identity and Key Synonyms

Navigating chemical databases, regulatory filings, and procurement requires a precise understanding of a compound's nomenclature. O-(2-fluoroethyl)hydroxylamine is rarely referenced by a single name across different scientific disciplines. In radiochemistry literature, shorthand acronyms like "FEX" are prevalent, whereas commercial suppliers strictly utilize IUPAC or CAS-designated nomenclature[1].

Understanding these synonyms is critical to ensure the correct salt form (typically the hydrochloride salt for stability) is procured for sensitive bioconjugation or radiolabeling workflows[2].

Table 1: Quantitative Chemical Properties and Key Synonyms

Property / IdentifierValue
IUPAC Name O-(2-fluoroethyl)hydroxylamine
CAS Registry Number (HCl Salt) 95068-26-1
Molecular Formula (HCl Salt)

Molecular Weight (HCl Salt) 115.53 g/mol
Key Synonym 1 (Radiochemistry) 2-fluoroethoxyamine
Key Synonym 2 (Literature) 2-fluoroethylhydroxylamine
Key Synonym 3 (Database) Hydroxylamine, O-(2-fluoroethyl)-
Common Acronym FEX

Mechanistic Role in Bioconjugation

The utility of O-(2-fluoroethyl)hydroxylamine is driven by a phenomenon known as the alpha-effect . In standard primary amines, nucleophilicity is dictated by the lone pair of electrons on the nitrogen atom. However, in an alkoxyamine like O-(2-fluoroethyl)hydroxylamine, the adjacent oxygen atom possesses unshared electron pairs that electrostatically repel the electron pair on the nitrogen. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), transforming the molecule into a "super-nucleophile."

When introduced to an aldehyde or ketone, this enhanced nucleophilicity allows for rapid attack even at mildly acidic pH levels (pH 4.0–6.0), forming a highly stable, covalent fluoroethyl oxime bond. The inclusion of the fluoroethyl group provides a slight increase in lipophilicity compared to standard methoxyamines, which enhances the membrane permeability of the resulting conjugate—a critical factor for targeting intracellular biomarkers.

OximeLigation A Aldehyde/Ketone (Target Molecule) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack (pH 4-6) B O-(2-fluoroethyl)hydroxylamine (Nucleophile) B->C Alpha-Effect Enhanced Nucleophilicity D Fluoroethyl Oxime (Stable Conjugate) C->D Acid-Catalyzed Dehydration E Water (H2O) Elimination C->E Byproduct

Chemical mechanism of oxime ligation using O-(2-fluoroethyl)hydroxylamine.

Application Spotlight: Quantifying DNA Damage via PET Imaging

One of the most advanced applications of 2-fluoroethoxyamine (FEX) is its use in evaluating the efficacy of DNA-targeted chemotherapies (e.g., Temozolomide)[3].

The Biological Causality: Chemotherapeutic agents induce severe DNA lesions in tumor cells. The cell attempts to survive by activating the Base Excision Repair (BER) pathway, which excises the damaged bases and leaves behind an abasic (AP) site[3]. These AP sites exist in a dynamic equilibrium between a closed tetrahydrofuran ring and an open-ring aldehyde.

By synthesizing the radioactive isotope variant, O-(2-[ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


]fluoroethyl)hydroxylamine ([

]FEX), researchers can inject this tracer in vivo. The tracer permeates the cell nucleus and selectively undergoes oxime ligation with the exposed aldehydes of the AP sites. The accumulation of the tracer emits positrons, allowing for real-time PET imaging and quantification of DNA damage, thereby serving as a direct biomarker for tumor drug resistance or susceptibility.

PETWorkflow Step1 Chemotherapy Administration (e.g., Temozolomide) Step2 Base Excision Repair (BER) Pathway Activation Step1->Step2 Induces DNA Damage Step3 Formation of Abasic (AP) Sites (Exposed Aldehyde) Step2->Step3 Removes Damaged Base Step5 In Vivo Oxime Ligation (Tracer Accumulation) Step3->Step5 Target for Ligation Step4 Injection of [18F]FEX (Radiotracer) Step4->Step5 Reaches Tumor Tissue Step6 PET Imaging & Quantification Step5->Step6 Emits Positrons

In vivo workflow for quantifying DNA abasic sites using [18F]FEX PET imaging.

Experimental Protocols

Protocol 1: Aniline-Catalyzed Oxime Ligation for Bioconjugation

Direct oxime ligation can be kinetically slow at neutral pH. To create a self-validating, high-yield system, nucleophilic catalysis using aniline is employed[4].

Causality: Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base intermediate. This intermediate is vastly more susceptible to nucleophilic attack by O-(2-fluoroethyl)hydroxylamine than the original aldehyde, effectively bypassing the slow dehydration step of direct oxime formation[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer and adjust the pH to 4.5–5.5 using glacial acetic acid.

  • Catalyst Addition: Dissolve aniline in the buffer to achieve a final concentration of 10 mM to 100 mM (depending on the desired reaction kinetics).

  • Substrate Solubilization: Add the aldehyde-bearing target molecule to the buffer (e.g., 1 mM final concentration).

  • Nucleophile Introduction: Add O-(2-fluoroethyl)hydroxylamine hydrochloride (CAS: 95068-26-1) at a 5-fold molar excess (5 mM) to drive the equilibrium toward the oxime product.

  • Incubation: Incubate the mixture at room temperature (

    
    ) for 1 to 4 hours under gentle agitation.
    
  • Purification: Isolate the fluoroethyl oxime conjugate via Size Exclusion Chromatography (SEC) or semi-preparative HPLC to remove the aniline catalyst and unreacted alkoxyamine.

Protocol 2: HPLC Validation of Radiotracer ([ ]FEX)

When synthesizing the radioactive variant ([ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


]FEX), the non-radioactive ("cold") O-(2-fluoroethyl)hydroxylamine must be used as a reference standard to validate the radiochemical identity of the tracer.

Causality: This protocol acts as a self-validating system by utilizing two detectors in series. The cold standard absorbs UV light, while the radiotracer emits gamma radiation. If the synthesis is successful, the retention time of the UV peak will perfectly align with the retention time of the radio-peak (accounting for the physical tubing delay between the two detectors).

Step-by-Step Methodology:

  • System Setup: Equip an analytical HPLC system with a C18 Reverse-Phase column. Connect a UV/Vis detector (set to 210 nm or the specific absorbance of a derivatized adduct) in series with an inline NaI(Tl) radiodetector.

  • Sample Preparation: Spike an aliquot of the newly synthesized, unpurified [

    
    ]FEX reaction mixture with 10 
    
    
    
    of the cold O-(2-fluoroethyl)hydroxylamine hydrochloride standard.
  • Injection: Inject 20

    
     of the spiked mixture into the HPLC loop.
    
  • Elution: Run an isocratic elution profile (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA) at a flow rate of 1.0 mL/min.

  • Validation: Analyze the chromatogram. Calculate the offset time between the UV detector and the radiodetector. If the corrected retention time of the radioactive peak matches the UV peak of the cold standard (

    
     minutes), the identity of the [
    
    
    
    ]FEX tracer is definitively confirmed.

References

  • Title: In vivo Quantification of Abasic Sites for Efficacious Evaluation of DNA Targeted Chemotherapies Source: hilarispublisher.com URL: [Link]

  • Title: Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry Source: acs.org URL: [Link]

Sources

Theoretical Yield and Synthesis Optimization of O-(2-Fluoroethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

O-(2-Fluoroethyl)hydroxylamine (often referred to as 2-fluoroethoxyamine) is a highly specialized bifunctional building block. It is predominantly utilized in the synthesis of positron emission tomography (PET) imaging agents (e.g., [¹⁸F]FEX) and in oxime-based bioconjugation strategies for drug development 1. Because the free base is highly volatile and water-soluble, it is isolated and stored as a stable hydrochloride salt, which possesses a confirmed molecular weight of 115.53 g/mol 2.

From a mechanistic standpoint, synthesizing small, fluorinated alkoxyamines presents a unique challenge. Direct alkylation of hydroxylamine is unselective, leading to over-alkylation. Therefore, a Gabriel-type synthesis utilizing an orthogonally protected nitrogen—specifically N-hydroxyphthalimide (NHPI)—is the industry standard.

Synthesis Strategy & Pathway Visualization

While direct alkylation of NHPI with 1-bromo-2-fluoroethane is possible, it requires harsh basic conditions (e.g., DBU or K₂CO₃ at elevated temperatures). These conditions often induce the unwanted β-elimination of the fluoride ion, generating gaseous fluoroethene and plummeting the yield.

To circumvent this, an expert approach utilizes the Mitsunobu Reaction . By coupling NHPI with 2-fluoroethanol under mild, neutral conditions (using PPh₃ and DIAD), elimination is suppressed, and O-alkylation selectivity approaches 100%. The subsequent deprotection (hydrazinolysis) yields the target compound.

SynthesisWorkflow NHPI N-Hydroxyphthalimide (1.0 eq) Mitsunobu Mitsunobu Coupling DIAD, PPh3, THF NHPI->Mitsunobu FE 2-Fluoroethanol (1.2 eq) FE->Mitsunobu FEP N-(2-Fluoroethoxy)phthalimide (Intermediate) Mitsunobu->FEP 88% Actual Yield Hydrazine Hydrazinolysis NH2NH2·H2O, CH2Cl2 FEP->Hydrazine FreeBase O-(2-Fluoroethyl)hydroxylamine (Volatile Free Base) Hydrazine->FreeBase Phthalhydrazide Removal Salt Salt Precipitation HCl (gas) in Ether FreeBase->Salt Product O-(2-Fluoroethyl)hydroxylamine Hydrochloride Salt->Product 47% Actual Yield

Workflow for the synthesis of O-(2-fluoroethyl)hydroxylamine hydrochloride.

Stoichiometric Data & Theoretical Yield Calculations

The theoretical yield is strictly governed by the limiting reagent in each step. The tables below summarize the exact stoichiometry required for a standard 10.0 mmol scale synthesis, comparing theoretical mass against standard literature recovery rates 1.

Table 1: Step 1 - Mitsunobu Coupling Stoichiometry
ReagentMW ( g/mol )Eq.Moles (mmol)Mass (g)Volume (mL)
N-Hydroxyphthalimide (NHPI)163.131.010.01.63-
2-Fluoroethanol64.061.212.00.770.76
Triphenylphosphine (PPh₃)262.291.212.03.15-
DIAD202.211.212.02.432.33
Intermediate: FEP 209.17 1.0 10.0 2.09 (Theoretical) -

Note: The actual reported yield for this step is typically 88% (1.84 g).

Table 2: Step 2 - Hydrazinolysis & Salt Formation Stoichiometry
ReagentMW ( g/mol )Eq.Moles (mmol)Mass (g)Volume (mL)
FEP (from Step 1)209.171.08.801.84-
Hydrazine Monohydrate50.061.210.560.530.51
HCl (2M in Diethyl Ether)36.462.017.60-8.80
Product: FEX·HCl 115.53 1.0 8.80 1.02 (Theoretical) -

Note: The actual reported yield for this step drops to 47% (0.48 g). The causality of this drop is explained in Section 5.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot rely on time alone; it must be a self-validating system utilizing In-Process Controls (IPCs) to confirm mechanistic milestones.

Step 1: Synthesis of N-(2-Fluoroethoxy)phthalimide (FEP)
  • Preparation: Suspend NHPI (1.63 g, 10.0 mmol) and PPh₃ (3.15 g, 12.0 mmol) in anhydrous THF (25 mL) under an argon atmosphere.

  • Addition: Add 2-fluoroethanol (0.76 mL, 12.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise add DIAD (2.33 mL, 12.0 mmol) over 15 minutes. Causality: Slow addition controls the exothermic formation of the highly reactive betaine intermediate, preventing degradation.

  • Self-Validation (IPC 1): After 2 hours at room temperature, monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The reaction is validated as complete when the highly UV-active NHPI spot (R_f ~0.2) is entirely consumed and replaced by the less polar FEP product (R_f ~0.5).

  • Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield FEP as a white solid.

Step 2: Hydrazinolysis to O-(2-Fluoroethyl)hydroxylamine Hydrochloride
  • Deprotection: Dissolve FEP (1.84 g, 8.80 mmol) in dry CH₂Cl₂ (20 mL) at room temperature. Add hydrazine monohydrate (0.51 mL, 10.56 mmol) and stir.

  • Self-Validation (IPC 2): A voluminous white precipitate (phthalhydrazide) will form. Validate completion by filtering a 0.1 mL aliquot, evaporating the solvent, and applying a Ninhydrin stain to a TLC plate. A distinct purple spot confirms the liberation of the primary alkoxyamine.

  • Filtration: Filter the reaction mixture to remove the phthalhydrazide byproduct. Wash the filter cake with cold CH₂Cl₂ (10 mL).

  • Salt Precipitation: Directly add HCl (2M in diethyl ether, 8.8 mL) to the combined CH₂Cl₂ filtrate at 0 °C. Isolate the resulting precipitate via vacuum filtration to yield the final hydrochloride salt 3.

Causality in Experimental Design: Overcoming the 47% Yield Bottleneck

A critical analysis of the literature reveals a steep drop in actual yield during the final hydrazinolysis step (down to 47% from a theoretical 100%). As an Application Scientist, understanding the causality behind this loss is vital for process optimization:

  • The Volatility Trap: The free base of O-(2-fluoroethyl)hydroxylamine has a very low molecular weight (79.07 g/mol ) and lacks the strong intermolecular hydrogen-bonding network found in standard primary alcohols. Consequently, it is highly volatile.

  • The Evaporation Error: Standard workup procedures often dictate concentrating the organic filtrate under reduced pressure to isolate the crude product before salt formation. Doing so inevitably co-evaporates the target alkoxyamine along with the CH₂Cl₂ solvent.

  • The Mitigation Strategy: The protocol detailed in Section 4 intentionally omits the concentration step. By directly injecting anhydrous HCl gas (via the ether solution) into the dilute CH₂Cl₂ filtrate, the volatile free base is immediately protonated into the non-volatile, stable hydrochloride salt. This mechanistic adjustment prevents evaporative loss and ensures the actual yield tracks much closer to the theoretical maximum.

References

  • In vivo Quantification of Abasic Sites for Efficacious Evaluation of DNA Targeted Chemotherapies Source: Hilaris Publisher (Journal of Pharmacogenomics & Pharmacoproteomics) URL:[Link]

  • O-(2-fluoroethyl)hydroxylamine hydrochloride (C2H6FNO) - PubChemLite Source: PubChemLite (Université du Luxembourg) URL:[Link]

Sources

The Hydroxylamine Functional Group: Mechanistic Insights, Bioconjugation, and Metabolic Liabilities in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern drug discovery, the hydroxylamine functional group (—NHOH) and its O-substituted derivatives (aminooxy, —O—NH₂) represent a fascinating dichotomy. As a Senior Application Scientist overseeing both bioconjugation workflows and metabolic liability screening, I have consistently observed that the unique electronic properties of this moiety make it a premier chemoselective handle and a potent pharmacophore, yet simultaneously a notorious metabolic liability. This whitepaper deconstructs the physicochemical causality behind hydroxylamine reactivity, provides self-validating protocols for its application, and maps its metabolic pathways.

Physicochemical Foundations: The Alpha-Effect

To understand the utility and danger of the hydroxylamine group, one must first understand its anomalous nucleophilicity. Hydroxylamine has a pKₐ of approximately 5.95, meaning it is largely unprotonated (and thus available for reaction) at physiological pH, unlike standard primary amines which remain protonated[1].

However, its low basicity does not equate to low reactivity. Hydroxylamines exhibit extreme nucleophilicity—a phenomenon known as the "alpha-effect" [1].

  • The Causality: The oxygen atom adjacent to the nucleophilic nitrogen possesses lone pairs of electrons. These lone pairs electronically repel the nitrogen's lone pair, raising the energy of the Highest Occupied Molecular Orbital (HOMO)[1]. This electronic destabilization makes the nitrogen's electrons highly available for nucleophilic attack, allowing hydroxylamines to outcompete standard amines by orders of magnitude in aqueous environments.

Table 1: Physicochemical Comparison of Amine and Hydroxylamine Derivatives

Compound ClassRepresentative StructureApprox. pKₐ (Conjugate Acid)Relative Nucleophilicity (vs NH₃)Primary Drug Dev. Application
Aliphatic AmineR—NH₂~9.0 - 10.01xStandard Pharmacophore / Salt Formation
HydroxylamineR—NHOH~5.95~100xMetalloenzyme Inhibition (e.g., IDO1)
AminooxyR—O—NH₂~4.6>100xChemoselective Bioconjugation
HydrazineR—NH—NH₂~8.1~10,000xLinker Cleavage / Chemical Synthesis
Chemoselective Bioconjugation: Oxime Ligation

In the development of Antibody-Drug Conjugates (ADCs) and targeted protein degraders, linkage stability is paramount. While hydrazones are frequently used, oximes (formed via the reaction of an aminooxy group with an aldehyde/ketone) possess significantly greater hydrolytic stability due to the stronger C=N—O bond electronics[2].

However, uncatalyzed oxime ligation is kinetically slow at neutral pH. To solve this, we utilize nucleophilic catalysis via aniline . Aniline rapidly forms a highly electrophilic Schiff base intermediate with the target aldehyde. The alpha-effect of the aminooxy payload then drives a rapid transimination, accelerating the reaction up to 400-fold[3].

OximeLigation A Aldehyde-Tagged Biomolecule C Schiff Base Intermediate (Highly Electrophilic) A->C Nucleophilic Attack by Aniline B Aniline Catalyst (pH 4.5 - 7.0) B->C Catalytic Acceleration E Stable Oxime Conjugate (C=N-O-R) C->E Transimination D Aminooxy-Payload (R-O-NH2) D->E Alpha-Effect Driven Attack

Aniline-catalyzed oxime ligation workflow and transimination mechanism.
Protocol 1: Aniline-Catalyzed Oxime Ligation (Self-Validating System)
  • Objective: Conjugate an aminooxy-fluorophore to an aldehyde-tagged protein.

  • Step 1 (Buffer Exchange): Desalt the aldehyde-tagged protein (50 µM) into 100 mM Sodium Acetate buffer (pH 4.5). Causality: Mildly acidic pH ensures optimal protonation of the Schiff base intermediate, maximizing its electrophilicity[3].

  • Step 2 (Catalyst Addition): Add aniline from a fresh DMSO stock to a final concentration of 100 mM.

  • Step 3 (Validation Checkpoint): Prior to payload addition, take a 1 µL aliquot and analyze via LC-MS to confirm >90% conversion of the target aldehyde to the aniline Schiff base. This built-in QC step validates catalyst integrity and buffer pH, preventing payload waste.

  • Step 4 (Payload Addition): Add 5 molar equivalents of the aminooxy-payload. Incubate at 25°C for 1 hour.

  • Step 5 (Purification): Remove excess small molecules via size-exclusion chromatography (PD-10 column) and confirm the final conjugate mass via LC-MS.

Metabolic Liabilities: Bioactivation and Toxicity

While synthetically useful, the in vivo generation of N-hydroxylamines is a major toxicological hurdle. Many primary/secondary amines and nitroaromatic drugs undergo N-oxidation or nitroreduction by Cytochrome P450s (CYPs) or nitroreductases to form N-hydroxylamines[4].

These metabolites are highly reactive. They can be further oxidized to nitroso derivatives, which covalently bind to cellular macromolecules (proteins, DNA) causing idiosyncratic adverse drug reactions (ADRs). Furthermore, they participate in redox cycling with hemoglobin, oxidizing Fe²⁺ to Fe³⁺, leading to methemoglobinemia. Phase II metabolism (sulfation/acetylation) of the hydroxyl group can also create a good leaving group, triggering solvolysis into a highly electrophilic nitrenium ion.

HydroxylamineMetabolism A Amine / Nitroaromatic Drug Candidate C N-Hydroxylamine Metabolite (R-NHOH) A->C Bioactivation B CYP450 / Nitroreductase B->C Catalysis D Phase II Conjugation (O-Sulfation/Acetylation) C->D Metabolism E Nitroso Derivative (R-N=O) C->E Oxidation F Electrophilic Nitrenium Ion D->F Solvolysis (Leaving Group) G Covalent Binding (DNA/Protein Damage) E->G Macromolecule Binding H Methemoglobinemia (RBC Toxicity) E->H Redox Cycling (Fe2+ to Fe3+) F->G Adduct Formation

Metabolic bioactivation of amines to N-hydroxylamines and toxicological pathways.
Protocol 2: In Vitro Microsomal Trapping Assay for Reactive N-Hydroxylamines
  • Objective: Identify transient N-hydroxylamine and nitroso reactive metabolites during lead optimization.

  • Step 1 (Incubation Setup): Incubate the drug candidate (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2 (Trapping Agent): Add Glutathione (GSH, 5 mM). Causality: GSH acts as a soft nucleophile to trap electrophilic nitroso or nitrenium species derived from N-hydroxylamines, forming stable adducts that prevent transient degradation[4].

  • Step 3 (Initiation): Add an NADPH regenerating system (1 mM) and incubate at 37°C for 60 minutes. Quench with ice-cold acetonitrile.

  • Step 4 (Validation Checkpoint): Include a positive control (e.g., dapsone) in a parallel incubation[5]. If the known GSH-adduct of dapsone is not detected via LC-HRMS, the microsomal activity is compromised, invalidating the run.

  • Step 5 (Analysis): Analyze the supernatant using LC-HRMS, scanning for a neutral loss of 129 Da (characteristic of GSH adducts) to confirm bioactivation.

Therapeutic Applications: Metalloenzyme Inhibition

Despite the liabilities, the hydroxylamine group is a potent pharmacophore when deployed correctly. Because of its strong metal-chelating properties, it is highly effective at binding the active sites of metalloenzymes. Recently, diaryl hydroxylamines have been developed as potent pan-inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1) and Tryptophan dioxygenase (TDO)[6].

  • The Causality: The hydroxylamine functional group effectively coordinates with the heme iron in the active site of these dioxygenases. By occupying both the A and B pockets of the IDO1 active site, these diaryl hydroxylamines block tryptophan catabolism, a mechanism tumors use to induce immunosuppression[6].

References
  • [1] Nucleophilicity Trends of Amines - Master Organic Chemistry. Source: masterorganicchemistry.com. 1

  • [2] BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS by Jeet Kalia - Raines Lab. Source: raineslab.com. 2

  • [3] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. Source: nih.gov. 3

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. Source: scielo.br.

  • Managing the challenge of chemically reactive metabolites in drug development - School of Pharmacy. Source: washington.edu.

  • [6] Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1 ... - PMC. Source: nih.gov. 6

  • [5] Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC. Source: nih.gov. 5

Sources

Methodological & Application

Advanced Applications of O-(2-Fluoroethyl)hydroxylamine in Neuro-Oncology: Radiosynthesis and Oxime Ligation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Role of Oxime Ligation in Neuro-Oncology PET Imaging

The development of Positron Emission Tomography (PET) radiotracers for neuro-oncology—such as those targeting glioblastoma multiforme (GBM)—requires navigating a complex set of biochemical constraints. Peptides and small-molecule vectors targeting neuro-oncological markers (e.g., integrin


 for tumor angiogenesis or LAT1 for amino acid transport) are highly sensitive to thermal degradation and basic pH. Traditional 

F-labeling methods often require harsh conditions (e.g., 100°C, pH > 8) that denature these delicate biomolecules[1].

To circumvent this, O-(2-fluoroethyl)hydroxylamine (specifically its


F-radiolabeled counterpart, O-(2-[

F]fluoroethyl)hydroxylamine) has emerged as a premier bioorthogonal prosthetic group. The causality behind its selection lies in the

-effect
: the adjacent oxygen atom donates electron density to the nitrogen, rendering the hydroxylamine exceptionally nucleophilic even at mildly acidic pH (4.0–5.0). This enables rapid, chemoselective oxime ligation with aldehyde- or ketone-functionalized targeting vectors at low temperatures[2].

Furthermore, unlike bulky aromatic prosthetic groups such as N-succinimidyl 4-[


F]fluorobenzoate ([

F]SFB), the compact fluoroethyl chain minimizes lipophilic perturbation. This is critical in neuro-oncology, where maintaining the delicate hydrophilic-lipophilic balance (logP) is essential for Blood-Brain Barrier (BBB) permeability and preserving the native binding affinity of the targeting peptide[3].

Reaction_Mechanism Hydroxylamine O-(2-[18F]fluoroethyl) hydroxylamine Carbinolamine Carbinolamine Intermediate Hydroxylamine->Carbinolamine Nucleophilic Attack Aldehyde Aldehyde-Peptide (Target Vector) Aldehyde->Carbinolamine pH 4.0-5.0 Oxime Stable Oxime Conjugate Carbinolamine->Oxime Dehydration (-H2O)

Caption: Mechanistic pathway of chemoselective oxime ligation under mildly acidic conditions.

Quantitative Profiling of F-Prosthetic Groups

To understand the strategic advantage of O-(2-[


F]fluoroethyl)hydroxylamine in neuro-oncology drug development, we must benchmark it against other standard radiolabeling agents. The table below synthesizes the quantitative parameters that dictate prosthetic group selection.

Table 1: Comparative Analysis of


F-Prosthetic Groups for Peptide Radiolabeling 
Prosthetic GroupConjugation ChemistryTypical RCY (%)Optimal Reaction pHLipophilicity Impact (

logP)
Suitability for Neuro-Oncology Vectors
O-(2-[

F]fluoroethyl)hydroxylamine
Oxime Ligation60–80%4.0–5.0Minimal (+0.2)High (Preserves BBB profile)
[

F]SFB
Amidation30–50%8.0–9.0High (+1.5)Low/Moderate (Increases non-specific binding)
4-[

F]fluorobenzaldehyde
Oxime Ligation50–70%4.0–5.0Moderate (+0.8)Moderate (Aromatic ring adds bulk)
[

F]FDG (Opened form)
Oxime Ligation40–60%4.0–5.0Highly Hydrophilic (-1.5)Low (Rapid renal clearance, poor BBB entry)

Note: Radiochemical Yield (RCY) is decay-corrected.


logP represents the theoretical shift in the partition coefficient upon conjugation.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of the prosthetic group and its subsequent conjugation to a neuro-oncology targeting vector (e.g., an aldehyde-functionalized cyclic RGD peptide, c(RGDyK)-CHO, used for imaging integrin


 expression in GBM neo-vasculature)[3].

Radiosynthesis_Workflow F18 [18F]Fluoride (Aqueous) Drying Azeotropic Drying (K222 / K2CO3 / MeCN) F18->Drying SN2 Aliphatic SN2 Fluorination (100°C, 10 min) Drying->SN2 Precursor added Deprotect Acidic Deprotection (1M HCl, 100°C, 5 min) SN2->Deprotect FEA O-(2-[18F]fluoroethyl)hydroxylamine Deprotect->FEA SPE Purification Ligation Oxime Ligation (Peptide-CHO, pH 4.5, 60°C) FEA->Ligation Tracer [18F]PET Tracer (Neuro-Oncology Probe) Ligation->Tracer HPLC Purification

Caption: Radiosynthesis workflow of O-(2-[18F]fluoroethyl)hydroxylamine and oxime ligation.

Protocol A: Radiosynthesis of O-(2-[ F]fluoroethyl)hydroxylamine

Causality & Rationale: Aqueous


F-fluoride produced via a cyclotron is heavily hydrated and non-nucleophilic. We utilize Kryptofix 2.2.2 (K

) and K

CO

during azeotropic drying. K

acts as a cryptand, tightly chelating the potassium cation. This leaves the

F-anion "naked" and highly reactive, enabling a rapid aliphatic S

2 nucleophilic attack on the tosylate leaving group of the precursor[1].

Step-by-Step Methodology:

  • Azeotropic Drying: Trap aqueous [

    
    F]fluoride (typically 10–50 GBq) on a QMA carbonate cartridge. Elute into a reaction vial using a solution of K
    
    
    
    (15 mg) and K
    
    
    CO
    
    
    (3 mg) in CH
    
    
    CN/H
    
    
    O (1 mL, 8:2 v/v). Evaporate the solvent under a stream of helium at 100°C. Repeat azeotropic drying twice with anhydrous CH
    
    
    CN (1 mL) to ensure complete removal of water.
  • Nucleophilic Fluorination: Add the precursor, N-Boc-O-(2-tosyloxyethyl)hydroxylamine (5 mg), dissolved in anhydrous CH

    
    CN (0.5 mL) to the dried [
    
    
    
    F]fluoride/K
    
    
    complex. Heat the sealed vial at 100°C for 10 minutes.
  • Acidic Deprotection: Cool the vial to 40°C. Add 1M HCl (0.5 mL) to cleave the Boc protecting group. Heat at 100°C for 5 minutes.

  • Neutralization & Purification: Cool the mixture and neutralize with 1M NaOH (0.5 mL). Pass the crude mixture through a pre-conditioned Sep-Pak C18 Plus cartridge to remove unreacted [

    
    F]fluoride and polar impurities. Elute the purified O-(2-[
    
    
    
    F]fluoroethyl)hydroxylamine with ethanol (0.5 mL).

System Validation (QC): Perform radio-TLC (Silica gel, EtOAc/Hexane 1:1). The intermediate Boc-protected compound should show an


 of ~0.7, while the deprotected O-(2-[

F]fluoroethyl)hydroxylamine will remain near the baseline (

~0.1). Proceed only if deprotection efficiency is >95%.
Protocol B: Chemoselective Oxime Ligation to a Neuro-Oncology Peptide

Causality & Rationale: The reaction is strictly buffered at pH 4.5 using sodium acetate. The pKa of the hydroxylamine group is approximately 4.6. Operating at pH 4.5 represents the thermodynamic "sweet spot": the aldehyde carbonyl oxygen on the peptide is sufficiently protonated (increasing its electrophilicity), while roughly 50% of the hydroxylamine remains unprotonated and highly nucleophilic[2]. Aniline is added as a nucleophilic catalyst; it rapidly forms a reactive Schiff base intermediate with the aldehyde, which undergoes transimination with the hydroxylamine much faster than the direct reaction.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve the aldehyde-functionalized targeting peptide (e.g., c(RGDyK)-CHO) (100

    
    g) in 0.1 M Sodium Acetate buffer (pH 4.5, 300 
    
    
    
    L).
  • Catalyst Addition: Add aniline to achieve a final concentration of 10 mM in the reaction mixture.

  • Ligation: Add the purified O-(2-[

    
    F]fluoroethyl)hydroxylamine (in 100 
    
    
    
    L ethanol) to the peptide solution. Incubate at 60°C for 15–20 minutes.
  • HPLC Purification: Inject the crude mixture onto a semi-preparative RP-HPLC (C18 column). Elute using a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile. Collect the radioactive fraction corresponding to the[

    
    F]fluoroethyl-oxime peptide.
    
  • Formulation: Dilute the collected fraction with water (10 mL), trap on a Sep-Pak C18 Light cartridge, wash with sterile water, and elute with ethanol (0.5 mL) into a sterile vial containing 0.9% saline (4.5 mL) for in vivo injection.

System Validation (QC): Perform analytical radio-HPLC. The final radiotracer must demonstrate a radiochemical purity of


99%. The specific molar activity should be calculated against a standard calibration curve of the non-radioactive 

F-reference standard, targeting >50 GBq/

mol for neuro-receptor imaging to avoid receptor saturation.

References

  • ChemInform Abstract: Oxime Formation for Fluorine-18 Labeling of Peptides and Proteins for Positron Emission Tomography (PET) Imaging: A Review ResearchGate[Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes National Center for Biotechnology Information (PMC)[Link]

  • PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin

    
     Receptors 
    Semantic Scholar[Link]
    

Sources

Application Notes and Protocols for the Automated Radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) is a critical amino acid radiotracer for Positron Emission Tomography (PET) imaging, particularly in the field of neuro-oncology. Its ability to visualize amino acid transport, which is upregulated in many tumor cells, provides invaluable information for the diagnosis, staging, and therapeutic monitoring of brain tumors.[1][2][3] Unlike [18F]FDG, [18F]FET shows low uptake in inflammatory tissue, offering higher specificity for tumor imaging.[4] This document provides a detailed guide for the automated, one-pot, two-step radiosynthesis of [18F]FET, intended for researchers, scientists, and drug development professionals. The protocol emphasizes scientific integrity, reproducibility, and provides in-depth explanations for key experimental choices, grounded in authoritative references.

Introduction: The Significance of [18F]FET in Neuro-Oncology

The accurate diagnosis and delineation of brain tumors are paramount for effective treatment planning. While anatomical imaging techniques like MRI provide excellent spatial resolution, they often fall short in distinguishing viable tumor tissue from post-treatment changes such as radiation necrosis or inflammation.[1][4] PET imaging with amino acid tracers like [18F]FET addresses this limitation by targeting a fundamental biological characteristic of malignant cells: increased amino acid transport.

The uptake of [18F]FET is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in high-grade gliomas and other cancers.[4] This targeted uptake results in high tumor-to-background contrast, enabling clinicians to:

  • Delineate tumor extent for biopsy and radiotherapy planning.

  • Differentiate between low-grade and high-grade gliomas.

  • Distinguish tumor recurrence from treatment-related effects.[4]

The robust and reproducible automated synthesis of [18F]FET is therefore a cornerstone of its clinical utility, ensuring a consistent supply of this high-quality radiotracer for patient care and research.

The Chemistry of [18F]FET Synthesis: A Two-Step Nucleophilic Substitution

The automated synthesis of [18F]FET is a one-pot, two-step process that begins with the cyclotron-produced [18F]fluoride and culminates in the purified final product. The core of this synthesis is a classical nucleophilic aliphatic substitution (Sɴ2) reaction.[5][6]

Precursor Selection and Protecting Groups

The most commonly used precursor for automated [18F]FET synthesis is (2S)-O-(2-tosyloxyethyl)-N-trityl-tyrosine-tert-butyl ester (TET).[7][8] This precursor is strategically designed with several key features:

  • Leaving Group: A tosyloxy group (–OTs) is an excellent leaving group, facilitating the Sɴ2 attack by the [18F]fluoride ion.

  • Protecting Groups: The amino (-NH₂) and carboxylic acid (-COOH) functional groups of the tyrosine backbone are protected to prevent unwanted side reactions.

    • The trityl (Tr) group protects the amino function.

    • The tert-butyl ester (tBu) group protects the carboxylic acid function. These protecting groups are stable under the fluorination conditions but can be readily removed in the subsequent hydrolysis step.

The Reaction Pathway

The synthesis proceeds in two main steps within the automated synthesis module:

  • Step 1: Nucleophilic Fluorination: The process starts with trapping the aqueous [18F]fluoride from the cyclotron on an anion exchange cartridge. The [18F]fluoride is then eluted into the reactor using a solution containing a phase transfer catalyst, typically Kryptofix 222 (K2.2.2) and potassium carbonate (K₂CO₃), in acetonitrile.[5][9] The water is removed via azeotropic distillation. The TET precursor, dissolved in an organic solvent like acetonitrile, is then added to the reactor. Heating the mixture initiates the nucleophilic attack of the [18F]fluoride on the ethyl-tosylate side chain of the precursor, displacing the tosylate group and forming the protected [18F]FET intermediate.[10]

  • Step 2: Acid Hydrolysis (Deprotection): Following the fluorination reaction, an acid, typically hydrochloric acid (HCl), is added to the reactor, and the mixture is heated.[5][6] This step simultaneously cleaves both the trityl and tert-butyl ester protecting groups, yielding the final O-(2-[18F]fluoroethyl)-L-tyrosine molecule.

G cluster_0 Chemical Reaction Pathway Precursor O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (TET) Intermediate N-trityl-O-(2-[18F]fluoroethyl)-L-tyrosine tert-butylester Precursor->Intermediate [18F]F-, K2.2.2, K2CO3 Acetonitrile, Heat (Nucleophilic Substitution) Final_Product O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) Intermediate->Final_Product HCl, Heat (Acid Hydrolysis)

Caption: Chemical reaction pathway for [18F]FET synthesis.

Automated Synthesis Workflow

Modern automated radiochemistry modules, such as the GE TracerLab or FASTlab series, Sofie ELIXYS, or IBA Synthera, are designed to perform this synthesis with high reproducibility and minimal user intervention.[1][5][7] The entire process, from trapping the fluoride to delivering the final formulated product, is controlled by a pre-programmed sequence.

G cluster_1 Automated Synthesis Workflow A [18F]Fluoride Trapping (Anion Exchange Cartridge) B Elution & Azeotropic Drying (K2.2.2/K2CO3 in Acetonitrile) A->B C Nucleophilic Fluorination (Addition of Precursor, Heat) B->C D Deprotection (Acid Hydrolysis, Heat) C->D E Neutralization & Dilution D->E F Purification (SPE or HPLC) E->F G Sterile Filtration F->G H Final Product Formulation (Saline) G->H

Caption: General automated workflow for [18F]FET radiosynthesis.

Detailed Experimental Protocol (Example using Cassette-Based System)

This protocol is a generalized representation. Specific parameters must be optimized for the particular automated synthesis module and according to institutional and regulatory requirements.

Reagents and Materials
  • Precursor: O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (TET), 4-15 mg dissolved in acetonitrile.[1][11]

  • Eluent: Kryptofix 2.2.2 (K₂₂₂) and Potassium Carbonate (K₂CO₃) in acetonitrile/water.

  • Solvent: Anhydrous Acetonitrile (CH₃CN).

  • Hydrolysis Agent: 2N Hydrochloric Acid (HCl).[5]

  • Neutralizing Agent: Sodium Hydroxide (NaOH) solution.

  • Purification Cartridges (for SPE): e.g., Oasis HLB, C18 Sep-Pak, Alumina N cartridges.[1][11]

  • Final Formulation: Sterile Saline for Injection, USP.

  • Consumables: Pre-conditioned anion exchange cartridge (e.g., QMA), sterile filters, vials, and other components as specified by the synthesis module manufacturer.

Step-by-Step Methodology
  • System Preparation: Load the pre-assembled, sterile, single-use cassette onto the synthesis module. Load all necessary reagents into their designated positions on the cassette or module.

  • [18F]Fluoride Delivery and Trapping: Transfer the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water to the synthesis module. The [¹⁸F]fluoride is trapped on the anion exchange cartridge.

  • Elution and Drying: The trapped [¹⁸F]fluoride is eluted into the reaction vessel using the K₂₂₂/K₂CO₃ solution. The mixture is then heated under vacuum and a stream of nitrogen to perform azeotropic drying, removing residual water which would inhibit the nucleophilic substitution.[10]

  • Radiolabeling Reaction: The TET precursor solution is added to the dried [¹⁸F]fluoride complex in the reaction vessel. The vessel is heated (e.g., to 120°C for 10-15 minutes) to facilitate the fluorination reaction.[1]

  • Hydrolysis: After cooling, the hydrochloric acid solution is added to the reaction vessel. The mixture is reheated (e.g., to 100°C for 4-5 minutes) to remove the protecting groups.[1]

  • Neutralization: The reaction mixture is cooled, and the sodium hydroxide solution is added to neutralize the acid.

  • Purification: This is a critical step to remove unreacted [¹⁸F]fluoride, the precursor, and other chemical impurities. Two primary methods are used:

    • Solid-Phase Extraction (SPE): The neutralized mixture is passed through a series of cartridges. This method is fast and simple, making it well-suited for cassette-based systems like the GE FASTlab.[1][12] However, it may be less effective at removing non-radioactive impurities compared to HPLC.[1]

    • High-Performance Liquid Chromatography (HPLC): The crude product is injected onto a semi-preparative HPLC column for separation. This method provides higher chemical purity but is more complex and time-consuming.[1][12]

  • Formulation: The purified [¹⁸F]FET fraction is collected, passed through a sterile 0.22 µm filter into a sterile, pyrogen-free vial, and formulated with sterile saline.

Quality Control: Ensuring a Self-Validating System

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product for human use. All specifications must comply with United States Pharmacopeia (USP) and/or European Pharmacopeia (Ph. Eur.) monographs.[1][12]

ParameterSpecificationMethodRationale
Appearance Clear, colorless solution, free of visible particlesVisual InspectionEnsures absence of precipitates or foreign matter.
pH 4.5 - 7.5pH meter or pH stripsEnsures the final product is suitable for intravenous injection.
Radiochemical Purity ≥ 99%Analytical HPLCConfirms that the radioactivity corresponds to [18F]FET and not impurities.[4][13]
Enantiomeric Purity ≥ 99% L-isomerChiral HPLCEnsures the biologically active L-isomer is present and the D-isomer is absent.[4][13]
Radionuclidic Identity Fluorine-18Gamma SpectroscopyConfirms the identity of the radionuclide.
Radionuclidic Purity Half-life 105-115 minDose CalibratorConfirms the absence of other radioactive isotopes.
Residual Solvents e.g., Acetonitrile < 410 ppmGas Chromatography (GC)Limits the amount of potentially toxic organic solvents from the synthesis.
Kryptofix 2.2.2 < 50 µg/mLSpot Test or GCLimits the concentration of the potentially toxic phase transfer catalyst.
Specific Activity >90 GBq/µmol at EOSCalculated from HPLC dataEnsures a high ratio of radioactive to non-radioactive FET, important for receptor imaging.[5]
Sterility SterileUSP <71> Sterility TestsEnsures absence of microbial contamination.
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) TestEnsures absence of pyrogenic substances.

Performance and Yield

Automated synthesis of [18F]FET typically results in reproducible outcomes. The following table summarizes typical performance data from published literature.

Synthesis PlatformPurification MethodRadiochemical Yield (Decay Corrected)Synthesis TimeRadiochemical PurityReference
GE TracerLab FX(FN)HPLC55 ± 5%~63 min> 99%[5]
Sofie ELIXYSHPLC35 - 55%75 - 85 min> 99%[1][12]
GE FASTlab 2SPE30 - 55%70 - 80 min> 99%[1][12]
IBA SyntheraHPLC~40%~66 min> 95%[7]
Home-built ModuleHPLC20 - 25%75 - 80 min> 99%[13]

Conclusion

The automated radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine is a well-established and reliable method for producing this essential PET tracer for neuro-oncology. By leveraging automated synthesis modules, radiopharmacies can achieve high, reproducible yields of [18F]FET that meet all stringent quality control criteria for clinical use. Understanding the underlying chemistry, the function of each reagent, and the rationale behind the protocol steps is crucial for successful implementation, troubleshooting, and ensuring the consistent production of a high-quality product for improved patient outcomes.

References

  • Bourdier, T., Greguric, I., Roselt, P., Jackson, T., Faragalla, J., & Katsifis, A. (2011). Fully automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine on the TracerLab FX(FN) module. Nuclear Medicine and Biology, 38(5), 645-651. [Link]

  • Schulte, M. L., Wang, M., Glick-Wilson, B. E., & Zheng, Q. H. (2023). Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems. EJNMMI Radiopharmacy and Chemistry, 8(1), 27. [Link]

  • Pauwels, E., Celen, S., Vandevoorde, C., & Verbruggen, A. (2012). Fully automated synthesis of 18F-FET using the Synthera Platform. Journal of Nuclear Medicine, 53(supplement 1), 1836. [Link]

  • Bourdier, T., Greguric, I., Roselt, P., Jackson, T., Faragalla, J., & Katsifis, A. (2011). Fully automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine on the TracerLab FXFN module. OSTI.GOV. [Link]

  • Wang, M., Glick-Wilson, B. E., & Zheng, Q. H. (2019). Facile fully automated radiosynthesis and quality control of O-(2-[18F]fluoroethyl)-l-tyrosine ([18F]FET) for human brain tumor imaging. Applied Radiation and Isotopes, 154, 108852. [Link]

  • Bourdier, T., Greguric, I., Roselt, P., Jackson, T., Faragalla, J., & Katsifis, A. (2011). Fully automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)-l-tyrosine on the TracerLab FXFN module. University of Melbourne. [Link]

  • Bourdier, T., Greguric, I., Roselt, P., Jackson, T., Faragalla, J., & Katsifis, A. (2011). Fully automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine on the TracerLab FXFN module. ANSTO Repository. [Link]

  • Gillings, N., Hjelmeland, K., & Lönn, S. (2016). Fully automated synthesis of O-(2′-[18F]fluoroethyl)-l-tyrosine ([18F]FET) using solid phase extraction (SPE) purification with neutral alumina. Journal of Radioanalytical and Nuclear Chemistry, 309(3), 991-999. [Link]

  • Wester, H. J., Herz, M., Weber, W., Heiss, P., Senekowitsch-Schmidtke, R., Schwaiger, M., & Stöcklin, G. (1999). Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging. Journal of Nuclear Medicine, 40(1), 205-212. [Link]

  • Allott, L., Barnes, C., Brickute, D., & Aboagye, E. O. (2019). An improved automated radiosynthesis of [18F]FET-βAG-TOCA. Reaction Chemistry & Engineering, 4(3), 569-574. [Link]

  • Wang, M., Glick-Wilson, B. E., & Zheng, Q. H. (2023). Clinical production of [18F]FET for human brain tumor imaging using three different automated 18F-radiosynthesis modules. Journal of Nuclear Medicine, 64(supplement 2), 2636. [Link]

  • Rajan, M. G. R., & Samuel, G. (2016). Fully automated synthesis of O-(2′-[18F]fluoroethyl)-l-tyrosine ([18F]FET) using solid phase extraction (SPE) purification with neutral alumina. ResearchGate. [Link]

  • Li, Z., & Conti, P. S. (2014). Synthesis and evaluation of 18F labeled FET prodrugs for tumor imaging. Molecular Pharmaceutics, 11(1), 96-105. [Link]

  • Schulte, M. L., Wang, M., Glick-Wilson, B. E., & Zheng, Q. H. (2023). Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems. PubMed. [Link]

  • Zischler, J., Kniess, T., & Wuest, F. (2024). Radiosynthesis and Preclinical Evaluation of m-[18F]FET and [18F]FET-OMe as Novel [18F]FET Analogs for Brain Tumor Imaging. Molecular Pharmaceutics, 21(8), 2795-2812. [Link]

  • Patt, M., & Kniess, T. (2016). A facile direct nucleophilic synthesis of O-(2-[F-18]fluoroethyl)-L-tyrosine ([F-18]FET) without HPLC purification. ResearchGate. [Link]

  • Gomzina, N. A., Vasil'ev, D. A., & Krasikova, R. N. (2007). Use of 2-[18F]fluoroethyl bromide in synthesis of O -(2′-[18F]fluoroethyl)- L -tyrosine, a radiotracer for PET diagnostics of brain tumors. ResearchGate. [Link]

  • Pauleit, D., Floeth, F., Hamacher, K., Riemenschneider, M. J., Reifenberger, G., Coenen, H. H., & Langen, K. J. (2005). PET with O-(2- 18 F-Fluoroethyl)-l-Tyrosine in Peripheral Tumors: First Clinical Results. Journal of Nuclear Medicine, 46(3), 411-416. [Link]

  • Moharos, I., Trencsényi, G., & Fekete, A. (2022). Determination of Total Radiochemical Purity of [18F]FDG and [18F]FET by High-Performance Liquid Chromatography Avoiding TLC Method. ResearchGate. [Link]

  • Brooks, A. F., & Scott, P. J. H. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Wikipedia. (n.d.). Fluoroethyl-L-tyrosine (18F). [Link]

  • Schulte, M. L., Wang, M., Glick-Wilson, B. E., & Zheng, Q. H. (2023). Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems. PMC. [Link]

  • Taylor & Francis. (n.d.). Fluoroethyl-L-tyrosine – Knowledge and References. [Link]

Sources

O-(2-Fluoroethyl)hydroxylamine: A Versatile Bifunctional Precursor for Oxime Ligation and PET Radiochemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic introduction of functional groups to modulate pharmacokinetics (PK) or enable in vivo tracking is paramount. O-(2-fluoroethyl)hydroxylamine (often supplied as its stable hydrochloride salt, CAS: 95068-26-1) has emerged as a highly versatile bifunctional building block. It features two critical chemical modalities:

  • An aminooxy group (-O-NH₂): A potent

    
    -effect nucleophile that undergoes rapid, bioorthogonal condensation with aldehydes and ketones to form hydrolytically stable oxime ethers.
    
  • A 2-fluoroethyl moiety (-CH₂-CH₂-F): A terminal aliphatic fluorine that can be utilized in its stable

    
     isotopic form to enhance metabolic stability and lipophilicity, or in its radioactive 
    
    
    
    form as a premier prosthetic group for Positron Emission Tomography (PET) imaging[1].

This application note provides a comprehensive, causality-driven guide to utilizing O-(2-fluoroethyl)hydroxylamine in both cold (


) bioconjugation and hot (

) radiochemistry workflows.

Workflow Precursor O-(2-fluoroethyl)hydroxylamine (Bifunctional Precursor) Condensation Aniline-Catalyzed Oxime Ligation (pH 4.5) Precursor->Condensation Target Biomolecule / Scaffold (Aldehyde or Ketone) Target->Condensation Conjugate Fluoroethyl Oxime Ether (Stable Linkage) Condensation->Conjugate - H2O App1 [19F] Cold Isotope PK Optimization & Metabolic Stability Conjugate->App1 App2 [18F] Hot Isotope PET Radiotracer for In Vivo Imaging Conjugate->App2

Figure 1: Workflow of O-(2-fluoroethyl)hydroxylamine in oxime ligation for drug discovery and PET.

Mechanistic Rationale: The Power of Fluoroethyl Oximes

The Alpha-Effect and Oxime Stability

The choice of an aminooxy group over a standard primary amine or hydrazine is rooted in fundamental physical organic chemistry. The adjacent oxygen atom donates electron density into the nitrogen's non-bonding orbital (the


-effect), significantly increasing its nucleophilicity at lower pH compared to alkylamines. Furthermore, the resulting oxime ether bond is planar and highly conjugated, making it nearly 1000-fold more hydrolytically stable than a corresponding hydrazone or imine under physiological conditions[2]. This stability prevents the premature in vivo cleavage of the fluoroethyl tag.
Aniline Catalysis for Kinetic Superiority

Uncatalyzed oxime ligation is often too slow for dilute biological samples or short-lived isotopes. To overcome this, aniline catalysis is employed. Aniline rapidly reacts with the target aldehyde to form a protonated Schiff base (imine) intermediate. This intermediate is vastly more electrophilic than the parent aldehyde. The aminooxy group of O-(2-fluoroethyl)hydroxylamine then attacks this imine, displacing the aniline and forming the final oxime. This catalytic cycle accelerates the reaction rate by up to 400-fold at pH 4.5, achieving rate constants (


) of 

[3].

Application 1: Bioorthogonal Oxime Ligation ( Cold Protocol)

This protocol describes the installation of a 2-fluoroethyl group onto an aldehyde-bearing peptide or small molecule to improve its metabolic half-life or serve as a non-radioactive reference standard for PET tracer development.

Materials Required
  • O-(2-fluoroethyl)hydroxylamine hydrochloride

  • Target molecule containing a reactive aldehyde (e.g., formylglycine-modified peptide)

  • Aniline (High purity, distilled)

  • 0.1 M Sodium Acetate buffer (pH 4.5)

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.1 M sodium acetate buffer and adjust the pH to exactly 4.5 using glacial acetic acid. Causality: pH 4.5 is the optimal thermodynamic sweet spot where the aldehyde is sufficiently protonated for aniline attack, but the aminooxy group (pKa ~4.6) remains sufficiently unprotonated to act as a nucleophile[3].

  • Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 10 mM to 100 mM.

  • Substrate Solubilization: Dissolve the aldehyde-bearing target molecule in the catalytic buffer to a concentration of 50–100

    
    M.
    
  • Ligation Initiation: Add 1.5 to 2.0 molar equivalents of O-(2-fluoroethyl)hydroxylamine hydrochloride to the reaction mixture.

  • Incubation: Agitate gently at room temperature for 30–60 minutes.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. Validation Check: The successful formation of the oxime ether will present as a distinct mass shift of exactly +61.03 Da relative to the starting aldehyde (addition of the fluoroethyl tag minus the loss of H₂O, -18 Da).

  • Purification: Purify the conjugate via preparative RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.

Application 2: Radiosynthesis & PET Imaging ( Hot Protocol)

Fluorine-18 is the premier isotope for PET imaging due to its favorable half-life (109.8 min) and low positron energy, which yields high spatial resolution[4]. Because direct fluorination of complex biomolecules often fails or requires harsh conditions, O-(2-[


]fluoroethyl)hydroxylamine is synthesized first as a prosthetic group, followed by mild oxime ligation to the target[1].

Radiosynthesis F18 [18F]Fluoride (Cyclotron) F_Ethyl 2-[18F]fluoroethyl tosylate F18->F_Ethyl Nucleophilic Substitution Tosylate Ethylene Ditosylate (Precursor) Tosylate->F_Ethyl Intermediate Boc-O-(2-[18F]fluoroethyl) hydroxylamine F_Ethyl->Intermediate Alkylation Boc_ONH2 N-Boc-hydroxylamine Boc_ONH2->Intermediate Deprotect Acidic Deprotection (HCl or TFA) Intermediate->Deprotect Final O-(2-[18F]fluoroethyl) hydroxylamine Deprotect->Final

Figure 2: Radiosynthesis pathway of O-(2-[18F]fluoroethyl)hydroxylamine for PET imaging applications.

Step-by-Step Methodology
  • Azeotropic Drying of

    
    :  Aqueous [
    
    
    
    ]fluoride (obtained from a cyclotron) is trapped on a QMA cartridge, eluted with Kryptofix 2.2.2/K₂CO₃, and dried azeotropically with anhydrous acetonitrile at 95°C. Causality: Naked fluoride is highly hydrated and non-nucleophilic; removing water and using a cryptand activates the fluoride for SN2 substitution[4].
  • Prosthetic Group Synthesis: React the dried[

    
    ]fluoride complex with ethylene-1,2-ditosylate (or a Boc-protected aminooxy-ethyl tosylate precursor) in acetonitrile at 85°C for 10 minutes to yield the[
    
    
    
    ]fluoroethyl intermediate[1].
  • Deprotection: If a Boc-protected precursor was used, add 1M HCl or TFA and heat at 100°C for 5 minutes to unmask the aminooxy group, yielding O-(2-[

    
    ]fluoroethyl)hydroxylamine.
    
  • Radiolabeling (Oxime Ligation): Transfer the hot prosthetic group to a vial containing the aldehyde-bearing targeting vector (e.g., an mGluR5 ligand or peptide) dissolved in an aniline-catalyzed acetate buffer (pH 4.5). React for 10-15 minutes at 60°C[5].

  • Self-Validation & Formulation: Purify via semi-preparative radio-HPLC. Validation Check: The radioactive peak must co-elute precisely with the cold

    
    -reference standard synthesized in Application 1. Formulate the final tracer in saline with 1% L-ascorbic acid to prevent radiolytic degradation prior to intravenous injection[6].
    

Comparative Data: Bioconjugation Linkers

To justify the selection of the oxime ether linkage over alternative bioconjugation strategies, the following quantitative parameters must be considered during experimental design.

Table 1: Quantitative Comparison of Bioconjugation Linkages in Drug Discovery

Linkage TypeReactantsPhysiological Stability (pH 7.4)Reaction Kinetics (

, M

s

)
Byproducts
Oxime Ether Aminooxy + Aldehyde/Ketone Extremely High

(with Aniline)
H₂O
HydrazoneHydrazine + Aldehyde/KetoneModerate (Reversible)

(with Aniline)
H₂O
AmideNHS Ester + Primary AmineHigh

NHS
TriazoleAzide + Alkyne (CuAAC)Extremely High

None

Note: While amide and triazole bonds offer excellent stability, they lack the unique combination of bioorthogonality and reversibility (under highly acidic conditions) provided by oxime chemistry, making O-(2-fluoroethyl)hydroxylamine uniquely suited for late-stage functionalization.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling". Bioconjugate Chemistry, 19(12), 2543-2548. URL: [Link]

  • Honer, M., et al. (2007). "3-(Pyridin-2-ylethynyl)-cyclohex-2-enone-O-[18F]fluoroethyl-oxime". Molecular Imaging and Contrast Agent Database (MICAD). URL: [Link]

  • Brooks, A. F., et al. (2013). "Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination". Chemical Society Reviews (Archived in PMC). URL: [Link]

  • Jeppesen, T. E., et al. (2011). "New F-18 Prosthetic Group via Oxime Coupling". Bioconjugate Chemistry. URL: [Link]

  • Preshlock, S., et al. (2020). "Dose Formulation, Biodistribution and PET Imaging Studies of a First-in-Class Fluorine-18 Organophosphorus Cholinesterase Inhibitor Tracer in Rat". Neurobiology of Disease. URL: [Link]

Sources

Precision in Protein Analysis: A Guide to Labeling with O-(2-fluoroethyl)hydroxylamine (F-Et-HA) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of proteomics and drug development, the ability to selectively modify and visualize proteins is paramount. Site-specific protein labeling provides an indispensable toolkit for elucidating protein structure, function, and interactions. Among the array of bioconjugation techniques, oxime ligation stands out for its high specificity and stability under physiological conditions. This guide delves into the application of a particularly advantageous reagent, O-(2-fluoroethyl)hydroxylamine (F-Et-HA) and its derivatives, for the precise and stable labeling of proteins.

The introduction of a fluoroethyl group offers unique benefits, including the potential for enhanced reaction kinetics and the ability to employ powerful analytical techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also detailed, field-proven protocols for the successful implementation of F-Et-HA-mediated protein labeling.

The Chemistry of Precision: Understanding Oxime Ligation

Oxime ligation is a chemoselective reaction between an alkoxyamine (or hydroxylamine) and an aldehyde or ketone to form a stable oxime bond.[1][2] This bioorthogonal reaction is highly specific, proceeding efficiently in aqueous environments without interfering with other functional groups present in proteins, making it an ideal strategy for bioconjugation.[3][4]

The reaction proceeds through a pH-dependent mechanism. Under mildly acidic conditions (typically pH 4-5), the reaction rate is accelerated.[2] The stability of the resulting oxime bond is a key advantage over other linkages like hydrazones, which are more susceptible to hydrolysis at neutral pH.[1][5]

Oxime Ligation Mechanism cluster_reactants Reactants cluster_product Product Protein_Aldehyde Protein-CHO (Aldehyde-tagged Protein) Intermediate Protein-CH(OH)-NH-O-CH2CH2F (Tetrahedral Intermediate) Protein_Aldehyde->Intermediate + F-Et-HA FEtHA H2N-O-CH2CH2F (F-Et-HA) Product Protein-CH=N-O-CH2CH2F (Oxime Conjugate) Intermediate->Product - H2O Water H2O

Figure 1: General mechanism of oxime ligation between an aldehyde-tagged protein and O-(2-fluoroethyl)hydroxylamine (F-Et-HA).

The Fluorine Advantage: Why Choose F-Et-HA?

The incorporation of fluorine into molecules can significantly alter their chemical and physical properties. In the context of protein labeling, the fluoroethyl group of F-Et-HA offers several distinct advantages:

  • Enhanced Stability: The electron-withdrawing nature of the fluorine atom can increase the stability of the resulting oxime bond, making the conjugate more robust for downstream applications.[6]

  • ¹⁹F NMR as a Powerful Analytical Tool: The fluorine atom serves as a sensitive reporter for ¹⁹F NMR spectroscopy.[7][8][9] This technique offers a large chemical shift dispersion and no background signal in biological systems, allowing for detailed studies of protein conformation, dynamics, and ligand binding.[7][10]

  • Potential for Improved Reaction Kinetics: Fluorination can influence the reactivity of the hydroxylamine, potentially leading to faster ligation kinetics under milder conditions.[11]

Preparing the Canvas: Introducing Aldehyde or Ketone Handles into Proteins

The prerequisite for oxime ligation is the presence of a unique aldehyde or ketone group on the target protein. Several methods can be employed to achieve this site-specific incorporation.

The Aldehyde/Ketone Tag: Enzymatic Modification

A popular and efficient method involves the use of a genetically encoded "aldehyde tag" or "ketone handle."[12][13] This typically involves a short peptide sequence (e.g., LCTPSR) that is recognized by a formylglycine-generating enzyme (FGE).[14] FGE oxidizes a specific cysteine residue within the tag to a formylglycine, which contains the reactive aldehyde group.[12][13]

Unnatural Amino Acid (UAA) Incorporation

A more versatile approach is the site-specific incorporation of an unnatural amino acid (UAA) containing a ketone or aldehyde group.[7][9][11] This is achieved by expanding the genetic code of a host expression system (e.g., E. coli or mammalian cells) with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG).[6][9]

Table 1: Comparison of Methods for Introducing Carbonyl Groups

MethodPrincipleAdvantagesDisadvantages
Aldehyde Tag Enzymatic conversion of a specific cysteine to formylglycine.[12][13]High conversion efficiency, can be performed in vivo.[14]Requires the presence of the formylglycine-generating enzyme.
UAA Incorporation Genetic code expansion to incorporate a ketone/aldehyde-containing amino acid.[7][9]High degree of site-specificity, versatile for any protein.[11]Can result in lower protein expression yields.[6]

Experimental Protocols

Protocol 1: Site-Specific Labeling of an Aldehyde-Tagged Protein with F-Et-HA

This protocol describes the labeling of a purified protein containing a genetically encoded aldehyde tag.

Materials:

  • Aldehyde-tagged protein (1-5 mg/mL in PBS, pH 7.4)

  • O-(2-fluoroethyl)hydroxylamine hydrochloride (F-Et-HA·HCl) (e.g., from ChemScene)[15]

  • Aniline (freshly distilled)

  • 1 M Sodium Acetate buffer, pH 4.5

  • PD-10 desalting columns

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5

Procedure:

  • Prepare F-Et-HA Solution: Dissolve F-Et-HA·HCl in the Reaction Buffer to a final concentration of 100 mM.

  • Prepare Aniline Catalyst Solution: Prepare a 1 M stock solution of aniline in DMSO.

  • Protein Preparation: If necessary, exchange the buffer of the purified aldehyde-tagged protein to the Reaction Buffer using a PD-10 desalting column. Adjust the protein concentration to 100 µM.

  • Labeling Reaction:

    • To the protein solution, add the F-Et-HA solution to a final concentration of 10-50 mM.

    • Add the aniline stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle agitation.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by SDS-PAGE. A successful conjugation will result in a slight shift in the molecular weight of the protein.

  • Purification: Remove excess F-Et-HA and aniline by size-exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis against PBS, pH 7.4.

Protocol_1_Workflow Start Start: Aldehyde-Tagged Protein Buffer_Exchange Buffer Exchange to pH 4.5 Start->Buffer_Exchange Add_FEtHA Add F-Et-HA Buffer_Exchange->Add_FEtHA Add_Aniline Add Aniline Catalyst Add_FEtHA->Add_Aniline Incubate Incubate (2-12h) Add_Aniline->Incubate Purify Purify (SEC or Dialysis) Incubate->Purify End End: Labeled Protein Purify->End

Figure 2: Workflow for labeling an aldehyde-tagged protein with F-Et-HA.

Protocol 2: Characterization of the Labeled Protein

4.2.1. Mass Spectrometry

Mass spectrometry is a crucial technique to confirm successful labeling and determine the labeling efficiency.

Procedure:

  • Analyze both the unlabeled and labeled protein samples by ESI-MS or MALDI-TOF MS.

  • A successful conjugation will result in a mass increase corresponding to the mass of the F-Et-HA moiety (C₂H₆FNO, MW: 79.08 Da), minus the mass of a water molecule (18.02 Da), resulting in a net mass shift of +61.06 Da.

4.2.2. ¹⁹F NMR Spectroscopy

¹⁹F NMR provides a direct method to observe the incorporated fluorine label and can provide insights into the local environment of the label.

Procedure:

  • Prepare the labeled protein sample in a suitable NMR buffer containing 10% D₂O.

  • Acquire a one-dimensional ¹⁹F NMR spectrum.

  • The chemical shift of the fluorine signal will be indicative of the local environment of the label on the protein. Changes in chemical shift upon ligand binding or conformational changes can be monitored.[7][8]

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Optimize the pH of the reaction buffer (typically between 4.5 and 5.5).

    • Increase the concentration of F-Et-HA and/or aniline.

    • Increase the reaction time or temperature.

    • Ensure the aldehyde/ketone handle is accessible on the protein surface.

  • Protein Precipitation:

    • High concentrations of aniline can sometimes cause protein precipitation. Reduce the aniline concentration or perform the reaction at a lower temperature.

    • Ensure the protein is stable at the acidic pH required for the reaction.

  • Oxime Bond Stability: While generally stable, the oxime linkage can be susceptible to hydrolysis under strongly acidic or basic conditions. For long-term storage, it is recommended to keep the labeled protein at neutral pH and -80°C.[1][5]

Conclusion

Labeling proteins with O-(2-fluoroethyl)hydroxylamine derivatives via oxime ligation is a powerful and versatile strategy for a wide range of applications in basic research and drug development. The unique properties of the fluoroethyl group, particularly the ability to utilize ¹⁹F NMR, open up new avenues for detailed structural and functional studies of proteins. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this advanced labeling technique.

References

  • Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules. Scientific Reports.
  • A Comparative Analysis of Oxime Stability with Varied Hydroxylamines. Benchchem.
  • Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.
  • Aldehyde tag. Wikipedia.
  • Application Notes and Protocols for Fluorine Labeling of Proteins for NMR Analysis. Benchchem.
  • Aldehyde tag. Grokipedia.
  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORM
  • New Aldehyde Tag Sequences Identified by Screening Formylglycine Generating Enzymes in Vitro and in Vivo. Journal of the American Chemical Society.
  • Improving image analysis in 2DGE-based redox proteomics by labeling protein carbonyl with fluorescent hydroxylamine. PMC.
  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. PubMed.
  • 95068-26-1 | o-(2-Fluoroethyl)hydroxylamine hydrochloride. ChemScene.
  • Hydrolytic Stability of Hydrazones and Oximes. PMC.
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI.
  • Simple and efficient synthesis of 2-[18F]fluoroethyl triflate for high yield 18fluoroethylation.
  • Reactions of Carbonyl Oxide with Aldehydes: Accurate Electronic Structure Methods, Kinetic Insights, and Atmospheric Implic
  • (PDF) Improving image analysis in 2DGE-based redox proteomics by labeling protein carbonyl with fluorescent hydroxylamine.
  • Landscape of the structure–O–H bond dissociation energy relationship of oximes and hydroxylamines. RSC Publishing.
  • Hydroxylamine synthesis by C-C coupling. Organic Chemistry Portal.
  • Formation of oximes and hydrazones (video). Khan Academy.

Sources

Application Note: Chemoselective Oximation using O-(2-Fluoroethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

O-(2-fluoroethyl)hydroxylamine (typically supplied as the highly stable hydrochloride salt, CAS 95068-26-1)[1] is a versatile bifunctional reagent widely used in organic synthesis, medicinal chemistry, and radiopharmaceutical development.

By reacting chemoselectively with aldehydes and ketones, this reagent forms stable O-(2-fluoroethyl)oximes. In drug development, this transformation is utilized to install fluoroethyl groups for bioisosteric replacement, lipophilicity tuning, and metabolic stabilization—such as in the derivatization of substituted tetracyclines[2]. In radiochemistry, the


F-isotopologue is a gold-standard prosthetic group for Positron Emission Tomography (PET) tracer synthesis, enabling the radiolabeling of complex biomolecules via rapid oxime ligation[3][4].

Mechanistic Principles and Causality

To master this reaction, one must understand the thermodynamic and kinetic drivers of oxime ligation. The aminooxy group (-O-NH


) benefits from the alpha-effect , where the adjacent oxygen atom's lone pairs raise the energy of the nitrogen's HOMO, rendering it significantly more nucleophilic than a standard primary amine[5].

Because the pK


 of O-alkylhydroxylamines typically ranges from 4.0 to 4.6 (slightly lowered by the electron-withdrawing fluoroethyl group)[5][6], the reaction exhibits a strict pH optimum:
  • Too Acidic (pH < 3): The hydroxylamine is fully protonated into an unreactive ammonium salt.

  • Too Basic (pH > 7): The target carbonyl is not sufficiently activated by protonation, stalling the formation of the hemiaminal intermediate.

  • The Goldilocks Zone (pH 4–6): Maintains a steady-state concentration of both the electrophilic (protonated) carbonyl and the nucleophilic (free base) hydroxylamine[6].

Mechanism Aldehyde Carbonyl Compound (Aldehyde/Ketone) Hemiaminal Tetrahedral Hemiaminal Intermediate Aldehyde->Hemiaminal H+ Activation (pH 4-6) Hydroxylamine O-(2-Fluoroethyl)hydroxylamine (Nucleophile) Hydroxylamine->Hemiaminal Nucleophilic Attack Oxime O-(2-Fluoroethyl)oxime (E/Z Isomers) Hemiaminal->Oxime Dehydration (-H2O) Water H2O Byproduct Hemiaminal->Water

Figure 1: Chemoselective oxime ligation mechanism highlighting pH-dependent hemiaminal formation.

Quantitative Data Summary

The following table summarizes the divergent parameters for direct oxime formation versus one-pot reductive amination.

ParameterProtocol A: Direct OximationProtocol B: Reductive Amination
Target Product O-(2-Fluoroethyl)oximeN-(2-Fluoroethoxy)amine
Optimal pH 4.0 – 6.04.0 – 5.0
Solvent System Methanol or Aqueous Acetate BufferMethanol (HCl saturated)
Reagent Equivalents 1.1 – 1.5 eq O-FEHA·HCl1.5 – 2.5 eq O-FEHA·HCl, 3–4 eq NaCNBH

Temperature 20°C to 50°C0°C warming to 25°C
Reaction Time 2 – 12 hours8 – 16 hours
Expected Yield >85%60% – 80%

Experimental Protocols (Self-Validating Systems)

Workflow Step1 1. Substrate Preparation (MeOH or Buffer) Step2 2. Reagent Addition (1.1-2.5 eq O-FEHA) Step1->Step2 Step3 3. Incubation (RT to 50°C) Step2->Step3 Step4 4. LC-MS/NMR Analysis Step3->Step4 Step5 5. Optional Reduction (NaCNBH3) Step4->Step5 Reductive Amination Step6 6. Final Purification (Prep-HPLC) Step4->Step6 Direct Oxime Step5->Step6

Figure 2: Experimental workflow for O-(2-fluoroethyl)oxime synthesis and optional reduction.

Protocol A: Synthesis of O-(2-Fluoroethyl)oximes

Causality Note: Methanol is the preferred solvent because it solubilizes both the organic substrate and the highly polar hydrochloride salt, while naturally providing a mildly acidic environment.

  • Preparation: Dissolve the target aldehyde or ketone (1.0 mmol) in anhydrous methanol (10 mL).

  • Reagent Addition: Add O-(2-fluoroethyl)hydroxylamine hydrochloride (1.2 mmol, 1.2 eq)[1].

  • pH Adjustment: If the substrate is highly acid-sensitive, add sodium acetate (1.2 mmol) to buffer the system to pH ~5. Otherwise, the intrinsic acidity of the HCl salt is optimal.

  • Incubation: Stir the reaction mixture at room temperature for 2–12 hours. Ketones generally require mild heating (40–50°C) due to increased steric hindrance compared to aldehydes.

  • Self-Validation Checkpoint (LC-MS): Analyze the mixture. You must observe a mass shift of +61 Da relative to the starting carbonyl (Addition of C

    
    H
    
    
    
    FO [79 Da] minus H
    
    
    O [18 Da]). If an intermediate of +79 Da is observed, the hemiaminal has formed but dehydration is incomplete; increase the temperature by 10°C.
  • Isolation: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and saturated NaHCO

    
    , wash with brine, dry over Na
    
    
    
    SO
    
    
    , and purify via flash chromatography.
Protocol B: One-Pot Reductive Amination to N-(2-Fluoroethoxy)amines

Causality Note: Sodium cyanoborohydride (NaCNBH


) is strictly selected over NaBH

because it remains stable and active at the acidic pH (pH 4-5) required to protonate the oxime intermediate for hydride attack[2].
  • Oxime Formation: Follow Protocol A (Steps 1-3) using a slight excess of O-(2-fluoroethyl)hydroxylamine hydrochloride (2.0 mmol, 2.0 eq) in HCl-saturated methanol. Stir overnight to ensure complete conversion[2].

  • Cooling: Cool the reaction vessel to 0°C using an ice bath to control the exothermic reduction.

  • Reduction: Add NaCNBH

    
     (4.0 mmol, 4.0 eq) portion-wise over 15 minutes.
    
  • Incubation: Allow the reaction to warm to room temperature and stir for an additional 8 hours.

  • Self-Validation Checkpoint (LC-MS): The target mass should now be +63 Da relative to the starting carbonyl. The disappearance of the +61 Da oxime peak confirms complete reduction.

  • Quenching & Isolation: Carefully quench with 1N NaOH (to neutralize borate complexes and destroy excess NaCNBH

    
    ). Extract with Dichloromethane (DCM), dry, and purify via preparative HPLC.
    
Analytical Validation: NMR Considerations

When validating the structure of the isolated O-(2-fluoroethyl)oxime via


H NMR, researchers must anticipate E/Z isomerism . Because the C=N double bond restricts rotation, the product often presents as a mixture of two diastereomers. This manifests as duplicated signals for the fluoroethyl protons (-O-CH

-CH

-F) and the adjacent alkyl/aryl protons. This is a fundamental feature of oxime chemistry, not an indication of impurities.

References

  • Levy, S. et al. "Substituted tetracycline compounds for treatment of inflammatory skin disorders". Google Patents (US8513223B2).
  • Molecular Imaging and Contrast Agent Database (MICAD). "3-(Pyridin-2-ylethynyl)-cyclohex-2-enone-O-[18F]fluoroethyl-oxime". NCBI Bookshelf. URL: [Link]

  • Maschauer, S. et al. "Sweetening Pharmaceutical Radiochemistry by 18F-Fluoroglycosylation: Recent Progress and Future Prospects". PubMed Central (PMC6468536). URL: [Link]

  • Matveeva, E. et al. "On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines". MDPI Molecules. URL: [Link]

  • Crich, D. et al. "Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines". PubMed Central (PMC10052158). URL: [Link]

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role of O-(2-fluoroethyl)hydroxylamine in amino acid radiotracer development

Application Note: The Role of -(2-Fluoroethyl)hydroxylamine in Chemoselective Amino Acid Radiotracer Development

Target Audience: Radiochemists, Molecular Imaging Scientists, and Oncology Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The development of positron emission tomography (PET) radiotracers targeting system L and system

12

To circumvent these limitations,


-(2-fluoroethyl)hydroxylamine (FEA-OH)3


-(2-

fluoroethyl)hydroxylamine (

FEA-OH)

4

Mechanistic Rationale: Bioorthogonal Oxime Ligation

The conjugation of


5

Causality of Experimental Conditions:

  • pH Control (4.0–4.6): At this pH, the target aldehyde is sufficiently protonated (activated for nucleophilic attack). Crucially, the native

    
    -amino groups of the amino acid (
    
    
    ) remain fully protonated and non-nucleophilic, preventing unwanted imine formation and ensuring absolute chemoselectivity[5].
  • Aniline Catalysis: The addition of aniline acts as a nucleophilic catalyst, rapidly forming a highly reactive Schiff base intermediate with the aldehyde, which is subsequently displaced by the aminooxy group to form the thermodynamically stable oxime linkage[5].

  • In Vivo Stability: The resulting oxime bond is highly stable under physiological conditions, minimizing in vivo defluorination and unwanted bone uptake—a common failure point for aliphatic amino acid tracers.

GAAldehyde-FunctionalizedAmino AcidCAcidic Buffer (pH 4.5)Aniline CatalystA->CB[18F]FEA-OHProsthetic GroupB->CD18F-Oxime LinkedAmino Acid RadiotracerC->D ChemoselectiveLigation (60°C)

Fig 1: Chemoselective oxime ligation pathway for amino acid radiotracer synthesis.

Comparative Analysis of Radiolabeling Strategies

To justify the use of

Parameter

FEA-OH Oxime Ligation
Direct Nucleophilic Fluorination

SFB Amidation
Chemoselectivity High (Reacts only with aldehydes/ketones)Low (Requires full protection of -NH2, -OH, -COOH)Moderate (Reacts with any primary amine)
Reaction pH Mildly Acidic (pH 4.0 - 4.6)[5]Highly Basic (

/K222)[6]
Mildly Basic (pH 8.0 - 8.5)
Reaction Temp 40°C - 60°C90°C - 120°C[6]40°C - 50°C
Risk of Racemization Minimal (Mild conditions)High (Due to basic conditions and heat)Low
Typical RCY 70% - 90% (Conjugation step)15% - 40% (Overall)[1]30% - 50% (Conjugation)

Experimental Protocols

The following protocols outline a self-validating system for the automated radiosynthesis of

Protocol A: Automated Radiosynthesis of FEA-OH

Objective: Generate the reactive aminooxy prosthetic group from cyclotron-produced

  • Isotope Recovery & Azeotropic Drying:

    • Trap aqueous

      
      fluoride (typically 10–50 GBq) on a QMA carbonate cartridge.
      
    • Elute into the reaction vessel using a solution of Kryptofix 2.2.2 (15 mg) and

      
       (3 mg) in MeCN/H2O.
      
    • Causality: Azeotropic drying at 95°C under a helium stream removes all water, preventing the hydration shell from quenching the nucleophilicity of the fluoride ion, yielding highly reactive "naked" fluoride[6].

  • Radiofluorination:

    • Add 5 mg of

      
      -Boc-
      
      
      -(2-tosyloxyethyl)hydroxylamine precursor dissolved in 1.0 mL anhydrous acetonitrile.
    • Heat at 90°C for 10 minutes to drive the

      
       nucleophilic substitution.
      
  • Deprotection:

    • Add 0.5 mL of 1M HCl to the reaction vessel and heat at 100°C for 5 minutes.

    • Causality: The acidic environment rapidly cleaves the

      
      -Boc protecting group, exposing the reactive aminooxy terminus.
      
  • Purification & QC Check:

    • Pass the mixture through an Oasis HLB SPE cartridge to trap unreacted precursor, eluting the highly polar

      
      FEA-OH.
      
    • Validation: Perform rapid radio-TLC (Silica gel, EtOAc/MeOH 9:1). Ensure radiochemical purity (RCP) is >95% before proceeding to conjugation.

Protocol B: Chemoselective Oxime Ligation

Objective: Conjugate

  • Buffer Preparation:

    • Prepare a 0.1 M Sodium Acetate (NaOAc) buffer and adjust to pH 4.5 using glacial acetic acid. Add aniline to a final concentration of 10 mM.

  • Conjugation:

    • Dissolve 1.0 mg of the aldehyde-functionalized amino acid precursor in 0.5 mL of the prepared NaOAc buffer.

    • Add the purified

      
      FEA-OH solution to the precursor vial.
      
    • Incubate at 60°C for 15 minutes.

    • Causality: The elevated temperature combined with aniline catalysis overcomes the steric hindrance of complex amino acid side chains, driving the equilibrium toward the stable oxime product[5].

  • Final Purification:

    • Inject the reaction mixture onto a semi-preparative radio-HPLC (C18 column, gradient elution with 0.1% TFA in Water/Acetonitrile).

    • Collect the radioactive peak corresponding to the target tracer.

    • Validation: Formulate in 10% ethanol/saline and perform analytical radio-HPLC to confirm an RCP of >98% and specific activity suitable for in vivo imaging.

GN1Cyclotron Production[18F]FluorideN2Azeotropic Drying(K222 / K2CO3)N1->N2N3Radiofluorination(90°C, 10 min)N2->N3 SN2 SubstitutionN4Acidic Deprotection(HCl, 100°C)N3->N4N5[18F]FEA-OHIntermediateN4->N5N6Oxime Conjugation(Amino Acid, pH 4.5)N5->N6 BioorthogonalCouplingN7Radio-HPLC Purification& FormulationN6->N7 >95% RCP

Fig 2: Automated radiosynthesis workflow for [18F]FEA-OH derived amino acid radiotracers.

Applications in Oncology Imaging

The integration of


72

References

  • [1] Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. National Institutes of Health (PMC). URL:[Link]

  • [4] Fluoride-18 Radiolabeling of Peptides Bearing an Aminooxy Functional Group to a Prosthetic Ligand via an Oxime Bond. National Institutes of Health (PMC). URL:[Link]

  • Chemoselective pre-conjugate radiohalogenation of unprotected mono- and multimeric peptides via oxime formation. International Atomic Energy Agency (IAEA). URL:[Link]

  • [2] 18F-Fluorination of Unactivated C–H Bonds in Branched Aliphatic Amino Acids: Direct Synthesis of Oncological Positron Emission Tomography Imaging Agents. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • [7] Effect of α-Methyl versus α-Hydrogen Substitution on Brain Availability and Tumor Imaging Properties of Heptanoic [F-18]Fluoroalkyl Amino Acids for Positron Emission Tomography (PET). National Institutes of Health (PMC). URL:[Link]

  • [6] Convenient method for the preparation of new precursor of no-carrier-added O-(2-[18F]fluoroethyl)-L-Tyrosine. Google Patents (US7138540B1). URL:

  • [5] Translating the concept of peptide labeling. RSC Publishing. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing O-(2-fluoroethyl)hydroxylamine Reaction Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation and radiochemical synthesis. O-(2-fluoroethyl)hydroxylamine (often supplied as a hydrochloride salt) is a highly versatile reagent used to form stable oxime linkages with aldehydes and ketones. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to help you optimize reaction temperature and time for your specific applications.

Mechanistic Foundations: The Causality of Temperature and Time

To optimize an oxime ligation, you must first understand the kinetic bottlenecks of the reaction. The conjugation of O-(2-fluoroethyl)hydroxylamine to a carbonyl group is not a single-step process; it is a two-step equilibrium reaction governed by pH, temperature, and time.

  • Nucleophilic Attack (Fast): The free base of the hydroxylamine attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.

  • Dehydration (Slow & Rate-Limiting): The intermediate must eliminate a water molecule to form the stable carbon-nitrogen double bond (oxime). This step requires acid catalysis and has a high activation energy barrier.

At room temperature (20–25°C), the dehydration step is sluggish, often requiring 12 to 24 hours to reach completion. Elevating the temperature to 60–100°C provides the thermodynamic push needed to overcome this activation barrier, driving the reaction to completion in mere minutes. This is particularly critical in radiochemistry (e.g.,


F-labeling), where the isotope's short half-life (109.8 minutes) makes long reaction times unfeasible.

Mechanism A Aldehyde / Ketone Substrate C Tetrahedral Carbinolamine Intermediate A->C Direct Attack (Slow) Cat Aniline Catalyst (Forms Reactive Schiff Base) A->Cat Fast (pH 4-6) B O-(2-fluoroethyl)hydroxylamine (Free Base) B->C Nucleophilic Addition D Stable Oxime Conjugate + H2O C->D Acid-Catalyzed Dehydration (Requires Heat/Time) Cat->C Transimination

Caption: Mechanism of oxime ligation showing kinetic bottlenecks and catalytic bypasses.

Troubleshooting Guides & FAQs

Q1: I am using O-(2-fluoroethyl)hydroxylamine hydrochloride. Why is my reaction yield <10% at room temperature after 4 hours? A1: The issue is likely a combination of pH and thermal energy. The hydrochloride salt form releases HCl into the solution, which can drastically lower the pH of unbuffered or weakly buffered systems. The pKa of the aminoxy group is approximately 4.6. If the pH drops below 3.5, the hydroxylamine becomes heavily protonated (


) and loses its nucleophilic lone pair, halting the reaction entirely ([1]). Ensure your buffer maintains a pH of 4.5–6.0. Additionally, without a catalyst, 4 hours at room temperature is insufficient for full dehydration.

Q2: How do I balance temperature and time when using this reagent for


F-radiolabeling vs. protein bioconjugation? 
A2:  Your substrate dictates your parameters:
  • Radiochemistry (

    
    F):  Time is your enemy due to radioactive decay. You must force the reaction kinetically. Use temperatures between 70°C and 100°C for 10 to 30 minutes. Studies show that oxime formation with 
    
    
    
    F-labeled precursors achieves >90% radiochemical yield (RCY) at 60–75°C within 15–30 minutes, whereas yields are negligible at 30°C ([2]).
  • Protein Bioconjugation: High heat will denature proteins. You must use mild temperatures (20–37°C) and compensate for the lack of thermal energy by extending the reaction time (4–24 hours) and adding a nucleophilic catalyst like aniline (10–100 mM) ([3]).

Q3: What is the exact role of aniline, and do I always need it? A3: Aniline acts as a nucleophilic catalyst. It reacts rapidly with the aldehyde to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the original carbonyl, accelerating the attack by the O-(2-fluoroethyl)hydroxylamine via transimination ([4]). You do not need it if you are running high-temperature small-molecule reactions, but it is highly recommended for low-temperature bioconjugations to reduce reaction time from days to hours.

Quantitative Optimization Data

The following table synthesizes field-proven parameters for optimizing the reaction based on substrate fragility and time constraints.

Application / SubstrateOptimal TempOptimal TimeTarget pHCatalyst (Aniline)Expected Yield / RCY
Small Molecules (Standard) 40°C - 60°C2 - 4 hours4.5 - 5.5Optional (10 mM)> 95%
Radiochemistry (

F)
70°C - 100°C10 - 30 mins4.0 - 4.5Recommended (50 mM)70% - 98%
Peptides (Thermostable) 60°C15 - 30 mins4.510 - 50 mM> 90%
Proteins / Antibodies 20°C - 37°C4 - 24 hours5.5 - 6.5Mandatory (100 mM)60% - 85%

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints to prevent downstream failures caused by upstream errors (such as pH crashes).

Workflow Start 1. Prepare Reagents Hydroxylamine HCl + Substrate pH 2. Buffer to pH 4.5 - 6.0 Verify pH to ensure free base Start->pH Path 3. Select Application Pathway pH->Path Bio Bioconjugation (Proteins) Temp: 20-37°C | Time: 2-24 hrs Path->Bio Radio Radiochemistry (18F) Temp: 60-100°C | Time: 10-30 mins Path->Radio Cat 4. Add Aniline Catalyst (10-100 mM) Bio->Cat Radio->Cat Analyze 5. Quench & Analyze (HPLC / LC-MS / Radio-TLC) Cat->Analyze

Caption: Decision workflow for optimizing temperature and time based on substrate stability.

Protocol A: High-Yield Radiochemical Ligation (High Temp, Short Time)

Designed for


F-labeled precursors or thermostable small molecules.
  • Reagent Preparation: Dissolve O-(2-fluoroethyl)hydroxylamine hydrochloride (1.5 equivalents relative to substrate) in 0.1 M Sodium Acetate buffer.

  • Self-Validation Checkpoint (pH): Measure the pH of the solution. The HCl salt will lower the buffer's pH. Adjust the pH to exactly 4.5 using 0.1 M NaOH. Failure to verify this will result in a protonated, unreactive reagent.

  • Catalyst Addition: Add aniline to achieve a final concentration of 50 mM in the reaction mixture.

  • Substrate Addition: Introduce the aldehyde/ketone substrate to the buffered hydroxylamine solution.

  • Thermal Activation: Seal the reaction vessel and heat to 75°C for exactly 20 minutes .

  • Quenching & Analysis: Cool the vial rapidly in an ice bath to quench the reaction. Analyze via Radio-TLC or LC-MS.

Protocol B: Mild Bioconjugation (Low Temp, Long Time)

Designed for temperature-sensitive proteins and large biomolecules.

  • Buffer Exchange: Ensure your protein (containing the aldehyde tag) is in a 100 mM Sodium Phosphate buffer at pH 6.0.

  • Reagent Preparation: Prepare a 100 mM stock of O-(2-fluoroethyl)hydroxylamine hydrochloride in the same pH 6.0 buffer.

  • Self-Validation Checkpoint (Solubility & pH): Verify that the protein does not precipitate upon mixing a 10 µL test aliquot. Confirm the final pH remains between 5.5 and 6.0.

  • Catalyst Addition: Add aniline to a final concentration of 100 mM. (Note: Aniline can be toxic to certain cell-based downstream assays; plan for thorough dialysis).

  • Incubation: Incubate the reaction at 25°C (Room Temperature) for 12 to 24 hours under gentle agitation.

  • Purification: Remove excess hydroxylamine and aniline via size-exclusion chromatography (SEC) or spin dialysis before downstream analysis.

References

  • Simeonova, G., et al. "An approach to develop personalized radiopharmaceuticals by modifying 2-[18F]fluoro-2-deoxy-D-glucose (2-[18F]FDG)." Nuclear Medicine Review, 2023. Available at:[Link][2]

  • Krapf, P., et al. "Convenient Preparation of 18F-Labeled Peptide Probes for Potential Claudin-4 PET Imaging." MDPI Pharmaceuticals, 2017. Available at:[Link][3]

  • Cid, M. B., et al. "Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions." The Journal of Organic Chemistry, ACS Publications, 2016. Available at:[Link][4]

Sources

solvent selection for O-(2-fluoroethyl)hydroxylamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-(2-fluoroethyl)hydroxylamine applications. As a Senior Application Scientist, I frequently assist researchers in optimizing bioconjugations, PET imaging precursor syntheses, and material functionalizations using this highly versatile reagent.

O-(2-fluoroethyl)hydroxylamine hydrochloride (CAS: 95068-26-1) is a critical building block, most notably utilized in chemoselective oxime ligations to introduce fluoroethyl groups into peptides, proteins, and polymers (often serving as a cold standard or precursor for [18F]-PET radiotracers) . However, the success of these reactions is heavily dictated by the thermodynamic and kinetic environments you create.

Below is an in-depth, causality-driven guide to mastering solvent selection, troubleshooting common failures, and validating your experimental workflows.

Part 1: The Causality of Solvent and Catalyst Dynamics

To troubleshoot an oxime ligation, you must first understand the mechanistic causality of the reaction. Oxime formation relies on the nucleophilic attack of the alkoxyamine's nitrogen onto a carbonyl group. Because the oxygen atom is adjacent to the nitrogen, the lone pairs repel each other, raising the energy of the nitrogen's ground state—a phenomenon known as the


-effect .

The pH and Solvent Paradox: The reaction requires an acidic environment to protonate the carbonyl oxygen (making the carbon more electrophilic) and to facilitate the dehydration of the hemiaminal intermediate. However, if the environment is too acidic, the


-effect nitrogen becomes protonated and loses its nucleophilicity. Consequently, the optimal balance is typically struck in aqueous buffers at pH 4.5 .

When working with complex macromolecules, purely aqueous acidic environments are often insufficient due to substrate precipitation or acid-catalyzed degradation. This is where strategic solvent and catalyst selection becomes the defining factor of your protocol's success.

Part 2: Troubleshooting Guide & FAQs

Q1: My oxime ligation with O-(2-fluoroethyl)hydroxylamine is stalling at neutral pH to protect my pH-sensitive peptide. How can I accelerate it? The Causality: At pH 7.0, the carbonyl is unprotonated and highly unreactive. The Solution: Introduce a nucleophilic catalyst. Adding aniline (10–100 mM) effectively changes the electrophile from a relatively unpopulated carbonyl to a highly populated, reactive protonated Schiff base. This can increase the reaction rate by up to 40-fold at neutral pH . For even faster kinetics, switch to p-phenylenediamine (2–10 mM) . The electron-donating amino group makes it a superior nucleophile, yielding reaction rates up to 20-fold faster than aniline at pH 7.0 .

Q2: My hydrophobic polymer precipitates when I add the aqueous O-(2-fluoroethyl)hydroxylamine hydrochloride solution. What organic solvents are compatible? The Causality: While the hydrochloride salt of the alkoxyamine is highly water-soluble , hydrophobic substrates require reduced dielectric constants to remain solvated. The Solution: Use DMSO or DMF as a co-solvent (up to 50% v/v). Reactions conducted with DMSO or DMF not only maintain substrate solubility but have been shown to substantially decrease the number of observed side reactions and increase the overall yield of oxime bond formation compared to purely aqueous systems .

Q3: I am observing unexpected oxidative cleavage of my alkoxyamine when running the reaction in organic solvents. How do I prevent this? The Causality: The nature of the solvent dramatically alters the stability of alkoxyamines. Strongly coordinating solvents (like THF, MeCN, or nitromethane) can "activate" oxidative alkoxyamine cleavage via solvent-mediated


 pathways, leading to irreversible fragmentation .
The Solution:  To inhibit this fragmentation, switch to a non-coordinating solvent. Dichloromethane (DCM)  combined with non-coordinating electrolytes (if performing electrochemically driven reactions) stabilizes the intermediate radical-cation and prevents mesolytic fragmentation .

Part 3: Quantitative Data on Solvent & Catalyst Effects

To facilitate your experimental design, the following table summarizes the quantitative impact of solvent and catalyst choices on oxime ligation kinetics.

Reaction ConditionSolvent SystemCatalyst AddedRelative Reaction RateKey Mechanistic Benefit
Acidic (pH 4.5) Aqueous BufferNoneBaseline (1x)Optimal balance of hemiaminal dehydration and

-effect.
Neutral (pH 7.0) Aqueous BufferNone< 0.01xAvoids degradation of pH-sensitive biological substrates.
Neutral (pH 7.0) Aqueous BufferAniline (100 mM)~40xForms highly reactive protonated Schiff base intermediate.
Acidic (pH 4.5) Aqueous BufferAniline (100 mM)~400xSynergistic electrophile activation (acid + nucleophile).
Neutral (pH 7.0) Aqueous Bufferp-Phenylenediamine (2 mM)~800xSuperior nucleophilic catalysis via electron-donating group.
Organic / Mixed DMSO or DMF (up to 50%)VariableIncreased YieldSolubilizes hydrophobic substrates; suppresses side reactions.

Part 4: Self-Validating Experimental Protocol

This protocol describes the aniline-catalyzed oxime ligation of a model aldehyde-peptide with O-(2-fluoroethyl)hydroxylamine. It is designed as a self-validating system : it contains built-in checkpoints to ensure the physical chemistry of the reaction remains within the optimal window.

Step 1: Substrate Preparation Dissolve the aldehyde-functionalized peptide (1 mM) in 100 mM Sodium Phosphate buffer. Self-Validation Checkpoint 1: If the solution is cloudy, titrate in DMSO dropwise (up to 30% v/v) until optical clarity is achieved. Record the final volume.

Step 2: Catalyst Activation Prepare a fresh 1 M stock of aniline in DMSO. Add the aniline stock to your reaction mixture to achieve a final concentration of 100 mM.

Step 3: Alkoxyamine Addition Add 10 equivalents (10 mM) of O-(2-fluoroethyl)hydroxylamine hydrochloride to the reaction mixture. Self-Validation Checkpoint 2 (Critical): The addition of the hydrochloride salt will release HCl, potentially crashing the pH of weakly buffered solutions. Immediately measure the pH. If the pH has dropped below 6.5, the aniline catalyst will become fully protonated and inactive. Adjust the pH back to 7.0 using 0.1 M NaOH.

Step 4: Incubation and Monitoring Incubate the reaction at room temperature (25 °C) with gentle agitation. Self-Validation Checkpoint 3: Monitor the reaction via LC-MS at 1 hour and 4 hours. You must look for a specific mass shift. The addition of the fluoroethyl-oxime group (


) results in a net mass addition to the carbonyl of +61.08 Da  (Mass of alkoxyamine [79.09 Da] minus water [18.01 Da]).

Step 5: Purification Once the +61.08 Da product peak exceeds 95% conversion, quench the reaction by diluting 10-fold in 0.1% TFA/Water and purify via preparative RP-HPLC.

Part 5: Decision Workflow for Solvent Selection

Use the following logical workflow to determine the optimal solvent and catalyst system for your specific O-(2-fluoroethyl)hydroxylamine reaction.

G Start Substrate + O-(2-fluoroethyl)hydroxylamine Solubility Is the substrate water-soluble? Start->Solubility Aqueous Aqueous Buffer (e.g., NaOAc, pH 4.5) Solubility->Aqueous Yes CoSolvent Add Co-solvent (DMSO or DMF up to 50%) Solubility->CoSolvent No pHSensitive Is the substrate pH-sensitive? Aqueous->pHSensitive CoSolvent->pHSensitive Neutral Neutral Buffer (pH 7.0) + Nucleophilic Catalyst pHSensitive->Neutral Yes Oxidation Risk of alkoxyamine oxidation? pHSensitive->Oxidation No Catalyst Add Aniline (10-100 mM) or p-Phenylenediamine (2-10 mM) Neutral->Catalyst Catalyst->Oxidation NonCoord Use Non-coordinating Solvent (e.g., DCM) Oxidation->NonCoord Yes Proceed Proceed with Oxime Ligation Oxidation->Proceed No NonCoord->Proceed

Caption: Workflow for solvent and catalyst selection in O-(2-fluoroethyl)hydroxylamine ligations.

References

  • Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry Source: MDPI - Molecules URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: ResearchGate URL:[Link]

  • Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of the Solvent and Supporting Electrolyte Source: The Australian National University (ANU) Research Output URL:[Link]

Technical Support Center: O-Alkylhydroxylamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for O-alkylhydroxylamine salts. These reagents, often supplied as hydrochloride salts (e.g., O-ethylhydroxylamine hydrochloride, O-allylhydroxylamine hydrochloride), are indispensable tools in modern drug development and life sciences research.[1][2] Their primary application lies in the formation of stable oxime bonds with aldehydes and ketones, a cornerstone of bioconjugation known as oxime ligation.[3][4][5] This reaction is prized for its specificity and ability to proceed under mild, aqueous conditions.

However, the high reactivity of the aminooxy group also makes these compounds susceptible to stability issues, which can lead to frustrating experimental failures, low yields, and inconsistent results.[6][7] This guide is designed to provide you, our fellow researchers and drug development professionals, with expert insights and practical, field-proven solutions to navigate these challenges. We will delve into the causality behind common stability problems and provide robust, step-by-step protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the stability and handling of O-alkylhydroxylamine salts.

Q1: What is the correct way to store O-alkylhydroxylamine hydrochloride salts?

A: Proper storage is the first and most critical step to ensure reagent integrity. These salts are often hygroscopic, meaning they readily absorb moisture from the air.[8][9] Exposure to moisture can accelerate decomposition.

  • Solid Form: Store the solid hydrochloride salt in its original, tightly sealed container in a desiccator at room temperature or refrigerated (2-8°C) for long-term stability.[10] Always allow the container to warm to room temperature before opening to prevent condensation from forming inside.

  • In Solution: Solutions are significantly less stable than the solid salt. It is strongly recommended to prepare solutions fresh, immediately before use. [11] If a stock solution must be prepared, use an anhydrous, polar organic solvent like DMSO or DMF and store it under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are particularly prone to degradation and should be used within hours.

Q2: Why is my oxime ligation reaction failing or giving very low yields?

A: Low yield is the most common complaint and can almost always be traced back to one of three factors: reagent integrity, reaction pH, or reactant concentration.

  • Reagent Degradation: The O-alkylhydroxylamine may have degraded due to improper storage or handling.[6] The aminooxy group is highly reactive and can be consumed by trace impurities, such as acetone from solvents.[6][7]

  • Suboptimal pH: The rate of oxime formation is highly pH-dependent. The reaction is fastest in a weakly acidic medium, typically between pH 4 and 5.[3][12][13] At neutral pH (physiologic conditions), the uncatalyzed reaction can be extremely slow.[6][12]

  • Low Concentration: Oxime ligation is a bimolecular reaction, so its rate depends on the concentration of both the O-alkylhydroxylamine and the carbonyl compound.[6][12] If concentrations are too low, the reaction will proceed very slowly.

Q3: How can I check the purity of my O-alkylhydroxylamine salt?

A: Verifying the purity of your starting material is crucial, especially if you suspect degradation. While simple methods like melting point determination can indicate gross impurities, more accurate assessment requires analytical techniques.[14]

  • NMR Spectroscopy: ¹H NMR is an excellent method to confirm the structure and identify potential degradation products.

  • Chromatography (HPLC/GC-MS): For quantitative analysis, HPLC or GC-MS are powerful tools.[15][16][] Due to the high polarity and potential lack of a strong chromophore in some O-alkylhydroxylamines, pre-column derivatization might be necessary to improve detection.[15]

Troubleshooting Guide: From Problem to Solution

This section provides in-depth, scenario-based troubleshooting for specific issues encountered during experiments.

Scenario 1: Low or No Product Formation in Oxime Ligation

Problem: You've set up your oxime ligation reaction, but after the expected reaction time, analysis (e.g., by HPLC or LC-MS) shows little to no desired product, with mostly starting materials remaining.

Causality & Troubleshooting Steps:

This issue is a classic sign of either a degraded aminooxy reagent or suboptimal reaction kinetics. Let's diagnose this systematically.

Step 1: Verify Reagent Integrity

The aminooxy group is the weak link. If it has degraded, no reaction will occur.

  • Protocol: Perform a quick quality control (QC) test.

    • Prepare a fresh, small-scale solution of your O-alkylhydroxylamine salt.

    • In a separate vial, add a simple, reactive aldehyde (e.g., benzaldehyde) to a suitable buffer at pH 4.5.

    • Add the O-alkylhydroxylamine solution to the aldehyde.

    • Monitor the reaction by TLC or LC-MS. You should see rapid and near-complete conversion to the corresponding oxime.

  • If the QC test fails: Your reagent has likely degraded. Discard the old batch and use a fresh, unopened vial.

  • If the QC test passes: Your reagent is active. The problem lies in your reaction conditions.

Step 2: Optimize Reaction pH

The mechanism of oxime formation involves a delicate balance.[3] The nucleophilic attack of the aminooxy group on the carbonyl is the key step. At low pH (<3), the aminooxy group becomes protonated and non-nucleophilic, stopping the reaction. At neutral or high pH, the acid-catalyzed dehydration of the hemiaminal intermediate is too slow.[3]

  • The "Sweet Spot": The optimal pH for most uncatalyzed oxime ligations is around 4.5.[3] This provides a balance between having a sufficient concentration of the free (and reactive) aminooxy nucleophile and enabling the acid-catalyzed dehydration step.[3][13]

  • Protocol:

    • Ensure your reaction buffer is accurately prepared and its pH is verified with a calibrated pH meter.

    • Set up small-scale parallel reactions at different pH values (e.g., pH 4.0, 4.5, 5.0, 6.0) to find the empirical optimum for your specific substrates.

Step 3: Address Reactions at Neutral pH (Bioconjugation)

Many biomolecules are not stable at acidic pH. For reactions at or near neutral pH (6.5-7.5), the reaction rate is often impractically slow without intervention.

  • Solution: Use a Catalyst. Nucleophilic catalysts, particularly aniline and its derivatives, are essential for efficient ligation at neutral pH.[12] They work by forming a more reactive Schiff base intermediate with the carbonyl compound.

    • Aniline: A common and effective catalyst.

    • m-Phenylenediamine (mPDA): A more efficient and highly water-soluble catalyst that can significantly accelerate the reaction.[12]

  • Protocol:

    • Prepare a stock solution of the catalyst (e.g., 1 M aniline in an organic solvent or mPDA in water).

    • Add the catalyst to your reaction mixture to a final concentration of 10-100 mM.[12]

Step 4: Increase Reaction Rate

If the reaction is still too slow, even with a catalyst, consider these strategies:

  • Increase Concentration: Double the concentration of your limiting reagent if possible. The bimolecular nature of the reaction means this can have a significant impact.[12]

  • Increase Temperature: For robust molecules, increasing the temperature from room temperature to 37°C or even higher can dramatically accelerate the rate.[12]

  • Cryoconcentration: Counterintuitively, freezing the reaction mixture at -20°C can sometimes accelerate the rate at neutral pH by concentrating the reactants in the unfrozen liquid phase.[6][12]

Scenario 2: Appearance of Unexpected Side Products

Problem: Your reaction yields the desired oxime product, but also significant amounts of unknown impurities, complicating purification and reducing yield.

Causality & Troubleshooting Steps:

Side products can arise from the decomposition of the O-alkylhydroxylamine itself or from side reactions under your specific conditions.

Step 1: Identify the Source of Impurities
  • Analyze the Starting Material: Run a control sample of your O-alkylhydroxylamine solution (in your reaction buffer) without the carbonyl partner. Incubate it under the same reaction conditions (time, temperature). Analyze by LC-MS. If you see the same impurities, your reagent is decomposing under the reaction conditions.

  • Investigate Decomposition Pathways: O-alkylhydroxylamines can be susceptible to oxidation. The loss of the aminooxy group to yield a primary alcohol has also been reported as a side reaction, particularly at lower pH.[18]

Step 2: Mitigate Reagent Decomposition
  • Prepare Solutions Fresh: This is the most important preventative measure. Do not use solutions that have been stored for extended periods, especially aqueous solutions.[11]

  • Degas Buffers: If you suspect oxidation is an issue, degas your reaction buffers by sparging with argon or nitrogen before adding your reagents.

  • Use High-Purity Solvents: Ensure all solvents are of high purity and free from contaminants like aldehydes or ketones (e.g., acetone).[6][7]

Data Summary & Key Parameters

The following table summarizes the critical parameters for successful handling and use of O-alkylhydroxylamine salts.

ParameterRecommendationRationale & Explanation
Storage (Solid) Store desiccated, tightly sealed, at room temp or 2-8°C.[10]Prevents hydrolysis and decomposition from atmospheric moisture.[8][19]
Storage (Solution) Prepare fresh. If necessary, store anhydrous organic stocks at -80°C under inert gas.Aqueous solutions have very limited stability. Fresh solutions ensure maximum reactivity.[11]
Reaction pH (Uncatalyzed) pH 4.0 - 5.0 (Optimal ~4.5)Balances nucleophilicity of the aminooxy group with the need for acid catalysis for the dehydration step.[3][12][13]
Reaction pH (Catalyzed) pH 6.5 - 7.5Necessary for reactions with acid-sensitive biomolecules. Requires a nucleophilic catalyst.[6][12]
Catalyst (for neutral pH) Aniline or m-phenylenediamine (mPDA) (10-100 mM)Accelerates the reaction by forming a more reactive intermediate with the carbonyl compound.[12]
Solvents Aqueous buffers (e.g., acetate, MES), DMF, DMSOO-alkylhydroxylamine salts are soluble in polar solvents.[8][20] Ensure solvents are high-purity.

Experimental Protocols & Visualizations

Protocol 1: Preparation of Fresh Hydroxylamine Solution for Conjugation

This protocol ensures that the reagent is active and ready for a high-efficiency reaction.

  • Preparation: Bring the sealed container of the O-alkylhydroxylamine hydrochloride salt from storage and allow it to equilibrate to room temperature for at least 20 minutes before opening.

  • Weighing: In a fume hood, quickly weigh the required amount of the salt into a clean, dry microcentrifuge tube.

  • Dissolution: Immediately add the appropriate solvent (e.g., sterile molecular biology grade water, PBS, or anhydrous DMSO) to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Vortex briefly until the solid is completely dissolved.

  • pH Adjustment (if aqueous): If dissolving in an unbuffered aqueous solution for a pH-sensitive reaction, you may need to adjust the pH. Note that the hydrochloride salt will produce an acidic solution.[9]

  • Immediate Use: Use the solution immediately. Do not store aqueous solutions. Discard any unused portion.[11]

Troubleshooting Workflow Diagram

This diagram outlines the logical flow for diagnosing a failed oxime ligation experiment.

TroubleshootingWorkflow start Start: Low/No Product in Oxime Ligation qc_reagent Perform QC Test on O-alkylhydroxylamine (e.g., with benzaldehyde) start->qc_reagent reagent_ok Reagent is Active qc_reagent->reagent_ok Pass reagent_bad Reagent Degraded qc_reagent->reagent_bad Fail check_ph Is Reaction pH Optimal (4.5) or Neutral (7)? reagent_ok->check_ph discard Discard Old Reagent, Use Fresh Stock reagent_bad->discard success Problem Solved discard->success ph_acidic pH is ~4.5 check_ph->ph_acidic Acidic ph_neutral pH is ~7 check_ph->ph_neutral Neutral increase_rate Further Optimization: - Increase Concentration - Increase Temperature - Consider Cryoconcentration ph_acidic->increase_rate check_catalyst Is a Catalyst (e.g., Aniline) Present? ph_neutral->check_catalyst catalyst_yes Catalyst Present check_catalyst->catalyst_yes Yes catalyst_no No Catalyst check_catalyst->catalyst_no No catalyst_yes->increase_rate add_catalyst Add Aniline or mPDA (10-100 mM) catalyst_no->add_catalyst add_catalyst->increase_rate increase_rate->success

Caption: Logical workflow for troubleshooting failed oxime ligations.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • BYJU'S. (n.d.). Oximes. Retrieved March 2026, from [Link]

  • Magnesium Oxide Manufacturer. (n.d.). HYDROXYLAMINE. Retrieved March 2026, from [Link]

  • Oreate AI Blog. (2026, February 18). The Dance of Molecules: Unraveling the Oxime Formation Mechanism. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxylamine. PubChem Compound Database. Retrieved March 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved March 2026, from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved March 2026, from [Link]

  • G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved March 2026, from [Link]

  • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride. Retrieved March 2026, from [Link]

  • Kito, M., & Nakano, Y. (1979). Spectrophotometric measurement of hydroxylamine and its O-alkyl derivatives. Journal of Biochemistry, 86(1), 155-160. [Link]

  • Muttenthaler, M., et al. (2017). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 8(9), 6251-6262. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved March 2026, from [Link]

  • Google Patents. (1996).
  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity? Retrieved March 2026, from [Link]

  • Amador, A. G., et al. (2018). Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. Organic Letters, 20(10), 2944–2948. [Link]

  • Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar.[Link]

  • Bordwell, F. G., & Ji, G. Z. (1991). Thermal Stability of O−H and O−Alkyl Bonds in N-Alkoxyamines. A Density Functional Theory Approach. The Journal of Physical Chemistry A, 105(24), 5939-5944. [Link]

  • Chem-Impex. (n.d.). O-Ethylhydroxylamine hydrochloride. Retrieved March 2026, from [Link]

  • Google Patents. (1995).
  • RSC Publishing. (2021, October 14). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. [Link]

  • Bobko, A. A., et al. (2022). NMR and EPR Study of Homolysis of Diastereomeric Alkoxyamines. Molecules, 27(19), 6296. [Link]

  • Bioconjugation Insights. (2025, October 1). Advancing oligonucleotide therapeutics: conjugation strategies for extrahepatic delivery. [Link]

  • ResearchGate. (n.d.). Bioconjugation Protocols: Strategies and Methods. Retrieved March 2026, from [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved March 2026, from [Link]

  • Gsponer, J., et al. (2001). Factors Influencing the C−O Bond Homolysis of Alkoxyamines: Effects of H−Bonding and Polar Substituents. The Journal of Organic Chemistry, 66(4), 1369–1378. [Link]

  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. [Link]

  • Open Research Repository. (n.d.). The Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of Solvent and Supporting Electrolyte. [Link]

  • National Center for Biotechnology Information. (n.d.). O-Allylhydroxylamine hydrochloride. PubChem Compound Database. Retrieved March 2026, from [Link]

Sources

mitigating off-target reactions of hydroxylamine reagents

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Mitigating Off-Target Reactions for Researchers and Drug Development Professionals

Welcome to the technical support center for hydroxylamine-based chemistries. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth knowledge required to anticipate and mitigate the common off-target effects of these powerful reagents. Hydroxylamine (NH₂OH) is an invaluable tool for specific applications like peptide bond cleavage and bioconjugation, but its utility is matched by its reactivity. Understanding the chemical causality behind its side reactions is the key to designing robust, self-validating experiments.

This resource is structured to help you troubleshoot common issues and optimize your reaction conditions, ensuring the integrity of your valuable proteins, antibodies, and conjugates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered in the lab.

Q1: My protein precipitated immediately after I added my hydroxylamine solution. What is the likely cause and how can I fix it?

A1: Protein precipitation is a frequent issue, especially during Asn-Gly cleavage reactions which often use high concentrations of hydroxylamine (e.g., 2 M) and denaturants at elevated temperatures.[1] The primary cause is often a combination of protein denaturation under the harsh reaction conditions (alkaline pH, heat) and the high ionic strength of the hydroxylamine solution, leading to aggregation.

  • Immediate Fix: If you've already observed precipitation, you can attempt to resolubilize the protein by adding a stronger chaotropic agent like 6 M Guanidine HCl. However, this may not be feasible for all proteins or downstream applications.

  • Preventative Strategy: The best approach is to optimize the reaction conditions. Consider performing a titration of the hydroxylamine concentration and the denaturant (e.g., Guanidine HCl) to find the minimum concentration required for efficient cleavage without causing precipitation.[1] Sometimes, including a solubility-enhancing additive like arginine or reducing the reaction temperature and extending the incubation time can also prevent aggregation.

Q2: I'm trying to cleave an Asn-Gly bond, but my yield is very low. How can I improve the cleavage efficiency?

A2: Incomplete cleavage at Asn-Gly sites is typically due to suboptimal reaction conditions. The mechanism requires an alkaline pH (typically pH 9.0) to facilitate the nucleophilic attack.[2]

  • pH Verification: Ensure your reaction buffer is robust and maintains a stable pH of ~9.0 throughout the incubation. After dissolving hydroxylamine hydrochloride, the pH of the solution will drop significantly, so it must be readjusted with a suitable base like potassium carbonate or a strong NaOH solution.[1]

  • Denaturation: Complete denaturation of the substrate protein is critical for exposing the Asn-Gly motif to the reagent. If you are using a low concentration of denaturant, or none at all, the cleavage site may be buried within the protein's tertiary structure. Increasing the concentration of Guanidine HCl (e.g., up to 6 M) or urea can significantly improve accessibility and, therefore, cleavage efficiency.[1]

  • Temperature and Time: The reaction is typically performed at elevated temperatures (e.g., 45-65 °C) for several hours.[1] If you are seeing low efficiency, consider increasing the incubation time or temperature, but be mindful of potential off-target reactions which are also accelerated under these conditions.

Q3: My antibody-drug conjugate (ADC) shows reduced binding affinity after conjugation using a hydroxylamine-based linker. Could the reagent be damaging the antibody?

A3: Yes, it is possible. While hydroxylamine is used for specific ligations, its side reactivities can compromise protein integrity. The most common cause of lost function is the reduction of critical disulfide bonds that stabilize the antibody's structure, particularly the inter-chain disulfides.[3][4] Even partial reduction can lead to conformational changes that impact antigen binding. Another possibility, though less common under controlled conditions, is the modification of amino acid side chains in or near the complementarity-determining regions (CDRs).

  • Analytical Check: To diagnose this, compare the non-reducing SDS-PAGE profile of your antibody before and after the reaction. The appearance of heavy and light chain bands in the non-reduced sample post-reaction is a clear indicator of disulfide bond reduction.

  • Mitigation: See the detailed guide in Part 2, Issue 2 for strategies to protect disulfide bonds. This often involves optimizing pH, lowering the hydroxylamine concentration, and minimizing reaction time.

Q4: How do I effectively stop my hydroxylamine reaction and remove the excess reagent?

A4: Quenching and removal are critical to prevent further on- or off-target reactions during sample workup and analysis.

  • Quenching: The most straightforward method is to rapidly lower the pH by adding a dilute acid (e.g., 1 M HCl or acetic acid).[5] This protonates the hydroxylamine, significantly reducing its nucleophilicity.

  • Removal: Excess hydroxylamine can be efficiently removed by standard laboratory techniques such as dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (e.g., desalting columns like SpinOUT™ GT-600 or Bio-Gel).[5] For smaller molecules, an aqueous extraction can be performed where the protonated hydroxylamine salt will partition into the aqueous layer.[5]

Part 2: Troubleshooting Guide: A Deeper Dive into Off-Target Reactions

This section provides a detailed, mechanism-based approach to identifying and solving specific off-target reactions.

Issue 1: Unwanted Side Reactions with Amino Acid Residues

Symptom: You observe unexpected modifications in your mass spectrometry data, such as a mass shift of +16 Da or -17 Da, or your protein's isoelectric point (pI) has shifted. This can also manifest as a loss of biological function.

Probable Cause(s): Hydroxylamine can react with the side chains of several amino acids, primarily under the alkaline conditions used for Asn-Gly cleavage.

  • Deamidation of Asparagine (Asn) and Glutamine (Gln): Hydroxylamine can catalyze the deamidation of Asn and Gln residues that are not part of a cleavage motif, converting them to aspartic acid and glutamic acid, respectively.[6][7][8] This introduces a negative charge and can alter the protein's structure and function. The mechanism often involves a gem-hydroxylamine intermediate.[7][8]

  • Modification of Aspartate (Asp) and Glutamate (Glu): The carboxyl groups of Asp and Glu can react with hydroxylamine to form hydroxamate derivatives. This modification changes the charge and size of the side chain.

  • pH Optimization: The rate of these side reactions is highly pH-dependent. If your primary goal is not Asn-Gly cleavage (which requires high pH), perform your reaction at a more neutral or slightly acidic pH. For example, oxime ligations are often optimal at a slightly acidic pH of 4.0 to 5.0, which minimizes these side reactions.[9]

  • Reaction Time and Temperature: Minimize both the reaction time and temperature to the shortest duration and lowest temperature that still allows for an acceptable yield of your on-target reaction. Run a time-course experiment to determine the optimal endpoint.

  • Site-Directed Mutagenesis: If a particularly labile and non-essential Asn or Gln residue is causing issues, consider mutating it to a less reactive amino acid as part of your experimental design.

Issue 2: Reduction of Structurally Critical Disulfide Bonds

Symptom: Your protein or antibody loses its tertiary structure, leading to aggregation, loss of function, or the appearance of subunit bands on a non-reducing SDS-PAGE.

Probable Cause(s): Hydroxylamine is a reducing agent and can cleave disulfide bonds, which are crucial for the structural integrity of many proteins, especially antibodies.[3][4][10] This reactivity is often enhanced at alkaline pH.

  • Control Reaction pH: Avoid highly alkaline conditions if possible. If you must work at high pH (e.g., for Asn-Gly cleavage), try to perform the reaction at the lowest possible pH that still provides efficient cleavage (e.g., test a range from pH 8.5 to 9.5).

  • Lower Reagent Concentration: Use the lowest effective concentration of hydroxylamine. A 2 M solution may be standard for cleavage, but a lower concentration might be sufficient for your specific protein while reducing the kinetic drive for disulfide reduction.

  • Inclusion of a Redox Buffer: In some cases, including a low concentration of a redox buffer system (e.g., a glutathione/GSSG mixture) can help maintain the desired redox state of the protein, although this requires careful optimization to avoid interfering with the primary reaction.

  • Post-Reaction Re-oxidation: If some disulfide reduction is unavoidable, it may be possible to refold the protein and re-form the disulfide bonds by dialyzing against a buffer containing a redox shuffling system (e.g., cysteine/cystine or reduced/oxidized glutathione) after the hydroxylamine has been removed.

Issue 3: Modification of Post-Translational Modifications (PTMs)

Symptom: You are working with a phosphoprotein and observe a loss of phosphorylation after hydroxylamine treatment, confirmed by mass spectrometry or Western blot with a phospho-specific antibody.

Probable Cause(s): Hydroxylamine can promote the β-elimination of phosphate groups, particularly from phosphoserine (pSer) and phosphothreonine (pThr) residues.[11] This side reaction is exacerbated when samples containing hydroxylamine are vacuum-dried or heated.[11]

  • Avoid Drying Down: Never vacuum-dry your sample in the presence of hydroxylamine. After quenching the reaction, proceed directly to a desalting or purification step to remove the reagent.[11] If you need to concentrate your sample, use a method that does not involve complete drying, such as centrifugal ultrafiltration.

  • Minimize Heat and Alkaline Exposure: Both heat and high pH can accelerate phosphate elimination. Use the mildest temperature and pH conditions compatible with your primary reaction.

  • Alternative Quenching: While acid quenching is standard, ensure the sample is not stored for extended periods under acidic conditions, which can also contribute to PTM instability. The best practice is to quench and immediately purify.

Part 3: Key Experimental Parameters & Optimization

Successful use of hydroxylamine depends on balancing its reactivity to favor the desired outcome. The table below summarizes the influence of key parameters.

Table 1: Influence of Reaction Parameters on Hydroxylamine Reactivity

ParameterEffect on On-Target Reactions (e.g., Asn-Gly Cleavage)Effect on Off-Target Reactions (e.g., Disulfide Reduction, Deamidation)General Recommendation
pH Cleavage is highly efficient at alkaline pH (~9.0).[2] Oxime ligation is optimal at acidic pH (~4-5).[9]Rates of deamidation, disulfide reduction, and PTM elimination increase significantly at alkaline pH.[3][11]Carefully select and buffer the pH based on the desired reaction. Do not assume a standard protocol's pH is optimal for your specific substrate.
Temperature Reaction rates increase with temperature.Off-target reaction rates also increase. Can lead to protein denaturation and aggregation.[1]Start at a lower temperature (e.g., 37°C or room temp) and only increase if the on-target reaction efficiency is too low.
Concentration Higher concentration increases the reaction rate.Increases the rate of all off-target reactions and can contribute to protein precipitation due to high ionic strength.Perform a concentration titration (e.g., 0.5 M to 2.0 M) to find the minimum effective concentration for your system.
Time Longer incubation increases product yield.Longer incubation increases the accumulation of off-target products.Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) and analyze the results to find the optimal endpoint where the desired product is maximized and side products are minimized.
Additives Denaturants (Guanidine HCl, Urea) are often required to expose the reaction site.[1]Denaturants can expose otherwise buried residues or disulfide bonds, making them more susceptible to off-target modification.Use the minimum concentration of denaturant necessary for substrate unfolding.
Experimental Protocols

This protocol provides a starting point for optimizing cleavage while being mindful of the troubleshooting advice above.

  • Protein Preparation: Dissolve your protein substrate in a denaturation buffer (e.g., 6 M Guanidine HCl, 50 mM Tris, pH 8.0) to a final concentration of 1-5 mg/mL.

  • Hydroxylamine Solution Preparation: Immediately before use , prepare a 4 M hydroxylamine stock solution. For 10 mL, dissolve 2.78 g of hydroxylamine hydrochloride (NH₂OH·HCl) in ~5 mL of water. Carefully adjust the pH to 9.0 with a strong base like 5 M NaOH or solid potassium carbonate. Caution: This is an exothermic reaction. Prepare the solution on ice. Finally, bring the total volume to 10 mL with water.

  • Reaction Setup: Combine the protein solution and the hydroxylamine stock solution in a 1:1 ratio. The final concentrations will be approximately 0.5-2.5 mg/mL protein, 3 M Guanidine HCl, and 2 M hydroxylamine. Verify that the final pH of the reaction mixture is 9.0 and readjust if necessary.

  • Incubation: Incubate the reaction at 45°C for 4-6 hours. It is highly recommended to take aliquots at different time points (e.g., 2, 4, 6, and 8 hours) during your first experiment to determine the optimal incubation time.

  • Quenching: Stop the reaction by adding 0.1 volumes of 1 M acetic acid to lower the pH.

  • Reagent Removal: Immediately desalt the sample using a pre-equilibrated size-exclusion column (e.g., PD-10) or through dialysis against a suitable buffer for your downstream application.

  • Analysis: Analyze the cleavage products by SDS-PAGE and/or LC-MS to determine efficiency and identify any potential off-target modifications. Run a non-reducing gel alongside a reducing gel to check the integrity of disulfide bonds.

  • Quenching: Cool the reaction mixture to room temperature or place on ice. Add a sufficient volume of a suitable acid (e.g., 1 M HCl, acetic acid, or formic acid) to lower the pH to ~4-5. This effectively stops the reaction by protonating the hydroxylamine.

  • Purification (Proteins): For protein samples, the most effective removal method is buffer exchange.

    • Size-Exclusion Chromatography: Use a desalting column equilibrated with the desired final buffer. This is a rapid and efficient method.

    • Dialysis: Dialyze the sample against a large volume of the desired buffer (e.g., 3 changes of 1000x sample volume) at 4°C.

    • Spin Filtration: Use a centrifugal concentrator with a molecular weight cutoff (MWCO) well below your protein's size. Wash the sample multiple times with the new buffer.

  • Purification (Small Molecules):

    • Aqueous Wash/Extraction: Add water and a suitable immiscible organic solvent to the reaction mixture. The protonated hydroxylamine hydrochloride will partition into the aqueous phase, while the desired organic product remains in the organic layer. Repeat the extraction 2-3 times to ensure complete removal.[5]

Part 4: Visualizing the Chemistry & Workflow

Understanding the potential reaction pathways and having a clear troubleshooting strategy are essential for success.

cluster_ontarget On-Target Pathways cluster_offtarget Off-Target Pathways Protein_Asn_Gly Protein (Asn-Gly) Cleaved_Products Cleaved Peptides Protein_Asn_Gly->Cleaved_Products NH2OH, pH 9 (Desired) Protein_SS Protein (S-S Bonds) Protein_SH Reduced Protein (SH HS) Protein_SS->Protein_SH Reduction Protein_Asn_Gln Protein (Asn, Gln Side Chains) Deamidated_Protein Deamidated Protein (COO-) Protein_Asn_Gln->Deamidated_Protein Deamidation Protein_pSer Protein (pSer, pThr) Dephosphorylated_Protein Dephosphorylated Protein Protein_pSer->Dephosphorylated_Protein β-Elimination Start Protein Substrate Reaction Hydroxylamine Reaction Start->Reaction Reaction->Protein_Asn_Gly Reaction->Protein_SS Reaction->Protein_Asn_Gln Reaction->Protein_pSer

Caption: On-target vs. potential off-target reaction pathways for hydroxylamine with a protein substrate.

start Experiment Start: Hydroxylamine Treatment analysis Analysis: SDS-PAGE, LC-MS start->analysis check_result Expected Outcome? analysis->check_result success Success: Proceed to Next Step check_result->success Yes precipitate Issue: Precipitation/ Aggregation check_result->precipitate No incomplete Issue: Incomplete On-Target Reaction check_result->incomplete No off_target Issue: Unexpected Mass/Charge Shift check_result->off_target No loss_activity Issue: Loss of Function/ Disulfide Reduction check_result->loss_activity No sol_precipitate Action: - Lower [NH2OH] - Optimize [Denaturant] - Lower Temperature precipitate->sol_precipitate sol_incomplete Action: - Verify pH is ~9.0 - Increase Denaturation - Increase Time/Temp incomplete->sol_incomplete sol_off_target Action: - Lower pH (if possible) - Reduce Time/Temp - Avoid Drying Down (if phospho) off_target->sol_off_target sol_loss_activity Action: - Run non-reducing gel - Lower pH & [NH2OH] - Minimize Reaction Time loss_activity->sol_loss_activity

Caption: A troubleshooting workflow for common issues encountered during hydroxylamine reactions.

References
  • Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Accounts of Chemical Research, 50(9), 2114–2127. [Link]

  • Zhang, Y., et al. (2023). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society. [Link]

  • Arambula, J. F., et al. (2021). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Biochemistry, 60(20), 1617–1629. [Link]

  • Herreros, M., et al. (2015). The role of ammonia oxide in the reaction of hydroxylamine with carboxylic esters. Organic & Biomolecular Chemistry, 13(22), 6217-6224. [Link]

  • G-Biosciences. (2013). Hydroxylamine·HCl Technical Manual. [Link]

  • Singh, Y., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 11(4), 535-559. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. [Link]

  • Mehra, R. K., & Wold, F. (1996). Glutamic acid gamma-monohydroxamate and hydroxylamine are alternate substrates for Escherichia coli asparagine synthetase B. Journal of Biological Chemistry, 271(9), 4887-4892. [Link]

  • Canziani, G., et al. (1997). Hydroxylamine-Induced Cleavage of the Asparaginyl–Glycine Motif in the Production of Recombinant Proteins: The Case of Insulin-like Growth Factor I. Protein Expression and Purification, 11(1), 135-147. [Link]

  • Dixon, H. B. (2007). Cleavage of asn-gly bonds by hydroxylamine. CSH Protocols, 2007(3), pdb.prot4720. [Link]

  • Stone, K. L., & Williams, K. R. (2009). Chemical Cleavage of Proteins at Asparaginyl-Glycyl Peptide Bonds. In The Protein Protocols Handbook (pp. 541-544). Humana Press. [Link]

  • Kim, J. Y., et al. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega, 4(2), 3354-3362. [Link]

  • Kim, J. Y., et al. (2018). Neutralizing the Detrimental Effect of an N-Hydroxysuccinimide Quenching Reagent on Phosphopeptide in Quantitative Proteomics. Analytical Chemistry, 90(6), 4093-4100. [Link]

  • ResearchGate. (2013). How to solve a problem in protein digestion using hydroxylamine hydrochloride?. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Interface Focus, 1(6), 754-768. [Link]

  • Kempkes, L. J. M., et al. (2018). Deamidation reactions of protonated asparagine and glutamine investigated by ion spectroscopy. Journal of the American Society for Mass Spectrometry, 29(10), 2054-2062. [Link]

Sources

Validation & Comparative

comparing HPLC and SPE purification for [18F]FET synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a critical amino acid PET radiotracer used extensively in neuro-oncology, presents a unique radiochemical challenge: balancing high radiochemical purity (RCP) with the rapid synthesis times required by the 109.8-minute half-life of fluorine-18.

Historically, semi-preparative High-Performance Liquid Chromatography (HPLC) has been the gold standard for [18F]FET purification. However, recent advancements have demonstrated that Solid Phase Extraction (SPE) can achieve comparable clinical-grade purity while significantly reducing synthesis time and equipment complexity. This guide provides an objective, data-driven comparison of HPLC and SPE methodologies for[18F]FET purification, detailing the mechanistic causality behind each approach to aid application scientists in optimizing their automated radiochemistry workflows.

Mechanistic Causality: The Chemistry of Separation

The fundamental challenge in [18F]FET purification is the removal of unreacted precursor and side products generated during the radiofluorination and subsequent acidic deprotection steps. When utilizing the standard O-(2′-tosyloxyethyl)-N-trityl-L-tyrosine-tert-butyl ester (TET) precursor, the primary chemical impurity formed during hydrolysis is O-(2′-hydroxyethyl)-L-tyrosine .

The HPLC Mechanism (Continuous Partitioning)

HPLC achieves purification through continuous, high-resolution partitioning. The C18 stationary phase interacts with the hydrophobic regions of the molecules. Because the fluoroethyl group of [18F]FET and the hydroxyethyl group of the primary impurity possess slightly different polarities, a carefully calibrated mobile phase (typically 10% ethanol in phosphate buffer) allows for baseline resolution. The causality here is straightforward: thermodynamic separation yields near-perfect purity (>99%) , but the physical collection of fractions and subsequent formulation (e.g., rotary evaporation or secondary C18 trapping to remove excess solvents) inherently costs 15–20 minutes, leading to decay-based yield losses.

The SPE Mechanism (Binary Retention & Kinetically Suppressed Impurities)

SPE operates on a binary "catch-and-release" mechanism, which cannot easily resolve compounds with nearly identical polarities like [18F]FET and its hydroxyethyl counterpart. If a standard 8 mg mass of TET precursor is used, the hydroxyethyl impurity overwhelms the SPE cartridge, resulting in co-elution.

To make SPE viable, the chemistry itself must be altered. By intentionally reducing the TET precursor mass from 8 mg to 2 mg, the formation of the O-(2′-hydroxyethyl)-L-tyrosine side product is kinetically suppressed by nine-fold (to <2 µg/mL) 1. This upstream chemical optimization allows a simple combination of neutral alumina and silica/C18 cartridges to achieve >97% radiochemical purity without the need for HPLC 2.

Workflow & Logic Visualizations

Workflow Start [18F]Fluoride + TET Precursor Fluorination Radiofluorination (100°C, 5-10 min) Start->Fluorination Deprotection Acidic Hydrolysis (HCl, 90°C, 5 min) Fluorination->Deprotection Decision Purification Modality Deprotection->Decision HPLC Semi-Prep HPLC (High Resolution) Decision->HPLC Standard Precursor Mass (8mg) SPE Solid Phase Extraction (High Throughput) Decision->SPE Optimized Precursor Mass (2mg) HPLC_Form Rotary Evaporation & Formulation HPLC->HPLC_Form SPE_Form Direct Sterile Filtration SPE->SPE_Form QC Quality Control (Analytical HPLC & TLC) HPLC_Form->QC SPE_Form->QC

Fig 1: Decision tree for [18F]FET synthesis comparing HPLC and SPE purification workflows.

SPEMechanism Crude Neutralized Crude ([18F]FET + Impurities) Alumina Neutral Alumina Cartridge (Traps unreacted 18F-) Crude->Alumina Load C18 Sep-Pak C18 Cartridge (Traps[18F]FET) Alumina->C18 Pass-through Waste Aqueous Waste (Salts & Polar Impurities) C18->Waste Wash (H2O) Product Pure [18F]FET (Eluted with 5% EtOH) C18->Product Elute

Fig 2: Step-wise mechanism of Solid Phase Extraction (SPE) for isolating [18F]FET.

Quantitative Performance Comparison

The following data synthesizes the operational parameters of both purification methods based on standard automated radiochemistry modules 3.

ParameterSemi-Preparative HPLCSolid Phase Extraction (SPE)
Total Synthesis Time 60 – 75 minutes40 – 50 minutes
Radiochemical Yield (uncorrected) ~25 – 35%~40 – 45%
Radiochemical Purity (RCP) > 99%> 97% (up to 99% with optimization)
Enantiomeric Purity > 99%> 99%
Primary Impurity Clearance Baseline resolution via retention timeMass-limited suppression & polarity washing
Equipment Complexity High (Pump, UV/Rad detectors, Rotavap)Low (Disposable cartridges, simple manifolds)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow concludes with an analytical Quality Control (QC) step that explicitly verifies the success of the mechanistic variables manipulated during the synthesis.

Protocol A: Semi-Preparative HPLC Workflow

Objective: Maximum purity through thermodynamic separation.

  • Radiofluorination: Add [18F]fluoride (activated with Kryptofix 2.2.2/K2CO3) to 8 mg of TET precursor in 1 mL anhydrous acetonitrile. Heat at 100°C for 5 minutes.

  • Deprotection: Evaporate solvent. Add 1 mL of 1M HCl and heat at 90°C for 5 minutes to remove the trityl and tert-butyl protecting groups.

  • Neutralization: Cool the reactor and neutralize the mixture with 2M NaOH and phosphate buffer until pH 4.5 - 5.5 is reached.

  • HPLC Purification: Inject the crude mixture onto a semi-preparative Luna C18 column (10 x 250 mm). Elute with 10% ethanol in 50 mM phosphate buffer at 4 mL/min.

  • Collection & Formulation: Monitor via inline UV (254 nm) and radiodetector. Collect the [18F]FET peak (typically eluting around 12-15 minutes). Pass through a 0.22 µm sterile filter.

  • System Validation (QC): Run an aliquot on an analytical HPLC system. The protocol is validated if the radiochemical purity is >99% and the UV chromatogram shows baseline separation from any residual O-(2′-hydroxyethyl)-L-tyrosine.

Protocol B: Optimized SPE Workflow

Objective: High throughput and yield via kinetic suppression and binary extraction.

  • Optimized Radiofluorination: Add activated [18F]fluoride to a strictly limited 2 mg of TET precursor in 1 mL anhydrous acetonitrile. Heat at 100°C for 5 minutes. (Causality: Low precursor mass suppresses the formation of hydroxyethyl impurities).

  • Deprotection: Add 1 mL of 1M HCl and heat at 90°C for 5 minutes.

  • Neutralization: Neutralize with 1M NaOH to pH 5.0.

  • SPE Loading: Pass the neutralized crude mixture through a pre-conditioned Neutral Alumina cartridge. (Causality: Alumina irreversibly traps unreacted [18F]fluoride).

  • SPE Trapping & Washing: Direct the effluent from the Alumina cartridge directly into a pre-conditioned Sep-Pak C18 cartridge. The [18F]FET is trapped on the C18. Wash the C18 cartridge with 10 mL of sterile water to remove salts and highly polar impurities to waste.

  • Elution: Elute the purified [18F]FET from the C18 cartridge using 2 mL of 5% ethanol in saline directly through a 0.22 µm sterile filter into the product vial.

  • System Validation (QC): Perform analytical HPLC and Radio-TLC (Silica gel, MeCN/H2O). The protocol is validated if the radiochemical yield exceeds 40% (uncorrected) and the residual O-(2′-hydroxyethyl)-L-tyrosine concentration is confirmed to be < 2 µg/mL.

Application Scientist's Decision Matrix

Choosing between HPLC and SPE is not a matter of one being universally superior; it is a matter of aligning the chemical mechanism with the facility's operational goals:

  • Choose HPLC when: You are validating a novel precursor, operating under strict regulatory environments that mandate >99.5% purity regardless of yield, or when your automated synthesizer cannot precisely control precursor mass loading.

  • Choose SPE when: You are conducting routine, high-throughput clinical production of[18F]FET. By optimizing the precursor mass to suppress impurities upstream, SPE allows you to bypass the HPLC bottleneck, recovering ~12-15% more radioactivity simply by avoiding the decay time associated with fraction collection and evaporation.

References

  • Fully automated synthesis of O-(2′-[18F]fluoroethyl)-l-tyrosine ([18F]FET) using solid phase extraction (SPE) purification with neutral alumina. ResearchGate.
  • A facile direct nucleophilic synthesis of O-(2-[F-18]fluoroethyl)-L-tyrosine ([F-18]FET) without HPLC purification. ResearchGate.
  • Radiosynthesis and in vivo evaluation in melanoma-bearing mice of O-(2-[18F]fluoroethyl)-L-tyrosine as a tumour tracer. IAEA.

Sources

cross-reactivity analysis of O-(2-fluoroethyl)hydroxylamine in cell lysates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Reactivity Analysis of O-(2-fluoroethyl)hydroxylamine in Cell Lysates

Introduction: The Imperative of Probe Specificity in Chemical Proteomics

This guide provides a comprehensive framework for evaluating the cross-reactivity of O-(2-fluoroethyl)hydroxylamine in a native cellular context. We will move beyond a simple protocol, delving into the causality behind experimental choices and employing a robust, self-validating system for analysis. Using a competitive activity-based protein profiling (ABPP) approach, we will map the interaction landscape of FEH, providing researchers with the principles and practical steps needed to assess the specificity of their own chemical tools.

Part 1: The Principle of Competitive Chemoproteomic Profiling

To profile the off-target landscape of a specific probe like FEH, we employ a competitive displacement assay.[3][4] This strategy pits the test compound (FEH) against a broad-spectrum "listening" probe that reacts with a wide range of nucleophilic residues across the proteome. The underlying logic is that if FEH reacts with a particular site on a protein, it will physically occupy that site, thereby blocking the subsequent binding of the broad-spectrum probe. By using quantitative mass spectrometry, we can measure the decrease in labeling by the listening probe, which directly corresponds to engagement by FEH at that specific site.[5]

For this analysis, we will use a hyper-reactive iodoacetamide-desthiobiotin (IA-DTB) probe as our broad-spectrum tool.[5] Iodoacetamides are well-characterized reagents that covalently modify reactive cysteine residues, which are among the most common sites for off-target interactions by electrophilic molecules.[3][6] This experimental design allows us to specifically ask: "Does FEH, a probe designed for carbonyls, cross-react with hyper-nucleophilic cysteines elsewhere in the proteome?"

G cluster_0 Condition A: Control cluster_1 Condition B: Test Lysate_A Cell Lysate DMSO Treat with DMSO (Vehicle) Lysate_A->DMSO IA_DTB_A Label with IA-DTB Probe DMSO->IA_DTB_A Result_A Broad Cysteine Labeling Profiled by LC-MS/MS IA_DTB_A->Result_A Compare Quantitative Comparison Result_A->Compare Lysate_B Cell Lysate FEH Treat with FEH Probe Lysate_B->FEH IA_DTB_B Label with IA-DTB Probe FEH->IA_DTB_B Result_B Reduced Cysteine Labeling at FEH- Reactive Sites IA_DTB_B->Result_B Result_B->Compare

Figure 1. Competitive ABPP workflow for cross-reactivity analysis.

Part 2: A Self-Validating Experimental Design

  • Cell System: We recommend using a well-characterized human cell line such as HEK293T or Jurkat. These cells are easy to culture, provide reproducible proteomes, and have been extensively profiled in numerous chemoproteomics studies, offering a wealth of comparative data.[5]

  • Lysate Preparation: Cells should be lysed under native conditions (e.g., PBS with protease inhibitors) using mechanical disruption like sonication.[7] Harsh detergents can denature proteins, altering residue accessibility and leading to non-physiological reactivity. The goal is to preserve the proteome's native state as closely as possible.[8]

  • Test Article - O-(2-fluoroethyl)hydroxylamine (FEH): This is the probe under investigation. The concentration used should be empirically determined but typically falls within the 1-100 µM range, consistent with its application in cell-based assays.

  • Benchmark Probe - Iodoacetamide-Desthiobiotin (IA-DTB): This probe serves two purposes. First, its broad reactivity against nucleophilic cysteines provides a wide net to catch potential off-target interactions.[5] Second, the desthiobiotin tag allows for efficient enrichment of labeled peptides via streptavidin affinity chromatography, a crucial step for detecting low-abundance interaction events.[9][10] The desthiobiotin tag is preferred over standard biotin as it allows for milder elution conditions, improving recovery.

Part 3: Methodologies for Cross-Reactivity Profiling

This section provides detailed, step-by-step protocols for executing the competitive profiling experiment.

Protocol 1: Competitive Labeling and Sample Preparation

This protocol should be performed with at least three biological replicates for robust statistical analysis.

  • Cell Lysis and Protein Quantification:

    • Harvest cultured HEK293T cells and wash twice with cold PBS.

    • Resuspend the cell pellet in lysis buffer (PBS, pH 7.4, with 1x cOmplete™ Protease Inhibitor Cocktail).

    • Lyse cells by sonication on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off).

    • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay. Adjust the concentration to 2 mg/mL with lysis buffer.

  • Competitive Incubation:

    • Aliquot 500 µL (1 mg) of the cell lysate into separate microcentrifuge tubes for each condition (DMSO control, FEH-treated).

    • To the "FEH-treated" samples, add FEH to a final concentration of 50 µM. To the "DMSO control" samples, add an equivalent volume of DMSO.

    • Incubate all samples for 1 hour at 37°C with gentle agitation. This step allows FEH to bind to its on- and off-targets.

  • Broad-Spectrum Probe Labeling:

    • Add IA-DTB probe to all samples to a final concentration of 100 µM.

    • Incubate for another hour at room temperature in the dark to label all cysteine sites not previously blocked by FEH.

  • Protein Digestion:

    • Precipitate proteins by adding four volumes of cold acetone and incubating overnight at -20°C. Centrifuge to pellet the protein and discard the supernatant.

    • Resuspend the protein pellet in 8 M urea in 100 mM ammonium bicarbonate.

    • Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C.

    • Alkylate remaining cysteines by adding iodoacetamide to 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the urea to <1 M with 100 mM ammonium bicarbonate.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.[11]

  • Enrichment of Probe-Labeled Peptides:

    • Acidify the peptide digest with formic acid to a final concentration of 1%.

    • Equilibrate high-capacity streptavidin agarose resin by washing three times with PBS.

    • Incubate the acidified peptide digest with the streptavidin resin for 2 hours at room temperature to capture IA-DTB-labeled peptides.

    • Wash the resin extensively to remove non-specifically bound peptides (e.g., washes with PBS, high-salt buffer, and water).

    • Elute the bound peptides using a solution containing 50% acetonitrile and 0.1% formic acid (or by using biotin for competitive elution).

    • Dry the eluted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis and Data Interpretation
  • Mass Spectrometry:

    • Reconstitute the enriched peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Analyze the samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

    • Employ a label-free, data-independent acquisition (DIA) strategy for quantification. DIA provides excellent data completeness across multiple runs, which is critical for accurate quantification in competitive profiling experiments.[5][12]

  • Data Analysis:

    • Process the raw DIA data using a software suite capable of library-based peptide identification and quantification (e.g., Spectronaut or DIA-NN with a project-specific library).

    • Perform statistical analysis on the quantified peptide intensities. For each identified cysteine-containing peptide, calculate the Log2 fold change of its abundance in the FEH-treated sample relative to the DMSO control.

    • Generate a volcano plot to visualize the results, plotting the Log2 fold change against the -Log10 p-value.

Part 4: Interpreting the Cross-Reactivity Landscape

The final dataset will consist of thousands of quantified cysteine-containing peptides. A "hit"—a site of potential FEH cross-reactivity—is defined as a peptide whose abundance is significantly and reproducibly decreased in the FEH-treated samples compared to the control.

Visualizing Reactivity Mechanisms

The intended reactivity of FEH with carbonyls is mechanistically distinct from the off-target reactivity of iodoacetamide with cysteines. Understanding these mechanisms is key to interpreting the data.

G cluster_0 Intended Reaction: Carbonyl Labeling cluster_1 Potential Off-Target: Cysteine Alkylation P_CO Protein-C=O (Aldehyde/Ketone) Oxime Protein-C=N-O-CH₂CH₂F (Stable Oxime Adduct) P_CO->Oxime + FEH FEH FEH (H₂N-O-CH₂CH₂F) P_SH Protein-SH (Reactive Cysteine) Alkylated Protein-S-CH₂-CO-Linker-DTB (Stable Thioether Adduct) P_SH->Alkylated + IA-DTB IA IA-DTB Probe (I-CH₂-CO-Linker-DTB)

Figure 2. Comparison of intended and potential off-target reaction mechanisms.
Hypothetical Data Summary

A successful experiment will yield a clear, quantifiable list of proteins and specific cysteine sites that interact with FEH.

ProteinGeneCysteine SiteLog2 Fold Change (FEH/DMSO)p-valueAnnotation
Peroxiredoxin-1PRDX1Cys52-2.581.2e-5Known hyper-reactive cysteine
GAPDHGAPDHCys152-2.158.5e-5Catalytic cysteine, prone to modification
Protein disulfide-isomeraseP4HBCys56-0.110.65No significant interaction
Tubulin alpha-1A chainTUBA1ACys347-0.050.82No significant interaction

Table 1. Example quantitative data from a competitive profiling experiment. A significant negative Log2 fold change indicates that FEH treatment blocked subsequent labeling by the IA-DTB probe at that specific cysteine site.

From this hypothetical data, we would conclude that FEH exhibits off-target reactivity with the hyper-nucleophilic cysteines in PRDX1 and GAPDH. This is a critical finding, as these proteins are highly abundant and central to cellular redox regulation and metabolism. An investigator using FEH to study oxidative stress might mistakenly attribute changes in these proteins' functions to carbonyl modifications when, in fact, they could be due to direct off-target cysteine modification by FEH.

Conclusion and Broader Implications

This guide outlines a robust, quantitative, and mechanistically insightful approach to defining the cross-reactivity of the carbonyl probe O-(2-fluoroethyl)hydroxylamine. By employing a competitive chemoproteomic strategy, we can move beyond simple claims of specificity and generate a detailed, site-specific map of off-target interactions within the native proteome.

References

  • Madian, A. G., & Regnier, F. E. (2010). Improving image analysis in 2DGE-based redox proteomics by labeling protein carbonyl with fluorescent hydroxylamine. Electrophoresis, 31(8), 1-8. [Link]

  • Yang, Y., & Song, W. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(23), 7851. [Link]

  • Lilly, K. S., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]

  • García-López, L., et al. (2023). A perspective on cysteine-reactive activity-based probes. Organic & Biomolecular Chemistry, 21(42), 8449-8461. [Link]

  • Long, J. Z., et al. (2016). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 353(6297), 403-407. [Link]

  • Lin, Y. T., & Wu, C. C. (2024). Methods for detecting protein-protein interactions. Journal of Animal Science and Technology, 66(1), 1-13. [Link]

  • ResearchGate. (n.d.). Schematic Representation of two 2DGE-based redox proteomics. ResearchGate. [Link]

  • Wikipedia. (2024). Activity-based proteomics. Wikipedia. [Link]

  • Abegg, D., et al. (2021). Chemoproteomic Profiling by Cysteine Fluoroalkylation Reveals the DNA Repair Protein XRCC5 as a Functional Target of Myrocin G. ChemRxiv. [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. [Link]

  • Benns, J., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 9, 705705. [Link]

  • Verrastro, I., et al. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. Royal Society Open Science, 10(2), 221226. [Link]

  • Wikipedia. (2024). Hydroxylamine. Wikipedia. [Link]

  • Bryant, J., & Smith, D. R. (1935). The Reaction of Hydroxylamine with Aldehydes and Ketones. Journal of the American Chemical Society, 57(1), 57-61. [Link]

  • Madian, A. G., et al. (2009). Targeted O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(9), 1725-1735. [Link]

  • EMBL-EBI. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - 80 compound screen (HEK293T and Jurkat). PRIDE Archive. [Link]

  • Mair, W., et al. (2021). A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma. Antioxidants, 10(3), 458. [Link]

  • Wang, Y., et al. (2024). Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry. bioRxiv. [Link]

Sources

Validation of Advanced Amino Acid PET Tracer Synthesis: Traditional [18F]FET vs. O-(2-[18F]fluoroethyl)hydroxylamine Ligation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The accurate visualization of neuro-oncological malignancies relies heavily on positron emission tomography (PET) tracers that target system L amino acid transporters (LAT1/LAT2). Because normal brain tissue exhibits high baseline glucose metabolism, the traditional tracer [18F]FDG often yields poor tumor-to-background contrast. O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) has emerged as a gold-standard alternative, providing exceptional delineation of gliomas and astrocytomas .

As radiochemistry evolves, the demand for labeling increasingly complex, thermally sensitive biological vectors has driven the development of alternative synthetic pathways. This guide objectively compares the traditional direct nucleophilic radiofluorination used for [18F]FET against a next-generation prosthetic group methodology utilizing O-(2-[18F]fluoroethyl)hydroxylamine . By evaluating radiochemical yield (RCY), stereochemical integrity, and experimental causality, this guide serves as a definitive validation framework for drug development professionals.

Mechanistic Comparison & Chemical Causality

The Gold Standard: Direct Aliphatic Nucleophilic Substitution

The traditional synthesis of [18F]FET relies on an SN2 displacement. A tosylate-bearing, fully protected L-tyrosine derivative (TET precursor) is reacted with anhydrous [18F]fluoride.

  • The Causality of Harsh Conditions: To overcome the activation energy of the SN2 displacement on an aliphatic chain, the reaction requires high temperatures (130°C–135°C) and strong basic phase-transfer catalysts (e.g., Kryptofix 2.22/K₂CO₃). While effective for small, stable molecules, these conditions can cause racemization at the α-carbon of sensitive amino acids or degrade delicate peptide sequences .

The Next-Generation Alternative: Prosthetic Oxime Ligation

To bypass the limitations of direct fluorination, researchers employ O-(2-[18F]fluoroethyl)hydroxylamine as a bioorthogonal prosthetic group.

  • The Causality of Chemoselectivity: Hydroxylamines react exclusively with aldehydes or ketones to form highly stable oxime linkages. By modifying a tyrosine analogue to contain a carbonyl group (e.g., 4-acetyl-L-phenylalanine), the radiolabeling step can be decoupled from the harsh fluorination environment. The subsequent ligation occurs at mild temperatures (60°C) and slightly acidic pH, perfectly preserving the stereocenter of the amino acid—a critical requirement for LAT1 transporter recognition .

Mandatory Visualization: Radiosynthesis Workflows

G cluster_Trad Traditional [18F]FET Synthesis cluster_Novel Prosthetic Oxime Ligation Start Cyclotron-Produced [18F]Fluoride Fluorination1 Direct Aliphatic Nucleophilic Substitution (135°C) Start->Fluorination1 Fluorination2 Radiofluorination & Deprotection Start->Fluorination2 Precursor1 TET Precursor (Tosylate) Precursor1->Fluorination1 Hydrolysis Acid Hydrolysis (130°C) Fluorination1->Hydrolysis Product1 [18F]FET (Ether Linkage) Hydrolysis->Product1 Precursor2 Protected Hydroxylamine Precursor Precursor2->Fluorination2 Prosthetic O-(2-[18F]fluoroethyl) hydroxylamine Fluorination2->Prosthetic Ligation Oxime Ligation (Mild Conditions, 60°C) Prosthetic->Ligation Product2 [18F]Oxime-FET Analogue (Oxime Linkage) Ligation->Product2

Figure 1: Comparative workflow of traditional [18F]FET synthesis vs. oxime ligation methodology.

Quantitative Performance Data

The following table summarizes the validation metrics comparing the automated direct synthesis of [18F]FET (e.g., via GE FASTlab 2) against the hydroxylamine prosthetic workflow.

Validation ParameterTraditional [18F]FET SynthesisO-(2-[18F]fluoroethyl)hydroxylamine Ligation
Reaction Type Direct Nucleophilic Substitution (SN2)Prosthetic Group / Bioorthogonal Oxime Ligation
Precursor Type TET (Tosylate-bearing protected L-tyrosine)Carbonyl-modified amino acid (e.g., ketone/aldehyde)
Primary Temperature 130°C – 135°C60°C (Ligation step)
Synthesis Time 50 – 80 minutes60 – 90 minutes (including prosthetic synthesis)
Radiochemical Yield (RCY) 35% – 55% (decay-corrected)>80% (ligation step); ~30% (overall decay-corrected)
Enantiomeric Purity >99% L-isomer (requires bulky protecting groups)>99% L-isomer (inherently protected by mild conditions)
Primary Advantage Clinically validated, streamlined automationHighly chemoselective, ideal for sensitive biomolecules

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, every step in the radiochemistry workflow must be governed by strict chemical logic. Below are the validated, step-by-step methodologies for both approaches.

Protocol A: Automated Direct Radiosynthesis of [18F]FET
  • Radionuclide Trapping & Azeotropic Drying:

    • Action: Pass cyclotron-produced aqueous [18F]fluoride through a QMA light cartridge. Elute with Kryptofix 2.22/K₂CO₃ in acetonitrile/water. Evaporate at 125°C under helium flow, repeating with anhydrous acetonitrile.

    • Causality: Water heavily solvates the fluoride ion via hydrogen bonding. Azeotropic drying strips this hydration shell, exposing the "naked" [18F]fluoride ion and maximizing its nucleophilicity for the subsequent SN2 attack.

  • Nucleophilic Substitution:

    • Action: Add 4 mg of TET precursor dissolved in 1.0 mL anhydrous acetonitrile. Heat the sealed reactor at 135°C for 10 minutes.

    • Causality: The high thermal energy overcomes the activation barrier of the aliphatic tosylate leaving group, forming the fluoroethyl ether linkage.

  • Acidic Deprotection:

    • Action: Evaporate the solvent. Add 1.3 mL of 1 M HCl and heat at 130°C for 9 minutes.

    • Causality: The acidic environment hydrolyzes the tert-butyl ester and N-Boc protecting groups, yielding the free amino acid. The steric bulk of these groups prior to this step prevents base-catalyzed racemization during fluorination.

  • Purification & Formulation:

    • Action: Cool to 60°C, neutralize with NaOH/buffer, and purify via Solid Phase Extraction (SPE) cartridges (e.g., HLB/WAX). Formulate in 5% ethanol/saline.

Protocol B: Prosthetic Radiolabeling via O-(2-[18F]fluoroethyl)hydroxylamine
  • Prosthetic Group Synthesis & Deprotection:

    • Action: React anhydrous [18F]fluoride with N-Boc-O-(2-tosyloxyethyl)hydroxylamine at 100°C for 10 minutes. Follow immediately with TFA deprotection at 80°C for 5 minutes.

    • Causality: This generates the highly reactive O-(2-[18F]fluoroethyl)hydroxylamine. Because the molecule is small and lacks a chiral center, the harsh conditions do not pose a risk of stereochemical degradation.

  • Distillation/Isolation:

    • Action: Isolate the volatile prosthetic group via a stream of inert gas into a secondary reaction vessel containing the trapping buffer.

  • Bioorthogonal Oxime Ligation:

    • Action: Add the prosthetic group to a solution of the carbonyl-modified tyrosine analogue in a sodium acetate buffer (pH 4.5). React at 60°C for 15 minutes.

    • Causality: The pH of 4.5 is chemically critical. It optimally balances the protonation state of the reacting species: it ensures the carbonyl oxygen is sufficiently protonated (increasing electrophilicity) while keeping the hydroxylamine (pKₐ ~6) largely unprotonated and highly nucleophilic.

  • HPLC Purification:

    • Action: Isolate the [18F]oxime-linked amino acid via reverse-phase HPLC, confirming radiochemical identity by co-elution with a cold reference standard.

Quality Control & Stereochemical Validation

For any LAT1-targeted tracer, the biological efficacy is entirely dependent on enantiomeric purity. The D-isomer of FET exhibits negligible transport across the blood-brain barrier .

Both synthesis methods must be validated using chiral HPLC . The self-validating nature of the oxime ligation method is evident here: because the ligation occurs at 60°C and pH 4.5, the risk of α-proton abstraction is virtually eliminated, consistently yielding >99% L-isomer without the need for complex, bulky protecting groups. Conversely, the traditional method relies on stringent precursor design to survive the 135°C basic fluorination step, making routine chiral QC testing a mandatory release criterion for clinical batches.

References

  • Zheng, Q.-H., Wang, M., Glick-Wilson, B. E., Arkins, C. A., Klueppelberg, E. R., Snyder, S. E., & Schulte, M. L. (2025). Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems. American Journal of Nuclear Medicine and Molecular Imaging, 15(4), 158-166. URL:[Link]

  • Tang, G., Wang, M., Tang, X., Luo, L., & Gan, M. (2003). Preparation of 18F labeled amino acid O-(2-[18F]fluoroethyl)-L-tyrosine using indirect and direct labeling methods. Journal of Radioanalytical and Nuclear Chemistry, 258(3), 543-546. URL:[Link]

  • Zlatopolskiy, B. D., Zischler, J., Schäfer, D., Urusova, E. A., Guliyev, M., Bannykh, O., ... & Neumaier, B. (2016). Click Chemistry and Radiochemistry: The First 10 Years. Bioconjugate Chemistry, 27(12), 2697-2733. URL:[Link]

  • Wester, H. J., Herz, M., Weber, W., Heiss, P., Senekowitsch-Schmidtke, R., Schwaiger, M., & Stöcklin, G. (1999). Synthesis and Radiopharmacology of O-(2-[18F]fluoroethyl)-L-Tyrosine for Tumor Imaging. Journal of Nuclear Medicine, 40(1), 205-212. URL:[Link]

comparative analysis of different hydroxylamine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct hydroxylamine derivative is rarely a matter of simple substitution; it is a strategic decision dictated by reaction kinetics, thermodynamic stability, and the specific electronic requirements of your target intermediate.

This guide provides an objective, data-driven comparative analysis of hydroxylamine derivatives, focusing on their mechanistic behavior, kinetic profiles, and field-proven applications in modern organic synthesis and bioconjugation.

Mechanistic Grounding: The "Alpha Effect"

The defining characteristic of all hydroxylamine derivatives is the "alpha effect" [1]. Unlike standard aliphatic amines, hydroxylamines possess an electronegative oxygen atom with lone-pair electrons directly adjacent (alpha) to the nucleophilic nitrogen.

The Causality of Enhanced Nucleophilicity: The repulsion between the adjacent lone pairs on the nitrogen and oxygen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO). This higher-energy HOMO interacts more readily with the Lowest Unoccupied Molecular Orbital (LUMO) of electrophiles (like carbonyls). Consequently, hydroxylamines exhibit a nucleophilicity that is orders of magnitude higher than predicted by their basicity (pKa) alone. This allows them to attack unactivated ketones and aldehydes rapidly at mildly acidic to neutral pH [4].

Comparative Profiling of Key Derivatives

A. O-Alkylhydroxylamines (e.g., O-Benzyl, O-Methylhydroxylamine)
  • Primary Application: Oxime ligation, bioconjugation, and click chemistry.

  • Mechanistic Advantage: Substitution on the oxygen atom prevents nitrone formation and directs reactivity purely to the nitrogen. The resulting oxime ethers are exceptionally stable against hydrolysis under physiological conditions compared to standard imines or hydrazones.

  • Kinetic Bottleneck: While the alpha effect makes the initial attack fast, the dehydration of the tetrahedral hemiaminal intermediate is slow at neutral pH. This necessitates the use of nucleophilic catalysts like aniline or m-phenylenediamine (mPDA) [2].

B. N,O-Dialkylhydroxylamines (e.g., N,O-Dimethylhydroxylamine)
  • Primary Application: Synthesis of Weinreb amides (hydroxamates) [3].

  • Mechanistic Advantage: The simultaneous presence of an N-alkyl and O-alkyl group is the cornerstone of the Weinreb ketone synthesis. When reacted with an organometallic reagent (Grignard or organolithium), the methoxy oxygen and the carbonyl oxygen simultaneously coordinate the metal cation. This forms a rigid, highly stable 5-membered tetrahedral chelate that completely prevents the collapse of the intermediate, thereby eliminating the risk of over-addition (tertiary alcohol formation) until an aqueous acidic workup is applied.

C. N-Alkylhydroxylamines (e.g., N-Methylhydroxylamine)
  • Primary Application: Nitrone synthesis for 1,3-dipolar cycloadditions and radical trapping.

  • Mechanistic Advantage: Because the oxygen remains unsubstituted, condensation with a carbonyl yields a nitrone rather than an oxime. Nitrones are potent 1,3-dipoles, enabling highly stereoselective cycloadditions with alkenes to form isoxazolidines—a critical pathway in alkaloid synthesis.

Quantitative Comparison & Kinetic Data

To objectively select a derivative, one must balance basicity (which dictates the protonation state at a given pH) with relative nucleophilicity.

DerivativeApprox. pKaRelative Nucleophilicity (k_rel)Primary IntermediateHydrolytic Stability of Product
Hydroxylamine (NH₂OH) 5.91.0 (Baseline)OximeModerate
O-Methylhydroxylamine 4.60.8Oxime EtherVery High
N-Methylhydroxylamine 5.82.3NitroneLow (Reactive Dipole)
N,O-Dimethylhydroxylamine 4.50.5Weinreb AmideHigh (Stable to isolation)

Data synthesized from kinetic evaluations of alpha-nucleophiles reacting with standard electrophiles [1, 4]. Note that while N,O-dimethylhydroxylamine has lower relative nucleophilicity due to steric hindrance, it is activated via coupling reagents in practice.

Visualizing the Reaction Pathways

Pathway 1: The Weinreb Amide Chelation Mechanism

The success of N,O-dimethylhydroxylamine relies entirely on the stability of the metal chelate.

G A Carboxylic Acid / Acid Chloride C Weinreb Amide (Stable Intermediate) A->C Coupling Reagent (e.g., EDC/HOBt) B N,O-Dimethylhydroxylamine (HNMeOMe) B->C E 5-Membered Metal Chelate (Prevents Over-addition) C->E Nucleophilic Addition D Organometallic Reagent (R-MgX or R-Li) D->E F Ketone (Target Product) E->F Aqueous Acid Workup (Hydrolysis)

Mechanism of Weinreb ketone synthesis highlighting the stable 5-membered metal chelate.

Pathway 2: Catalyzed Oxime Ligation

For O-alkylhydroxylamines, the reaction kinetics are heavily dependent on the catalyst. m-PDA is superior to aniline because its higher aqueous solubility allows for higher catalyst concentrations, driving the transimination step [2].

G A Aldehyde/Ketone (Biomolecule) C Uncatalyzed Pathway (Slow Hemiaminal Formation) A->C pH 4-6 E Schiff Base Intermediate (Highly Electrophilic) A->E + Catalyst (Fast) B O-Alkylhydroxylamine (Probe/Tag) B->C F Stable Oxime Conjugate B->F C->F -H2O D mPDA / Aniline Catalyst D->E E->F + O-Alkylhydroxylamine (Transimination)

Kinetic pathways of oxime ligation demonstrating the acceleration via aniline/mPDA catalysis.

Self-Validating Experimental Protocols

Protocol 1: One-Pot Synthesis of Weinreb Amides

Objective: Convert an aliphatic carboxylic acid to a Weinreb amide using N,O-dimethylhydroxylamine.

Causality Check: We use N-methylmorpholine (NMM) instead of triethylamine because NMM is a weaker, less nucleophilic base. It effectively neutralizes the HCl salt of the hydroxylamine without competing with it for the activated acyl intermediate.

  • Activation: Dissolve 1.0 eq of the carboxylic acid in anhydrous DCM (0.2 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0 °C for 15 minutes to form the active OBt-ester.

  • Amine Preparation: In a separate vial, suspend 1.5 eq of N,O-dimethylhydroxylamine hydrochloride in DCM. Add 1.5 eq of N-methylmorpholine (NMM) dropwise. Stir for 5 minutes.

  • Coupling: Add the neutralized amine solution to the activated acid at 0 °C. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation (TLC/NMR): Monitor by TLC (typically 1:1 EtOAc/Hexanes). The Weinreb amide will appear as a highly UV-active spot (if conjugated) or stain strongly with phosphomolybdic acid (PMA). In ¹H NMR, look for two distinct singlets around 3.7 ppm (O-CH₃) and 3.2 ppm (N-CH₃).

  • Workup: Wash with 1M HCl (to remove unreacted amine and NMM), then saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Organocatalyzed Oxime Ligation (Bioconjugation)

Objective: Conjugate a fluorophore-bearing O-alkylhydroxylamine to an aldehyde-tagged protein.

Causality Check: The reaction is buffered at pH 6.0. If the pH is too low (< 4), the O-alkylhydroxylamine (pKa ~4.6) becomes fully protonated and loses its nucleophilicity. If the pH is too high (> 7), the dehydration of the hemiaminal becomes the rate-limiting step, stalling the reaction [4].

  • Buffer Preparation: Prepare a 100 mM phosphate buffer at pH 6.0.

  • Catalyst Addition: Dissolve m-phenylenediamine (mPDA) in the buffer to a final concentration of 50 mM. Note: mPDA is used over aniline due to its superior solubility and 15x faster kinetic turnover [2].

  • Conjugation: Add the aldehyde-tagged protein (final concentration ~50 µM) to the buffer.

  • Initiation: Add 5-10 eq of the O-alkylhydroxylamine-fluorophore conjugate.

  • Validation: Monitor the reaction via LC-MS. The mass shift will correspond to the loss of H₂O (-18 Da) from the combined mass of the protein and the probe. The reaction should reach >95% conversion within 30–60 minutes.

References

  • Source: Tetrahedron, 2004. Buncel, E., and Um, I.-H.
  • Source: ACS Publications, 2013.
  • Synthesis of Weinreb and their Derivatives (A Review)
  • Source: Organic Letters, 2014. Kool, E. T., et al.

A Strategic Guide to Fluoroethoxylation: Comparing O-(2-fluoroethyl)hydroxylamine with Classical Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the introduction of fluorine-containing moieties is a well-established strategy to enhance the pharmacological profile of lead compounds. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the 2-fluoroethyl group (-CH₂CH₂F) has garnered significant interest as a bioisostere for methoxy or ethoxy groups, offering a strategic tool to modulate drug-like properties.[2]

This guide provides a comprehensive comparison of a direct versus indirect approach to introduce the 2-fluoroethoxy group onto a molecule. We will delve into the utility of O-(2-fluoroethyl)hydroxylamine for the formation of O-(2-fluoroethyl)oximes and compare this method with classical synthetic routes for forming fluoroethyl ethers, namely the Williamson ether synthesis and the Mitsunobu reaction . This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions on the most suitable strategy for their specific synthetic challenges.

The Direct Approach: O-(2-fluoroethyl)hydroxylamine for Oxime Formation

O-(2-fluoroethyl)hydroxylamine is a hydroxylamine derivative that serves as a direct precursor for the introduction of the -O-CH₂CH₂F group through the formation of an oxime linkage.[3] This reaction is a condensation between the hydroxylamine and a carbonyl compound (an aldehyde or a ketone).

Reaction Mechanism and Workflow

The formation of an oxime is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon.[4] This is followed by dehydration to yield the stable oxime C=N-O-CH₂CH₂F linkage.

cluster_workflow Oxime Formation Workflow carbonyl Aldehyde or Ketone (R-C(=O)-R') intermediate Tetrahedral Intermediate carbonyl->intermediate Nucleophilic Attack hydroxylamine O-(2-fluoroethyl)hydroxylamine (H₂N-O-CH₂CH₂F) hydroxylamine->intermediate oxime O-(2-fluoroethyl)oxime (R-C(=N-O-CH₂CH₂F)-R') intermediate->oxime Dehydration h2o H₂O

Caption: General workflow for the formation of an O-(2-fluoroethyl)oxime.

Advantages and Considerations

The primary advantage of this method is its operational simplicity and directness for modifying carbonyl-containing molecules. Oxime linkages are generally more stable to hydrolysis than imines and hydrazones, making them suitable for various applications.[3] However, the stability can be influenced by pH and the nature of the carbonyl precursor.[3]

The Indirect Routes: Classical Synthesis of Fluoroethyl Ethers

When a direct oxime linkage is not desired or the starting material lacks a carbonyl group, indirect methods for forming a C-O-CH₂CH₂F ether bond are necessary. The two most common approaches are the Williamson ether synthesis and the Mitsunobu reaction, both of which typically utilize 2-fluoroethanol as a key building block.

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide or phenoxide with an alkyl halide or sulfonate.[5] To introduce a 2-fluoroethyl ether, this typically involves the deprotonation of an alcohol or phenol followed by reaction with a 2-fluoroethyl halide or tosylate. Alternatively, 2-fluoroethanol can be deprotonated to form the fluoroethoxide, which then reacts with an alkyl halide.[6][7]

cluster_workflow Williamson Ether Synthesis Workflow alcohol Alcohol/Phenol (R-OH) alkoxide Alkoxide/Phenoxide (R-O⁻Na⁺) alcohol->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide ether Fluoroethyl Ether (R-O-CH₂CH₂F) alkoxide->ether SN2 Reaction fluoroethyl_halide 2-Fluoroethyl Halide/Tosylate (F-CH₂CH₂-X) fluoroethyl_halide->ether salt NaX

Caption: Workflow for Williamson ether synthesis to form a 2-fluoroethyl ether.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry.[8] In this context, 2-fluoroethanol can act as the nucleophile, reacting with an alcohol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[9]

cluster_workflow Mitsunobu Reaction Workflow alcohol Alcohol (R-OH) intermediate Alkoxyphosphonium Salt alcohol->intermediate Activation fluoroethanol 2-Fluoroethanol (HO-CH₂CH₂F) ether Fluoroethyl Ether (R-O-CH₂CH₂F) fluoroethanol->ether SN2 Attack reagents PPh₃, DEAD/DIAD reagents->intermediate intermediate->ether byproducts Ph₃P=O, Reduced Azodicarboxylate

Caption: Workflow for the Mitsunobu reaction to form a 2-fluoroethyl ether.

Comparative Analysis

The choice between these methods depends on several factors, including the nature of the starting material, desired final linkage, and tolerance to reaction conditions.

FeatureO-(2-fluoroethyl)hydroxylamineWilliamson Ether SynthesisMitsunobu Reaction
Starting Material Aldehyde or KetoneAlcohol, Phenol, or Alkyl HalidePrimary or Secondary Alcohol
Key Reagent O-(2-fluoroethyl)hydroxylamine2-Fluoroethyl Halide/Tosylate or 2-Fluoroethanol + Base2-Fluoroethanol, PPh₃, DEAD/DIAD
Final Linkage Oxime (C=N-O-CH₂CH₂F)Ether (C-O-CH₂CH₂F)Ether (C-O-CH₂CH₂F)
Reaction Conditions Mild, often at room temperatureRequires strong base, can require heatingMild, often at or below room temperature
Stereochemistry Not applicable at the carbonyl carbonProceeds with retention at the alcohol/phenolProceeds with inversion at the alcohol
Key Advantages Direct, one-step modification of carbonylsWell-established, reliable for simple substratesMild conditions, good for complex molecules
Potential Drawbacks Forms an oxime, not a simple ether; stability can be pH-dependentRequires strong base which may not be compatible with all functional groups; risk of elimination side reactionsStoichiometric phosphine oxide byproduct can complicate purification

Experimental Protocols

General Protocol for Oxime Formation with O-(2-fluoroethyl)hydroxylamine
  • Dissolve the carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Add O-(2-fluoroethyl)hydroxylamine hydrochloride (1.1 - 1.5 eq) and a mild base such as pyridine or sodium acetate (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Williamson Ether Synthesis
  • To a solution of the alcohol or phenol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-fluoroethyl tosylate or a 2-fluoroethyl halide (1.2 eq) and heat the reaction mixture as necessary (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Mitsunobu Reaction
  • Dissolve the alcohol (1.0 eq), 2-fluoroethanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Conclusion

The selection of a method for introducing a 2-fluoroethoxy group is a strategic decision in the synthetic workflow. O-(2-fluoroethyl)hydroxylamine offers a direct and efficient route for the modification of carbonyl-containing molecules, yielding stable oxime linkages. For the synthesis of true fluoroethyl ethers, the Williamson ether synthesis remains a robust and cost-effective method for simpler substrates, while the Mitsunobu reaction provides a milder alternative with predictable stereochemical outcomes, particularly suited for complex and sensitive molecules. A thorough understanding of the substrate, desired final product, and the nuances of each reaction is paramount for the successful implementation of a fluoroethoxylation strategy in drug discovery and development.

References

  • 2-Fluoroethanol. Wikipedia. Available at: [Link]

  • Kniess, T., Laube, M., Brust, P., & Steinbach, J. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm, 6(10), 1714-1754.
  • Pinto, D., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 29.
  • Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. In Basics of PET Imaging. Springer, Cham.
  • Synthesis of 2-Fluoroethanol. LambdaSyn. Available at: [Link]

  • Li, P., et al. (2018). Synthesis of hydrofluoroethers (HFEs) as alternatives to CFCs. SCIREA Journal of Chemistry, 3(2), 13-21.
  • Kniess, T., et al. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography. ResearchGate. Available at: [Link]

  • Gorelov, D. S., et al. (2023). Monofluoromethylation of N-Heterocyclic Compounds. Molecules, 28(24), 8169.
  • Preparation of 2-fluoroethanol. PrepChem.com. Available at: [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Royal Society of Chemistry. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. PubMed. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. University of Richmond. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?. ResearchGate. Available at: [Link]

  • N‐Difluoromethylation of N‐heterocycles. ResearchGate. Available at: [Link]

  • Fluorous Ethers. RSC Publishing. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. University of Richmond. Available at: [Link]

  • Sodeoka, M., & Yi, B. (2012). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Chemical science, 3(4), 1075–1078.
  • Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Loiseau, F., & Beauchemin, A. M. (2012). E-1-(1-HYDROXYCYCLOHEXYL)ETHANONE OXIME. Organic Syntheses, 89, 246.
  • Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate. Available at: [Link]

  • Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

  • Monofluorinated Nitrogen Containing Heterocycles: Synthesis, Characterization and Fluorine Effect. ResearchGate. Available at: [Link]

  • Simple and efficient synthesis of 2-[18F]fluoroethyl triflate for high yield 18fluoroethylation. ResearchGate. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Bis(2,2,2-trifluoroethyl)ether and method of preparation. Google Patents.
  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. Available at: [Link]

  • Fully automated synthesis of fluorine-18 PET tracers. Chemistry World. Available at: [Link]

  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]

  • Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate. Available at: [Link]

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews. Available at: [Link]

  • Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review). InCatT. Available at: [Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available at: [Link]

  • Use of 2-[18F]fluoroethyl bromide in synthesis of O -(2′-[18F]fluoroethyl)- L -tyrosine, a radiotracer for PET diagnostics of brain tumors. ResearchGate. Available at: [Link]

  • Optimal Blend Between Fluorinated Esters and Fluorinated Ether for High-Performance Lithium-Ion Cells at High Voltage. MDPI. Available at: [Link]

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC. Available at: [Link]

Sources

Objective Efficacy Comparison of Automated Radiochemistry Systems for [18F]FET Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(2-[18F]Fluoroethyl)-L-tyrosine ([18F]FET) has emerged as a premier amino acid radiotracer for positron emission tomography (PET) imaging, heavily utilized in neuro-oncology to assess malignant brain tumors[1]. Unlike [18F]FDG, [18F]FET exhibits minimal uptake in normal brain tissue and inflammatory cells, providing superior tumor-to-background contrast mediated by system L amino acid transporters (LAT1)[1]. As clinical demand scales, the transition from manual radiosynthesis to fully automated, cassette-based systems is critical to ensure reproducibility, operator safety, and compliance with Good Manufacturing Practices (GMP). This guide provides an objective efficacy comparison of leading automated radiochemistry platforms—focusing on radiochemical yield (RCY), synthesis time, and purification methodologies.

Mechanistic Causality in[18F]FET Radiosynthesis

The standard production of [18F]FET employs a two-step, one-pot strategy[1]. Understanding the causality behind these chemical steps is essential for optimizing automated workflows:

  • Radiofluorination : The precursor, typically O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET), undergoes nucleophilic aliphatic substitution. [18F]Fluoride is eluted from a QMA cartridge using a phase transfer catalyst (e.g., TBA·HCO3) to sequester the counter-cation, thereby enhancing the fluoride's nucleophilicity in an aprotic solvent (acetonitrile)[1].

  • Deprotection (Acid Hydrolysis) : Following fluorination, the trityl and tert-butyl protecting groups must be cleaved. This is achieved using aqueous acid (e.g., 1.0 N or 2.0 N HCl) at elevated temperatures (90–100°C) to yield the crude [18F]FET[1].

  • Purification (The Divergence Point) : The choice of purification dictates the automated system's operational profile.

    • HPLC Purification : Yields a product with extremely high chemical purity and low "cold mass" (unlabeled FET and impurities)[1]. However, it extends synthesis time and requires labor-intensive column conditioning.

    • Solid-Phase Extraction (SPE) : Utilizes sequential cartridges (e.g., Sep-Pak C18). It significantly reduces synthesis time and simplifies automation (ideal for single-use cassettes) but can result in a higher cold mass[1],[2]. Recent optimizations, such as reducing the TET precursor from 15 mg to 4 mg and omitting the Alumina N cartridge, have successfully mitigated impurity issues in SPE workflows[3].

Efficacy Comparison of Automated Systems

GE FASTlab 2
  • Mechanism : Single-use cassette-based system utilizing SPE purification.

  • Efficacy : Achieves a decay-corrected RCY of 30–55% with an overall synthesis time of 70–80 minutes[1].

  • Verdict : Highly recommended for high-throughput routine clinical production. Its facile setup and shorter synthesis time reduce operator burden, though it produces a slightly higher cold mass than HPLC methods[1],[2].

Sofie ELIXYS
  • Mechanism : Cassette system with a fixed flow path and solenoid valves, utilizing HPLC purification.

  • Efficacy : Delivers a decay-corrected RCY of 35–55% in 75–85 minutes[1].

  • Verdict : Produces an exceptionally clean product with low cold mass. However, the reliance on HPLC makes the setup more labor-intensive and less environmentally friendly compared to pure cassette-based SPE systems[2].

Trasis AllinOne
  • Mechanism : Highly customizable cassette-based system, capable of direct nucleophilic fluorination and SPE/HPLC hybrid purification.

  • Efficacy : Recent validations for commercial scale (e.g., IASOglio® technology transfer) report exceptional decay-corrected yields ranging from 73–79%[4].

  • Verdict : Offers the highest reported yields through optimized direct radiolabeling and acidic hydrolysis, making it a powerhouse for large-scale, multi-dose centralized radiopharmacies[4].

IBA Synthera
  • Mechanism : Compact module, typically coupled with an external HPLC unit.

  • Efficacy : Produces [18F]FET with a decay-corrected RCY of ~40% in approximately 66 minutes[5].

  • Verdict : A reliable, one-pot two-step procedure that balances a small laboratory footprint with the high radiochemical purity afforded by HPLC[5].

GE TRACERlab FXFN
  • Mechanism : Traditional fixed-tubing module utilizing HPLC purification.

  • Efficacy : Achieves ~55% decay-corrected RCY in 63 minutes[6].

  • Verdict : A legacy workhorse that provides highly reproducible yields and >99% enantiomeric purity, though it requires more rigorous cleaning and line-clearance between runs compared to modern disposable cassette systems[6].

Quantitative Data Presentation

Radiochemistry SystemPurification MethodDecay-Corrected RCY (%)Synthesis Time (min)Radiochemical Purity
GE FASTlab 2 SPE30 – 55%70 – 80> 99%
Sofie ELIXYS HPLC35 – 55%75 – 85> 99%
Trasis AllinOne SPE / HPLC73 – 79%~ 60> 99%
IBA Synthera HPLC~ 40%~ 66> 95%
GE TRACERlab FXFN HPLC~ 55%~ 63> 99%

Self-Validating Experimental Protocol: Cassette-Based SPE Radiosynthesis

Rationale: This protocol (modeled after optimized FASTlab 2 workflows) leverages Solid-Phase Extraction (SPE) to minimize synthesis time and reduce radiation exposure, employing a self-validating Quality Control (QC) loop to ensure clinical-grade release.

Step 1: Radionuclide Trapping and Elution

  • Action : Pass cyclotron-produced [18F]fluoride through a QMA carbonate cartridge. Elute with TBA·HCO3 into the reaction vessel.

  • Causality : The QMA traps [18F]F⁻ while allowing [18O]H2O to be recovered. TBA acts as a phase-transfer catalyst, ensuring the fluoride ion remains highly nucleophilic in the subsequent organic phase[1].

Step 2: Azeotropic Drying

  • Action : Evaporate the solvent at 95°C under a stream of nitrogen, adding anhydrous acetonitrile to form an azeotrope.

  • Causality : Strict anhydrous conditions are mandatory; trace water will hydrate the [18F]fluoride, drastically reducing its nucleophilicity and crashing the radiochemical yield.

Step 3: Nucleophilic Radiofluorination

  • Action : Add 4 mg of TET precursor dissolved in anhydrous acetonitrile to the dried [18F]fluoride. Heat to 85°C for 5-10 minutes.

  • Causality : The reduced precursor mass (4 mg down from standard 15 mg) is a critical optimization that minimizes unreacted cold mass, directly improving the final chemical purity without sacrificing yield[3].

Step 4: Acidic Deprotection

  • Action : Introduce 1.0 N HCl and heat to 100°C for 5 minutes.

  • Causality : The acidic environment quantitatively cleaves the trityl and tert-butyl protecting groups from the intermediate, yielding crude [18F]FET[1].

Step 5: SPE Purification and Formulation

  • Action : Pass the neutralized crude mixture through a series of Sep-Pak C18 cartridges. Elute the purified [18F]FET with ethanol/water and pass through a 0.22 µm sterile filter.

  • Causality : The omission of the Alumina N cartridge in optimized protocols prevents the retention of the desired product while adequately clearing synthesis impurities[3].

  • Self-Validation (QC) : Before clinical release, an aliquot must be analyzed via radio-HPLC. The system is validated if Radiochemical Purity (RCP) > 99%, Molar Activity > 340 GBq/µmol, and pH is between 4.5–7.5, meeting USP/Ph. Eur. monographs[1].

Workflow Visualization

G cluster_purification Purification Divergence F18 [18F]Fluoride Trapping (QMA Cartridge) Elution Elution & Azeotropic Drying (TBA-HCO3, 95°C) F18->Elution Labeling Nucleophilic Radiofluorination (TET Precursor, MeCN, 85°C) Elution->Labeling Dry [18F]F- Hydrolysis Acid Hydrolysis (1.0 N HCl, Deprotection) Labeling->Hydrolysis Intermediate HPLC HPLC Purification (ELIXYS / TRACERlab) Hydrolysis->HPLC High Purity SPE SPE Purification (FASTlab 2 / Trasis) Hydrolysis->SPE High Speed Formulation Formulation & Sterile Filtration (Clinical [18F]FET) HPLC->Formulation SPE->Formulation

Workflow of automated [18F]FET radiosynthesis comparing HPLC and SPE purification strategies.

References

  • Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems Source: American Journal of Nuclear Medicine and Molecular Imaging URL
  • Clinical production of [18F]FET for human brain tumor imaging using three different automated 18F-radiosynthesis modules Source: Journal of Nuclear Medicine URL
  • Fully automated synthesis of 18F-FET using the Synthera Platform Source: Journal of Nuclear Medicine URL
  • Technology Transfer of O-(2-[18F] Fluoroethyl)-L-Tyrosine (IASOglio®)
  • Fully automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)

Sources

analyzing O-(2-fluoroethyl)hydroxylamine purity by HPLC or GC

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for O-(2-fluoroethyl)hydroxylamine Purity: A Comparative Guide to HPLC and GC Methodologies

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying small, highly polar, and reactive intermediates. O-(2-fluoroethyl)hydroxylamine (commonly handled as its stable hydrochloride salt, CAS 95068-26-1)[1] is a critical bifunctional linker widely utilized in radiochemistry (such as 18F-labeling) and pharmaceutical synthesis.

The analytical challenge with this compound is twofold: it lacks a conjugated π-system, meaning it has no native UV chromophore for standard detection[2], and the active hydrogens on the alkoxyamine group (-O-NH


) cause severe secondary interactions with residual silanols on chromatographic columns[3]. Direct analysis inevitably leads to poor retention, severe peak tailing, and inaccurate quantification. Therefore, pre-column derivatization is not optional—it is mandatory.

This guide objectively compares the two most robust field-proven methodologies for determining the purity of O-(2-fluoroethyl)hydroxylamine: HPLC-UV via condensation and GC-FID/MS via silylation.

Method Selection Logic & Causality

To design a self-validating analytical method, we must alter the molecule's physicochemical properties to suit the chosen chromatographic system.

  • The HPLC-UV Strategy (Chromophore Addition): For liquid chromatography, the goal is to introduce a strong UV-absorbing group while neutralizing the polarity of the primary amine. Reacting the sample with benzaldehyde triggers a nucleophilic addition followed by dehydration, yielding a highly conjugated, stable benzaldoxime derivative[4].

  • The GC-FID/MS Strategy (Volatility Enhancement): For gas chromatography, the active N-H protons form intermolecular hydrogen bonds and interact with active sites in the GC inlet and column, causing thermal degradation and tailing[3]. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces these protons with bulky, non-polar trimethylsilyl (TMS) groups, sterically shielding the nitrogen and drastically increasing volatility and thermal stability[5].

Experimental Workflows & Protocols

Workflow 1: HPLC-UV via Benzaldehyde Derivatization

HPLC_Deriv N1 Sample Prep: O-(2-fluoroethyl)hydroxylamine N2 Reagent Addition: Benzaldehyde in Methanol N1->N2 N3 Thermal Incubation: 40°C for 30 mins N2->N3 N4 Chemical Conversion: Stable Oxime Derivative N3->N4 Condensation Reaction N5 Chromatography: RP-HPLC (C18, pH 2.5) N4->N5 N6 Detection: UV Absorbance (254 nm) N5->N6

Fig 1. HPLC-UV workflow detailing the pre-column condensation reaction for oxime formation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 50 mg of O-(2-fluoroethyl)hydroxylamine hydrochloride into a 50 mL volumetric flask. Dissolve in 10 mL of LC-MS grade water.

  • Derivatization: Add 5 mL of a 2% (v/v) benzaldehyde in methanol solution. Causality: Methanol acts as a co-solvent to keep the highly lipophilic benzaldehyde in solution while the aqueous layer dissolves the hydrochloride salt.

  • Incubation: Seal the flask and incubate in a water bath at 40°C for 30 minutes. Causality: Mild heating accelerates the Schiff base condensation without causing thermal degradation of the analyte[4].

  • Quenching & Dilution: Cool to room temperature and make up to volume with a 50:50 Methanol:Water diluent.

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Phosphate buffer (0.01M, pH 2.5) and Acetonitrile. Causality: The pH 2.5 buffer suppresses the ionization of residual column silanols, preventing peak tailing of the oxime derivative.

    • Detection: UV at 254 nm.

  • Self-Validating System Check: Spike a known concentration (e.g., 10 ppm) of the derivative into the sample matrix. The system is validated for the run only if the resolution (

    
    ) between the benzaldoxime peak and the unreacted excess benzaldehyde peak is > 2.0, and the spike recovery is 98–102%.
    
Workflow 2: GC-FID/MS via BSTFA Silylation

GC_Deriv N1 Sample Prep: Evaporate to Dryness N2 Reagent Addition: BSTFA + 1% TMCS in Pyridine N1->N2 N3 Thermal Incubation: 70°C for 45 mins N2->N3 N4 Chemical Conversion: Volatile TMS-Derivative N3->N4 Silylation Reaction N5 Chromatography: GC (5% Phenyl-polysiloxane) N4->N5 N6 Detection: FID or MS (EI mode) N5->N6

Fig 2. GC-FID/MS workflow highlighting the moisture-sensitive silylation process.

Step-by-Step Protocol:

  • Sample Preparation (Strictly Anhydrous): Weigh 10 mg of the sample into a glass reaction vial. If the sample is aqueous, it must be evaporated to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Silylating reagents are extremely moisture-sensitive; even trace water will hydrolyze BSTFA, destroying the reagent and halting the reaction[5].

  • Derivatization: Add 500 µL of anhydrous pyridine, followed by 500 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). Causality: Pyridine acts as an acid scavenger and basic catalyst. TMCS acts as a powerful catalyst by increasing the electrophilicity of the silylating reagent, ensuring complete derivatization of sterically hindered or moderately reactive amines[5],[3].

  • Incubation: Tightly cap the vial with a PTFE-lined septum and heat at 70°C for 45 minutes in a dry block heater.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or HP-5, 30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: FID (250°C) or MS (Electron Impact mode).

  • Self-Validating System Check: Analyze a derivatization blank (reagents only) to confirm the absence of moisture-induced degradation peaks (e.g., siloxanes). The run is validated if the tailing factor (

    
    ) of the TMS-derivative is ≤ 1.5, proving complete masking of the active hydrogens.
    

Quantitative Data Comparison

To assist in method selection, the following table summarizes the field-proven performance metrics of both analytical strategies.

ParameterHPLC-UV (Benzaldehyde Derivatization)GC-FID/MS (BSTFA Silylation)
Target Derivative Benzaldoxime (UV-active, Conjugated)TMS-Derivative (Volatile, Non-polar)
Derivatization Time 30 mins at 40°C45 mins at 70°C
Typical Limit of Detection (LOD) 0.01 - 0.05 ppm0.1 - 0.5 ppm
Linearity Range 0.05 - 500 ppm1.0 - 1000 ppm
Matrix Compatibility Excellent for aqueous samplesStrictly anhydrous samples only
Primary Advantage High sensitivity; avoids drying stepsHigh resolving power for volatile impurities
Primary Limitation Reagent peak interference (excess benzaldehyde)Reagent sensitivity to ambient moisture

Conclusion

For routine batch release and trace impurity analysis of O-(2-fluoroethyl)hydroxylamine, HPLC-UV via benzaldehyde derivatization is generally the superior choice due to its high sensitivity (capable of reaching parts-per-billion levels) and tolerance for aqueous sample matrices[2]. However, if the synthetic route involves multiple volatile organic impurities or structurally similar isomers that co-elute in reverse-phase liquid chromatography, GC-MS via BSTFA silylation provides the necessary theoretical plates and mass-spectral confirmation required for definitive structural elucidation.

References

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science (PubMed). Available at:[Link]

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Available at:[Link]

Sources

Strategic Comparison Guide: N-Substituted vs. O-Substituted Hydroxylamines in Advanced Bioconjugation and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The selection between N-substituted and O-substituted hydroxylamines is not merely a matter of functional group availability; it is a strategic decision dictated by the desired thermodynamic stability of the conjugate, the required reaction kinetics, and the biological context of the application. As bioconjugation moves toward highly complex, multi-functional modalities—such as antibody-drug conjugates (ADCs) and live-cell bioorthogonal tracking—understanding the mechanistic divergence between these two nucleophiles is critical for any drug development professional.

This guide provides an objective, data-driven comparison of N-substituted and O-substituted hydroxylamines, detailing their chemical kinetics, structural outcomes, and field-proven experimental protocols.

The Chemical Dichotomy: Alpha-Effect vs. Dipole Generation

Despite sharing a foundational nitrogen-oxygen bond, the substitution pattern of hydroxylamines fundamentally alters their reactivity profile and the nature of their resulting covalent linkages.

O-Substituted Hydroxylamines (Aminooxy Groups, R-O-NH₂)

O-substituted hydroxylamines are defined by their super-nucleophilicity, a phenomenon driven by the α-effect . The lone electron pairs on the adjacent oxygen atom repel the nitrogen's lone pair, raising its Highest Occupied Molecular Orbital (HOMO) energy. This makes the nitrogen highly nucleophilic despite having a relatively low pKa (~4.6). When reacted with aldehydes or ketones, they form oximes —linkages that are highly resistant to hydrolysis under physiological conditions, making them a gold standard for peptide and protein labeling 1[1].

N-Substituted Hydroxylamines (R-NH-OH)

Conversely, N-substituted hydroxylamines condense with carbonyls to form nitrones . Rather than serving as the final stable conjugate, the nitrone acts as a highly reactive 1,3-dipole. This intermediate is primed for Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) . Because nitrones can be stereoelectronically tuned at multiple positions, SPANC achieves reaction rates up to 25 times faster than traditional azide-alkyne click chemistry, making it ideal for time-sensitive live-cell imaging 2[2]. Furthermore, N-substituted hydroxylamines are critical pharmacophores in drug discovery, actively utilized in the design of ribonucleotide reductase (RNR) inhibitors 3[3].

Comparative Performance Data

To facilitate objective reagent selection, the quantitative and mechanistic differences between the two hydroxylamine classes are summarized below.

Table 1: Structural & Mechanistic Comparison
PropertyO-Substituted HydroxylaminesN-Substituted Hydroxylamines
General Structure R-O-NH₂R-NH-OH
Primary Conjugation Product OximeNitrone (1,3-Dipole)
Approximate pKa ~4.6~6.0
Key Reaction Mechanism Oxime LigationCondensation followed by SPANC
Linkage Stability High (Hydrolytically stable)High (Stable Isoxazoline cycloadduct)
Primary Applications Peptide/Protein labeling, ADC linkersLive-cell imaging, Bioorthogonal tracking
Table 2: Kinetic & Application Performance
Kinetic ParameterOxime Ligation (O-Substituted)SPANC (N-Substituted)
Typical Reaction pH 4.0 – 5.0 (Mildly acidic)6.0 – 7.4 (Near neutral to physiological)
Reaction Kinetics (

)

to

M⁻¹ s⁻¹ (uncatalyzed)
1.5 to 60 M⁻¹ s⁻¹ (with cyclooctynes)
Catalyst Requirement Aniline or p-phenylenediamine often requiredMetal-free (Strain-promoted)
Biocompatibility Moderate (requires acidic pH for optimal rate)Excellent (proceeds rapidly at physiological pH)

Workflow & Self-Validating Protocols

A. O-Substituted Hydroxylamine: Aniline-Catalyzed Oxime Ligation

The oxime ligation is a reliable bioorthogonal reaction, but its uncatalyzed rate at neutral pH is often too slow for dilute biomolecules. The addition of aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that rapidly undergoes transimination with the O-substituted hydroxylamine 4[4].

OximeLigation A Aldehyde/Ketone C Hemiaminal Intermediate A->C Nucleophilic Attack (pH 4.5) B O-Substituted Hydroxylamine B->C Aniline Catalysis D Oxime Conjugate C->D Dehydration (-H2O)

Fig 1. Mechanistic workflow of oxime ligation via O-substituted hydroxylamines.

Self-Validating Experimental Protocol: Causality Note: Why pH 4.5? The reaction rate is maximized when the pH strikes a delicate balance: it must be acidic enough to protonate the target carbonyl (increasing its electrophilicity) but not so acidic that the aminooxy group (pKa ~4.6) becomes fully protonated and loses its nucleophilicity.

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer, adjusted strictly to pH 4.5.

  • Catalyst Activation: Add aniline to the buffer to achieve a final concentration of 50 mM. Validation Step: Prepare a parallel control reaction lacking aniline to validate the catalytic rate enhancement.

  • Reagent Mixing: Combine the aldehyde-tagged biomolecule (10–50 µM) with a 5- to 10-fold molar excess of the O-substituted hydroxylamine probe.

  • Incubation: Incubate at room temperature for 1–2 hours.

  • LC-MS Validation: Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS). The system is self-validating when the target mass shifts exactly to

    
    , confirming dehydration and oxime formation without side-chain modifications.
    
B. N-Substituted Hydroxylamine: Nitrone Generation and SPANC

While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal standard, azides offer only one vector for modification. Nitrones, generated in situ from N-substituted hydroxylamines, provide multiple sites for stereoelectronic tuning, allowing SPANC to achieve bimolecular rate constants (


) significantly faster than SPAAC 5[5].

SPANC A Target Aldehyde C Nitrone (1,3-Dipole) A->C Condensation B N-Substituted Hydroxylamine B->C -H2O E N-Alkyl Isoxazoline C->E SPANC [3+2] Cycloaddition D Strained Alkyne (e.g., DIBO) D->E Strain Relief

Fig 2. Nitrone dipole generation and Strain-Promoted Alkyne-Nitrone Cycloaddition.

Self-Validating Experimental Protocol: Causality Note: The [3+2] cycloaddition is driven entirely by the release of nearly 18 kcal/mol of ring strain from the cyclooctyne (e.g., DIBO). This eliminates the need for cytotoxic copper(I) catalysts, preserving cell viability during in vivo tracking 6[6].

  • In Situ Nitrone Generation: Introduce the N-alkyl hydroxylamine (100 µM) to the aldehyde-bearing target in PBS (pH 7.4). Incubate for 30 minutes.

  • Intermediate Validation: Extract a micro-aliquot and analyze via MS to confirm the presence of the nitrone intermediate

    
    .
    
  • Cycloaddition: Add the strained alkyne probe (e.g., DIBO-fluorophore) at a 1.5x molar excess relative to the initial target concentration.

  • Incubation: Incubate for 15–30 minutes at 37°C. The rapid kinetics of SPANC ensure near-quantitative yield in this brief window.

  • Final Validation: Wash away unbound probe and validate the formation of the N-alkyl isoxazoline cycloadduct via fluorescence microscopy or flow cytometry. The system self-validates through the appearance of localized fluorescence strictly dependent on the prior nitrone generation step.

Conclusion & Selection Guide

The choice between these reagents dictates the trajectory of your experimental design:

  • Choose O-Substituted Hydroxylamines when constructing permanent, hydrolytically stable architectures like ADCs or peptide-polymer conjugates, provided the biomolecule can tolerate a mildly acidic (pH 4.5) conjugation environment.

  • Choose N-Substituted Hydroxylamines when speed and physiological compatibility are paramount. The ability to generate a nitrone in situ and immediately trap it via SPANC makes this the superior choice for live-cell labeling, metabolic tracking, and the development of novel hydroxamate-based therapeutics.

References

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: Chemical Reviews (NIH) URL:[Link]

  • Bioorthogonal Reactions Utilizing Nitrones as Versatile Dipoles in Cycloaddition Reactions Source: ACS Chemical Reviews URL:[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: University of Vienna (u:scholar) URL:[Link]

  • Nitrones as dipoles for rapid strain-promoted 1,3-dipolar cycloadditions with cyclooctynes Source: ResearchGate URL:[Link]

  • Click chemistry (Strain-promoted alkyne-nitrone cycloaddition) Source: Wikipedia URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling O-(2-fluoroethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see researchers utilizing O-(2-fluoroethyl)hydroxylamine (typically supplied as the hydrochloride salt, CAS No. 95068-26-1) to install fluoroethoxyamine linkers or generate fluorinated oximes for drug discovery and PET imaging. However, treating this compound as a standard organic salt is a critical operational error.

In this guide, I will break down the mechanistic hazards of this reagent and provide a self-validating protocol for its safe handling, ensuring your laboratory operations remain both efficient and secure.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. Every piece of PPE and operational step is dictated by these four chemical realities:

  • Metal Reactivity & Exothermic Decomposition (H290): Hydroxylamine hydrochlorides are strictly classified as corrosive to metals[1]. Contact with metal surfaces or trace heavy metal impurities can catalyze exothermic decomposition, potentially leading to violent container rupture.

  • Oxidizer Incompatibility: The hydroxylamine core reacts vigorously with oxidizing agents. Introducing it to common laboratory oxidizers (like bleach) can generate sufficient heat to ignite combustible materials.

  • Toxicity & Sensitization (H302, H312, H317): The fluoroethyl moiety increases the molecule's lipophilicity compared to unsubstituted hydroxylamine, facilitating rapid dermal absorption. It is harmful if swallowed or absorbed through the skin, and acts as a potent skin sensitizer and severe eye irritant[1][2].

  • Environmental Toxicity (H400): The compound is very toxic to aquatic life with long-lasting effects, strictly prohibiting standard sink disposal[1].

Personal Protective Equipment (PPE) Matrix

Do not rely on baseline laboratory attire. The following PPE matrix is mandatory for handling O-(2-fluoroethyl)hydroxylamine hydrochloride.

Equipment CategoryRecommended SpecificationCausality / Rationale
Eye/Face Protection Unvented chemical splash goggles. Add a face shield if handling >50g.Protects against severe eye damage (H319) from corrosive dust or accidental splashes during dissolution[1].
Hand Protection Double-gloving: Heavy-duty Nitrile (outer) over standard Nitrile (inner).Fluoroethyl compounds can permeate thin gloves over time. Double-gloving provides a breakthrough buffer against dermal toxicity (H312) and sensitization (H317)[1].
Body Protection Flame-resistant (FR) laboratory coat or chemical-resistant Tyvek suit.Prevents skin contact and mitigates burn risks from potential exothermic ignition or dust deflagration[3].
Respiratory N95/P100 particulate respirator (if weighing outside a hood).Airborne dust is highly irritating and toxic if inhaled; prevents respiratory tract damage[3].

Operational Workflow: Step-by-Step Handling Protocol

Phase 1: Pre-Operation Setup

  • Clear the chemical fume hood of all oxidizing agents (e.g., nitric acid, peroxides, hypochlorites) and heavy metal salts.

  • Equip the workspace exclusively with non-metallic spatulas (e.g., PTFE, ceramic, or heavy-duty plastic) and anti-static weighing boats. Causality: Eliminating metal tools prevents metal-catalyzed exothermic decomposition, validating the system against the H290 hazard[4].

Phase 2: Active Handling & Weighing

  • Perform all transfers over a disposable, absorbent spill mat to contain stray particulate dust.

  • Weigh the material slowly to avoid generating airborne dust. Dispersed hydroxylamine dust can form combustible concentrations in the air[3].

Phase 3: Reaction Initiation

  • When adding O-(2-fluoroethyl)hydroxylamine hydrochloride to a reaction vessel, add it portion-wise under an inert atmosphere (nitrogen or argon). Causality: Oxime formation and the neutralization of the hydrochloride salt with organic bases can be highly exothermic. Portion-wise addition controls the thermal runaway risk.

Workflow Visualization

G Start 1. Pre-Operation: Clear Oxidizers & Metals PPE 2. PPE Donning: Double Nitrile, FR Coat, Goggles Start->PPE Hood 3. Engineering Controls: Fume Hood & PTFE Tools PPE->Hood Handle 4. Active Handling: Anti-Static Weighing Hood->Handle Spill Emergency: Dampen & Absorb Spill Handle->Spill If spill occurs Decon 5. Decontamination: Water/Detergent Wash (NO BLEACH) Handle->Decon Routine finish Waste 6. Waste Disposal: Halogenated Stream Spill->Waste Decon->Waste

Logical workflow for handling O-(2-fluoroethyl)hydroxylamine, from PPE donning to disposal.

Decontamination and Disposal Plan

Decontamination Protocol

  • Critical Insight:Do NOT use bleach or strong oxidizers to clean up residual powder. This is a common lab reflex that can trigger a violent thermal reaction with hydroxylamines.

  • Wipe down all surfaces, balances, and non-metal tools with copious amounts of water and a mild laboratory detergent. The hydrochloride salt is highly water-soluble and will safely dissolve without violent oxidation[3].

Waste Disposal Plan

  • Solid Waste: Place all contaminated gloves, weighing boats, and spill mats into a heavy-duty, clearly labeled plastic waste bag. Do not use metal waste cans[4].

  • Aqueous/Solvent Waste: Collect all reaction washings and decontamination liquids in a designated "Halogenated Organic/Aqueous Waste" carboy. Ensure the carboy is vented, as slow decomposition of aqueous hydroxylamine may release trace gases[4]. Never discharge into the sanitary sewer system[3].

Emergency Response Protocols

  • Spill Response: Do not sweep dry powder, as friction can pose an ignition risk[3]. Dampen the spill with water to suppress dust formation, absorb with inert spill pads, and transfer to a plastic chemical waste container[3].

  • Skin/Eye Exposure: Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes. Remove contaminated clothing immediately. Seek immediate medical attention, providing the CAS 95068-26-1 SDS to the attending physician[4].

References

  • Hydroxylamine hydrochloride - Sigma-Aldrich. Sigma-Aldrich. Link

  • Hydroxylamine hydrochloride - SAFETY DATA SHEET. ThermoFisher. 3

  • 107183 - Hydroxylamine hydrochloride - Safety Data Sheet. DC Fine Chemicals. 4

  • Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET. CDH Fine Chemicals. 1

  • Safety Data Sheet: Hydroxylamine hydrochloride. ChemScience. 2

  • HYDROXYLAMINE HYDROCHLORIDE. Sdfine. Link

  • Hydroxylimine hydrochloride - Chemistry & Synthesis. Sigma-Aldrich. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.